molecular formula C7H9ClN2O B567143 2-Chloro-3-(ethoxymethyl)pyrazine CAS No. 1289388-23-3

2-Chloro-3-(ethoxymethyl)pyrazine

Cat. No.: B567143
CAS No.: 1289388-23-3
M. Wt: 172.612
InChI Key: ZHOOSCFISHSSHQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(ethoxymethyl)pyrazine is a pyrazine derivative recognized in medicinal chemistry as a critical precursor for the synthesis of novel therapeutic agents. Its primary research value lies in its role as a key structural component in the development of potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme highly expressed in immune cells that degrades endogenous lipid mediators like palmitoylethanolamide (PEA); inhibiting NAAA preserves PEA levels, which enhances its natural anti-inflammatory and analgesic effects at the site of inflammation, presenting a promising therapeutic strategy for chronic inflammatory conditions . Specifically, this compound has been utilized in the construction of a pyrazole azabicyclo[3.2.1]octane sulfonamide inhibitor (ARN19689), which demonstrated low nanomolar potency against human NAAA (IC50 = 0.042 µM) . The integration of the ethoxymethyl-pyrazine moiety contributes to the inhibitor's favorable biochemical profile and its non-covalent mechanism of action, which is a desirable feature to avoid potential drawbacks associated with covalent drugs . As a versatile building block, this compound enables researchers to explore structure-activity relationships and develop new pharmacological tools for investigating inflammatory pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(ethoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-5-6-7(8)10-4-3-9-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOSCFISHSSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693778
Record name 2-Chloro-3-(ethoxymethyl)pyrazine
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-23-3
Record name Pyrazine, 2-chloro-3-(ethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(ethoxymethyl)pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-3-(ethoxymethyl)pyrazine. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a robust synthetic protocol for the preparation of this compound via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. Furthermore, this guide details the expected analytical characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules. The inherent electron-deficient nature of the pyrazine ring, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of an ethoxymethyl group at the 3-position and a chlorine atom at the 2-position of the pyrazine ring, as in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. As such, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of an alkoxide with a suitable alkyl halide. In this proposed synthesis, sodium ethoxide acts as the nucleophile, displacing a chloride ion from 2,3-dichloropyrazine in a selective SNAr (Nucleophilic Aromatic Substitution) reaction.

Reaction Rationale and Mechanistic Insight

The pyrazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The reaction proceeds via a Meisenheimer complex intermediate, where the ethoxide ion adds to the carbon atom bearing a chlorine atom. The subsequent departure of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired this compound. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction by solvating the sodium cation and leaving the ethoxide nucleophile more reactive.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2_3_Dichloropyrazine 2,3-Dichloropyrazine Reaction_Vessel Reaction_Vessel 2_3_Dichloropyrazine->Reaction_Vessel Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Quenching Quench with Water Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Reaction_Vessel->Quenching Reaction

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2,3-Dichloropyrazine

  • Sodium ethoxide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 2,3-dichloropyrazine.

  • Nucleophile Addition: Carefully add sodium ethoxide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may change color upon addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine-H8.2 - 8.4d~2.5
Pyrazine-H8.1 - 8.3d~2.5
-O-CH₂-CH₃4.6 - 4.8s-
-O-CH₂-CH₃3.6 - 3.8q~7.0
-O-CH₂-CH₃1.2 - 1.4t~7.0

Interpretation of Predicted ¹H NMR Spectrum:

  • The two doublets in the aromatic region (δ 8.1-8.4 ppm) are characteristic of the two adjacent protons on the pyrazine ring.

  • The singlet at approximately δ 4.6-4.8 ppm is assigned to the methylene protons of the ethoxymethyl group directly attached to the pyrazine ring.

  • The quartet at δ 3.6-3.8 ppm and the triplet at δ 1.2-1.4 ppm correspond to the ethyl group's methylene and methyl protons, respectively, showing the expected spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Cl150 - 155
C-OCH₂152 - 157
Pyrazine C-H142 - 146
Pyrazine C-H140 - 144
-O-CH₂-68 - 72
-CH₂-CH₃65 - 69
-CH₃14 - 16

Interpretation of Predicted ¹³C NMR Spectrum:

  • The carbon atom attached to the chlorine (C-Cl) and the carbon bearing the ethoxymethyl group (C-OCH₂) are expected to be the most downfield signals due to the electron-withdrawing effects of the heteroatoms.

  • The two pyrazine C-H carbons will appear in the aromatic region.

  • The carbons of the ethoxy group will be observed in the upfield region, with the methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H
1600 - 1450C=C and C=N stretchPyrazine ring
1250 - 1000C-O stretchEther
850 - 750C-Cl stretchChloroalkane

Interpretation of Predicted IR Spectrum:

  • The presence of both aromatic and aliphatic C-H stretches will be evident.

  • Characteristic absorptions for the pyrazine ring's C=C and C=N stretching vibrations will be observed.

  • A strong C-O stretching band will confirm the presence of the ether functional group.

  • The C-Cl stretching vibration is also expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₉ClN₂O), which is approximately 172.61 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), and the chlorine atom (-Cl), leading to fragment ions that can be used to confirm the structure.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis offers a reliable and efficient method for its preparation. The detailed predicted spectroscopic data serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target compound. The methodologies and analytical insights presented herein are intended to support the advancement of research and development in the field of medicinal chemistry.

References

  • J. A. Joule, K. Mills. Heterocyclic Chemistry. 5th ed., Wiley, 2010.
  • L. G. Wade, Jr. Organic Chemistry. 9th ed., Pearson, 2017.
  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • PrepChem.com. Synthesis of 2-Allyloxy-3-chloro-pyrazine. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. This guide provides an in-depth analysis of 2-Chloro-3-(ethoxymethyl)pyrazine, a functionalized pyrazine derivative of significant interest to researchers and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind experimental choices for its characterization, ensuring a framework of scientific integrity and practical utility.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all subsequent research. This compound is systematically identified by the following parameters.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1289388-23-3[4][5]
Molecular Formula C₇H₉ClN₂O[3][4]
Molecular Weight 172.61 g/mol [4]
Canonical SMILES CCOCC1=NC=CN=C1Cl[3]
InChI InChI=1S/C7H9ClN2O/c1-2-11-5-6-7(8)10-4-3-9-6/h3-4H,2,5H2,1H3[3]

The molecular architecture, featuring a pyrazine ring substituted with a chloro group and an ethoxymethyl group, dictates its reactivity and physical properties. The chlorine atom acts as a potential leaving group for nucleophilic substitution reactions, while the ethoxymethyl group influences solubility and steric hindrance.[6]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount, influencing its behavior in both chemical and biological systems. These parameters are essential for designing experimental conditions, predicting bioavailability, and ensuring safe handling.

PropertyValueSignificance in R&DSource
Boiling Point 218 °CDefines purification methods (distillation) and handling temperature; indicates low volatility at room temperature.[3][4]
Density 1.202 g/cm³Important for formulation, reaction stoichiometry calculations, and solvent selection.[3][4]
Flash Point 86 °CCritical for safety protocols, indicating the temperature at which it can form an ignitable mixture with air.[3][4]
pKa (Predicted) -1.72 ± 0.10Suggests the pyrazine nitrogens are very weakly basic, which affects its behavior in acidic media and receptor binding.[4]
LogP 1.66650Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for cell membrane permeability.[3]
Topological Polar Surface Area (TPSA) 35.01 ŲA predictor of drug transport properties; a value under 140 Ų is often associated with good cell permeability.[3]
Rotatable Bonds 3Influences conformational flexibility, which is a key factor in binding to biological targets.[3]

Spectroscopic and Analytical Characterization

The determination of a compound's identity and purity is non-negotiable. A multi-technique approach is required for unambiguous characterization, with each method providing complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR spectroscopy would confirm the precise arrangement of atoms. The proton NMR is expected to show a triplet/quartet pattern for the ethyl group, a singlet for the methylene bridge protons, and two distinct singlets or doublets in the aromatic region for the pyrazine ring protons.

  • Mass Spectrometry (MS): This technique validates the molecular weight by providing the mass-to-charge ratio of the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉ClN₂O). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for simultaneous separation and identification, essential for purity assessment.[7]

  • Chromatographic Analysis (GC/HPLC): The volatility of this compound, inferred from its 218 °C boiling point, makes Gas Chromatography (GC) an ideal choice for assessing its purity.[3][4][7] High-Performance Liquid Chromatography (HPLC) serves as a complementary method, particularly for detecting any non-volatile or thermally labile impurities that might be present from the synthesis.[7]

Experimental Protocols for Property Determination

The trustworthiness of data hinges on robust and reproducible experimental protocols. The following workflows outline standard procedures for the characterization of this compound.

Protocol: Purity and Identity Confirmation via GC-MS

This protocol is designed to separate the target compound from volatile impurities and confirm its identity based on its mass spectrum.

Rationale: The choice of GC-MS is justified by the compound's boiling point, which allows for thermal vaporization without decomposition.[7] The mass spectrometer provides a molecular fingerprint, offering a higher degree of certainty in identification than retention time alone.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (Typical Parameters):

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general-purpose separation.

    • Inlet Temperature: Set to 250 °C to ensure rapid vaporization.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation of components with different boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to different components.

  • Data Interpretation:

    • The purity is calculated based on the relative area of the main peak.

    • The mass spectrum of the main peak should be compared against a library or analyzed for the molecular ion peak (m/z ~172.6) and characteristic fragmentation patterns to confirm the identity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Dichloromethane (1 mg/mL) prep1->prep2 gc1 Inject 1 µL into GC Inlet (250°C) prep2->gc1 Transfer to Vial gc2 Separation on DB-5ms Column (Temp. Gradient) gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 Elution ms2 Mass Analyzer (Scan m/z 40-400) ms1->ms2 an1 Generate Chromatogram (Purity Assessment) ms2->an1 an2 Analyze Mass Spectrum (Identity Confirmation) ms2->an2

Caption: Workflow for purity and identity verification using GC-MS.

Protocol: Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant. This protocol uses a simple, reliable method for its determination at atmospheric pressure.

Methodology:

  • Apparatus: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm), and a collection vessel.

  • Procedure:

    • Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distilling flask.

    • Slowly heat the flask using a heating mantle.

    • Observe the temperature as the vapor rises and condenses.

    • The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and condensing on the thermometer bulb.

  • Validation: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar pyrazine derivatives can be used to establish prudent safety practices.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: Keep away from heat, sparks, and open flames, as indicated by its 86 °C flash point.[3][4] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air. Consult a doctor if symptoms persist.[8]

    • Skin Contact: Immediately wash with soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: If swallowed, rinse mouth and seek medical advice.[9]

Conclusion

This compound is a moderately lipophilic, low-volatility compound with key functional groups that enable its use as a versatile synthetic intermediate. Its physicochemical profile, summarized in this guide, provides the foundational knowledge required for its effective and safe application in research and development. The analytical workflows presented herein offer a robust framework for its characterization, ensuring data integrity and reproducibility.

References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (2025). Benchchem. 7

  • Safety data sheet. CPAChem. 8

  • 2-Chloro-3-ethoxymethyl-pyrazine CAS#: 1289388-23-3. ChemicalBook. 4

  • Analysis of Pyrazine. American Chemical Society. 10

  • Analysis method for detecting pyrazine compounds in beer. Google Patents. 11

  • SAFETY DATA SHEET. TCI Chemicals. Link

  • SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Synerzine. 9

  • Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769. PubChem. 12

  • SAFETY DATA SHEET. Sigma-Aldrich. Link

  • 2-Chloro-3-ethoxymethyl-pyrazine | 1289388-23-3. ChemicalBook. 5

  • 2-Chloro-3-ethoxymethyl-pyrazine 1289388-23-3 wiki. Guidechem. 3

  • 1289387-97-8|2-Chloro-3-(methoxymethyl)pyrazine|BLD Pharm. BLD Pharm. 13

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. 14

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. 1

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. 2

  • 2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine. The Good Scents Company. 15

  • 2-Chloro-3-hydrazinylpyrazine. Georganics. 16

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. 6

  • Pyrazine, 2-ethoxymethyl- | C7H10N2O | CID 103404. PubChem. 17

  • Material Safety Data Sheet - ETHYL 2-METHYL-3-PYRAZINE. Diffusions Aromatiques. 18

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. 19

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. 20

  • 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941. PubChem. 21

  • Pyrazine, 2-chloro-3-ethyl-. US EPA. 22

  • Pyrazine, 2-ethoxymethyl- (C7H10N2O). PubChemLite. 23

  • Pyrazine, 2-chloro-3-ethynyl-. Sobekbio Biosciences. 24

  • 2-ethoxy-3-ethyl pyrazine, 35243-43-7. The Good Scents Company. 25

  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. 26

  • Chloropyrazine | C4H3ClN2 | CID 73277. PubChem. 27

  • Pyrazine, 2-methoxy-3-methyl. Pipzine Chemicals. 28

Sources

An In-depth Technical Guide to 2-Chloro-3-(ethoxymethyl)pyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine moiety is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutics. This guide focuses on a specific, functionalized derivative, 2-Chloro-3-(ethoxymethyl)pyrazine, providing an in-depth technical overview for researchers, scientists, and professionals engaged in drug discovery and development. While this compound is a valuable building block, publicly available experimental data is limited. Therefore, this guide synthesizes known information on closely related analogs and general principles of pyrazine chemistry to provide a comprehensive and practical resource.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine with the CAS number 1289388-23-3 . Its structure features a pyrazine ring substituted with a chloro group at the 2-position and an ethoxymethyl group at the 3-position. This combination of a reactive chloro group and a flexible ether linkage offers a versatile platform for further chemical modifications.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource(s)
CAS Number 1289388-23-3
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Boiling Point 218 °C
Density 1.202 g/cm³
Melting Point Not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated based on its structure.

Synthesis and Reactivity

Proposed Synthetic Pathway

G 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 2-Chloro-3-methylpyrazine 2-Chloro-3-methylpyrazine 2,3-Dimethylpyrazine->2-Chloro-3-methylpyrazine Chlorination 2-Chloro-3-(trichloromethyl)pyrazine 2-Chloro-3-(trichloromethyl)pyrazine 2-Chloro-3-methylpyrazine->2-Chloro-3-(trichloromethyl)pyrazine Radical Chlorination 2-Chloro-3-(chloromethyl)pyrazine 2-Chloro-3-(chloromethyl)pyrazine 2-Chloro-3-(trichloromethyl)pyrazine->2-Chloro-3-(chloromethyl)pyrazine Selective Reduction (inferred) This compound This compound 2-Chloro-3-(chloromethyl)pyrazine->this compound Williamson Ether Synthesis (Sodium Ethoxide)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Chloro-3-(chloromethyl)pyrazine (Hypothetical)

A multi-step process starting from a suitable pyrazine derivative would be required. One possible route involves the chlorination of 2-methylpyrazine followed by side-chain chlorination.

Step 2: Synthesis of this compound

  • Reaction: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-chloro-3-(chloromethyl)pyrazine in anhydrous ethanol is added dropwise at room temperature.

  • Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. Sodium ethoxide is a strong nucleophile that will readily displace the chloride on the methyl group. Anhydrous conditions are crucial to prevent side reactions with water.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by the chloro substituent on the electron-deficient pyrazine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable handle for introducing a wide range of functional groups.

G cluster_0 Key Reactive Site This compound This compound Substituted Pyrazine Derivative Substituted Pyrazine Derivative This compound->Substituted Pyrazine Derivative Nucleophile Nucleophile Nucleophile->this compound SNAr Reaction

Caption: Reactivity of this compound in SNAr reactions.

Common nucleophiles that can be employed include:

  • Amines: To introduce amino groups, which are prevalent in many bioactive molecules.

  • Thiols: To form thioethers.

  • Alcohols/Phenols: To generate other ether derivatives.

  • Organometallic reagents: In cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds, although this may require catalytic activation.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a bioisostere of benzene and other aromatic systems, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The presence of both a chloro and an ethoxymethyl group on this compound provides medicinal chemists with a versatile scaffold for library synthesis and lead optimization.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate a pyrazine core to interact with the hinge region of the kinase domain.

  • Infectious Diseases: Pyrazinamide is a first-line antituberculosis drug, highlighting the potential of pyrazine derivatives as anti-infective agents.

  • Central Nervous System (CNS) Disorders: The pyrazine scaffold is found in drugs targeting CNS receptors. A study on 2-chloro-3-hydrazinopyrazine derivatives showed potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.

The ethoxymethyl side chain can influence the compound's pharmacokinetic profile, potentially improving properties like cell permeability and metabolic stability. The chloro group serves as a key point for diversification, allowing for the rapid generation of analogs with varied substituents to explore structure-activity relationships (SAR).

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with unknown toxicological properties. The safety information provided below is inferred from data on structurally related compounds.

Inferred Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.

Predicted Spectroscopic Analysis

Experimental spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar pyrazine derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H (positions 5 and 6)8.2 - 8.5Doublet, Doublet~2.5
-O-CH₂-CH₃3.6 - 3.8Quartet~7.0
-CH₂-O-4.6 - 4.8Singlet-
-O-CH₂-CH₃1.2 - 1.4Triplet~7.0

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Cl (C2)150 - 155
C-CH₂- (C3)152 - 157
Pyrazine-CH (C5, C6)142 - 146
-CH₂-O-68 - 72
-O-CH₂-65 - 69
-CH₃14 - 16

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyrazine ring): ~1500-1600 cm⁻¹ and ~1400-1500 cm⁻¹

  • C-O-C stretching (ether): ~1050-1150 cm⁻¹ (strong)

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 172, with an M+2 peak at m/z 174 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the entire ethoxymethyl side chain.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its strategic combination of a reactive chloro group and a modifiable ether side chain on a biologically relevant pyrazine core offers significant opportunities for the synthesis of novel chemical entities. While a comprehensive experimental dataset for this specific molecule is not yet in the public domain, this guide provides a robust framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. As research in the field of heterocyclic chemistry progresses, the utility of such functionalized pyrazine derivatives is expected to expand, paving the way for the discovery of new and improved therapeutic agents.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related pyrazine derivative. [Please note: A specific SDS for the target compound is not available.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related pyrazine derivative. [Please note: A specific SDS for the target compound is not available.
  • Synerzine. (2019). Safety Data Sheet 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.
  • Advanced Biotech. (2025). Safety Data Sheet for a related pyrazine derivative.
  • Fluorochem. (2024). Safety Data Sheet for a related pyrazine derivative.
  • Google Patents. (n.d.). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. BMC Chemistry, 16(1), 1-15.
  • MDPI. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]

  • AJPHR. (2018). Synthesis and Evaluation of 2-Chloro-3-[3-(6-Methyl-1H- Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines as Potent Antimicrobial Agents.
  • PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).

Spectroscopic Blueprint of 2-Chloro-3-(ethoxymethyl)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-Chloro-3-(ethoxymethyl)pyrazine, a substituted pyrazine, represents a class of heterocyclic compounds with significant potential in drug discovery and development.[1][2] The arrangement of its substituents on the pyrazine core dictates its chemical reactivity, biological activity, and physical properties. Understanding its three-dimensional structure and electronic landscape is, therefore, not merely an academic exercise but a critical step in unlocking its potential.

This technical guide provides an in-depth spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in the fundamental principles of these analytical techniques. The methodologies and interpretations presented herein are crafted to ensure scientific integrity and provide a reliable reference for the characterization of this and similar molecules.

The Subject Molecule: this compound

This compound (C₇H₉ClN₂O) is a pyrazine derivative featuring a chloro and an ethoxymethyl substituent on adjacent carbon atoms of the heterocyclic ring.[3][4] The interplay of these functional groups creates a unique electronic and steric environment that is reflected in its spectroscopic signatures.

PropertyValue
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Boiling Point 218 °C
Density 1.202 g/cm³

Table 1: Physical Properties of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide a detailed map of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyrazine ring and the aliphatic protons of the ethoxymethyl group. The electronegativity of the nitrogen atoms and the chlorine substituent significantly influences the chemical shifts of the ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.35d1HH-5Deshielded by the adjacent nitrogen atom.
~8.25d1HH-6Deshielded by the adjacent nitrogen atom.
~4.70s2H-CH₂-O-Methylene protons adjacent to the pyrazine ring and the ether oxygen.
~3.65q2H-O-CH₂-CH₃Methylene protons of the ethyl group, split by the methyl protons.
~1.25t3H-CH₂-CH₃Methyl protons of the ethyl group, split by the methylene protons.

Table 2: Predicted ¹H NMR chemical shifts and assignments for this compound.

The pyrazine protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The protons of the ethoxymethyl group will show a characteristic quartet for the methylene group and a triplet for the methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The presence of electronegative atoms (N, O, Cl) will cause the directly attached and nearby carbons to be deshielded, shifting their signals downfield.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-3Carbon bearing the ethoxymethyl group, deshielded by nitrogen and oxygen.
~150C-2Carbon bearing the chlorine atom, deshielded by nitrogen and chlorine.
~145C-5Aromatic carbon adjacent to a nitrogen atom.
~143C-6Aromatic carbon adjacent to a nitrogen atom.
~70-CH₂-O-Methylene carbon adjacent to the pyrazine ring and the ether oxygen.
~67-O-CH₂-CH₃Methylene carbon of the ethyl group.
~15-CH₂-CH₃Methyl carbon of the ethyl group.

Table 3: Predicted ¹³C NMR chemical shifts and assignments for this compound.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The IR spectrum of this compound will be characterized by absorptions corresponding to the pyrazine ring, the C-Cl bond, the C-O ether linkage, and C-H bonds.[6][7][8]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H (pyrazine ring)
2980-2850C-H stretchAliphatic C-H (ethoxymethyl group)
1580-1400C=C and C=N stretchPyrazine ring skeletal vibrations
1250-1000C-O stretchEther linkage (-CH₂-O-CH₂-)
800-600C-Cl stretchCarbon-chlorine bond

Table 4: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol for IR Analysis
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) MS is expected to produce a molecular ion peak and several characteristic fragment ions.[9]

Predicted Mass Spectrometry Data

m/zIonRationale
172/174[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio).
143/145[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxymethyl group.
127/129[M - OCH₂CH₃]⁺Cleavage of the ether bond with loss of an ethoxy radical.
99[C₄H₃N₂-CH₂]⁺Further fragmentation of the pyrazine ring.

Table 5: Predicted key fragment ions in the mass spectrum of this compound.

The presence of a chlorine atom will be readily identified by the characteristic M+2 isotopic peak, with an intensity of about one-third of the molecular ion peak.

Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Detection: A suitable detector, such as an electron multiplier, will detect the ions.

Fragmentation Pathway

fragmentation M [C₇H₉ClN₂O]⁺˙ m/z 172/174 F1 [C₅H₄ClN₂O]⁺ m/z 143/145 M->F1 - C₂H₅˙ F2 [C₅H₄ClN₂]⁺ m/z 127/129 M->F2 - OCH₂CH₃˙ F3 [C₅H₃N₂]⁺ m/z 99 F2->F3 - Cl˙

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, grounded in established chemical principles, offers a robust framework for the analysis of this compound. This guide underscores the importance of a multi-technique approach to molecular characterization, ensuring the scientific rigor required in modern chemical research and development.

References

  • Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Cal Poly Pomona. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Retrieved from [Link]

  • University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • US EPA. (n.d.). Pyrazine, 2-chloro-3-ethyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (1981). Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. Retrieved from [Link]

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The Pyrazine Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a privileged motif in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of substituted pyrazine compounds, from their fundamental chemical properties and synthesis to their diverse biological activities and applications in drug development.

The Pyrazine Nucleus: Physicochemical Properties and Reactivity

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[2] This electron-deficient nature is a key determinant of its chemical reactivity, facilitating nucleophilic aromatic substitution reactions.[1] The pyrazine ring is a planar hexagon, and its C–N bonds are shorter than the C-C bonds.[2] The lone-pair electrons on the nitrogen atoms do not participate in the aromatic system, rendering the molecule weakly basic.[2]

The substitution pattern on the pyrazine ring significantly influences its electronic properties and, consequently, its biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the ring and its ability to interact with biological targets.

Synthesis of Substituted Pyrazines: A Methodological Overview

The synthesis of substituted pyrazines is a well-established field with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Historically, several named reactions have been instrumental in the synthesis of the pyrazine core, including the Staedel-Rugheimer and Gutknecht pyrazine syntheses.[3] These methods, while foundational, have largely been superseded by more versatile and efficient modern techniques.

Modern Synthetic Methodologies

Modern synthetic strategies often employ cross-coupling reactions to introduce a wide range of substituents onto a pre-formed pyrazine ring. Starting from readily available halopyrazines, such as 2-bromopyrazine or 2,5-dichloropyrazine, a diverse library of derivatives can be generated.[4][5]

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5]

  • Suzuki-Miyaura Coupling: This versatile reaction couples a halopyrazine with a boronic acid or ester to form a C-C bond. It is widely used due to its mild reaction conditions and high functional group tolerance.[4][5]

  • Stille Coupling: This reaction involves the coupling of a halopyrazine with an organostannane reagent. While effective, the toxicity of the tin reagents is a significant drawback.[5]

  • Sonogashira Coupling: This method is used to introduce alkyne substituents onto the pyrazine ring by coupling a halopyrazine with a terminal alkyne.[5]

  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of amine substituents onto the pyrazine ring.[4][5]

This protocol is adapted for the synthesis of 2-aryl-6-isopropylpyrazine from 2-bromo-6-isopropylpyrazine.[5]

  • To an oven-dried Schlenk flask, add 2-bromo-6-isopropylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine: - 2-Bromo-6-isopropylpyrazine - Arylboronic acid - K2CO3 - Pd(OAc)2 - PPh3 inert_atm Evacuate and backfill with Argon (3x) reagents->inert_atm solvent Add degassed 1,4-dioxane and water inert_atm->solvent heating Heat at 90-100 °C for 12-24h solvent->heating monitoring Monitor reaction by TLC/LC-MS heating->monitoring workup Cool, dilute with Ethyl Acetate, wash with water and brine monitoring->workup drying Dry organic layer (Na2SO4), filter, and concentrate workup->drying purification Purify by column chromatography drying->purification product 2-Aryl-6-isopropylpyrazine purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution. This is a fundamental method for introducing amine and alkoxy groups.[4] The reaction of 2,5-dichloropyrazine with nucleophiles like amines or alkoxides typically proceeds under thermal conditions in a polar aprotic solvent.[1]

  • To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

  • Add water, followed by 28% aqueous ammonia solution (2.9 eq) and hydrazine monohydrate (2.4 eq).

  • Reflux the mixture.

  • Cool the reaction mixture and filter to obtain the product.

G cluster_workflow SNAr of 2,5-Dichloropyrazine Workflow reagents Combine: - 2,5-Dichloropyrazine - Aqueous Ammonia - Hydrazine Monohydrate - Water reflux Reflux reagents->reflux cooling Cooling & Filtration reflux->cooling product 2-Amino-5-chloropyrazine cooling->product

Caption: Workflow for the synthesis of 2-amino-5-chloropyrazine.

Spectroscopic Characterization of Substituted Pyrazines

The structural elucidation of newly synthesized pyrazine derivatives relies on a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis[6]

G cluster_workflow General Spectroscopic Analysis Workflow sample Synthesized Pyrazine Derivative nmr NMR Spectroscopy (1H, 13C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms uv_vis UV-Vis Spectroscopy sample->uv_vis data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis uv_vis->data_analysis

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern on the pyrazine ring. The chemical shifts of the pyrazine protons are typically found in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the nitrogen atoms.[6] The coupling constants between adjacent protons can provide valuable information about their relative positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational bands for the pyrazine ring, as well as for the substituents, can be observed. For example, the C=N stretching vibrations of the pyrazine ring are typically found in the 1550-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the nature of the substituents on the pyrazine ring.[6]

Spectroscopic TechniqueInformation ProvidedTypical Ranges/Features for Pyrazine Derivatives
¹H NMR Proton environment and connectivityδ 8.0-9.0 ppm for ring protons[6]
¹³C NMR Carbon skeletonδ 140-160 ppm for ring carbons
FTIR Functional groups~1600 cm⁻¹ for C=N stretching[8]
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak corresponding to the compound's mass
UV-Vis Electronic transitionsλmax in the range of 250-350 nm[6]

Biological Activities of Substituted Pyrazines

Substituted pyrazine derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.[9][10]

Anticancer Activity

Many pyrazine-containing compounds have demonstrated potent anticancer activity.[11] A significant number of these act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[9][12]

Pyrazine-based kinase inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.[9][12] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase.[2] Some inhibitors bind reversibly through hydrogen bonds and hydrophobic interactions, while others form irreversible covalent bonds.[9][12]

G cluster_pathway Mechanism of Pyrazine-Based Kinase Inhibitors inhibitor Pyrazine-Based Kinase Inhibitor binding Competitive Binding inhibitor->binding kinase Kinase ATP-Binding Pocket kinase->binding atp ATP atp->kinase inhibition Inhibition of Kinase Activity binding->inhibition downstream Blockade of Downstream Signaling Pathways inhibition->downstream effect Anticancer Effect downstream->effect

Sources

The Alchemist's Guide to Aromatic Architecture: A Deep Dive into the Discovery and Evolution of Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Influence of the Pyrazine Core

In the intricate world of medicinal chemistry and drug development, the pyrazine scaffold stands as a testament to the power of heterocyclic compounds. This six-membered aromatic ring, with its two nitrogen atoms in a 1,4-orientation, is a privileged structure, forming the core of numerous therapeutic agents and biologically active molecules.[1] From the anti-tuberculosis agent pyrazinamide to the novel tyrosine kinase inhibitor AKN-028, the pyrazine motif has demonstrated a remarkable versatility, influencing the pharmacokinetic and pharmacodynamic properties of a wide array of drugs.[2][3] Its unique electronic and structural features allow it to serve as a versatile building block, enabling chemists to fine-tune molecular properties and forge new pathways in the quest for innovative therapeutics.[1] This in-depth technical guide navigates the historical landscape and explores the modern frontiers of pyrazine synthesis, offering a comprehensive resource for researchers dedicated to harnessing the potential of this remarkable heterocycle.

I. The Genesis of a Scaffold: Classical Routes to the Pyrazine Ring

The story of pyrazine synthesis is a journey through the annals of organic chemistry, with its roots stretching back to the 19th century. These foundational methods, while seemingly dated, laid the groundwork for all subsequent innovations and, in many cases, remain relevant for their simplicity and robustness.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest recorded methods for constructing the pyrazine ring is the Staedel-Rugheimer synthesis. This approach involves the reaction of an α-halo ketone with ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation, often by air, yields the aromatic pyrazine.[1][4]

Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for the initial nucleophilic attack by ammonia. The in situ formation of the α-amino ketone is a critical step, as these intermediates can be unstable. The self-condensation is driven by the formation of a stable six-membered ring, and the final oxidation step provides the thermodynamic driving force to achieve the aromatic system.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine [5]

  • Step 1: Formation of the α-Amino Ketone. Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. While stirring, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The reaction is typically carried out at room temperature.

  • Step 2: Self-Condensation and Oxidation. The α-aminoacetophenone intermediate forms in situ and begins to condense with another molecule of itself. The resulting dihydropyrazine intermediate is then oxidized to 2,5-diphenylpyrazine. This oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

  • Step 3: Isolation and Purification. The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a cold solvent like ethanol, and can be further purified by recrystallization.

The Gutknecht Pyrazine Synthesis (1879)

Building upon the principle of α-amino ketone self-condensation, the Gutknecht synthesis offers an alternative route to these key intermediates. This method typically starts with an α-oximino ketone, which is generated by the nitrosation of a ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone, which subsequently dimerizes and oxidizes to the pyrazine.[4][6][7]

Causality Behind Experimental Choices: The nitrosation of a ketone provides a reliable method for introducing a nitrogen-containing functional group at the α-position. The subsequent reduction of the oxime to an amine is a well-established transformation. The in situ dimerization and oxidation follow a similar logic to the Staedel-Rugheimer synthesis, driven by the formation of the stable aromatic pyrazine ring.

Experimental Protocol: Gutknecht Synthesis of Substituted Pyrazines [7]

  • Step 1: Synthesis of the α-Oximino Ketone. Dissolve the starting ketone in a suitable solvent such as ethanol. Add a nitrosating agent, such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid), to the solution while maintaining a low temperature.

  • Step 2: Reduction to the α-Amino Ketone. The isolated or in situ generated α-oximino ketone is then reduced. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a chemical reducing agent (e.g., zinc in acetic acid).

  • Step 3: Dimerization and Oxidation. The resulting α-amino ketone solution is then typically neutralized or made slightly basic to facilitate the self-condensation to the dihydropyrazine intermediate. Oxidation to the pyrazine is achieved by adding an oxidizing agent like copper(II) sulfate or by exposure to air.[7]

  • Step 4: Work-up and Purification. The reaction mixture is worked up by extraction and the crude product is purified by distillation, recrystallization, or column chromatography.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

A more direct and widely applicable classical method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.[8] This versatile approach allows for the synthesis of a broad range of substituted pyrazines by varying the substituents on both starting materials. The reaction proceeds via a double condensation to form a dihydropyrazine, which is then oxidized to the final product.

Causality Behind Experimental Choices: The reaction relies on the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The initial condensation forms an imine, and a subsequent intramolecular condensation closes the ring. The final oxidation step is necessary to achieve the aromatic and stable pyrazine ring system.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine from Benzil and Ethylenediamine

  • Step 1: Condensation. In a round-bottom flask, dissolve benzil (an α-diketone) in a suitable solvent like ethanol or acetic acid. Add an equimolar amount of ethylenediamine to the solution.

  • Step 2: Ring Closure and Oxidation. The reaction mixture is typically heated to reflux to drive the condensation and ring closure. The resulting dihydropyrazine can be oxidized in situ by air, or an oxidizing agent such as copper(II) acetate or manganese dioxide can be added to ensure complete conversion.[8]

  • Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid is collected and purified by recrystallization. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

II. The Modern Renaissance: Novel Strategies for Pyrazine Synthesis

The demands of modern drug discovery for molecular diversity and efficiency have spurred the development of innovative and powerful methods for pyrazine synthesis. These contemporary approaches offer greater control over substitution patterns, improved functional group tolerance, and often proceed under milder conditions than their classical counterparts.

Acceptorless Dehydrogenative Coupling: A Green Approach

A significant advancement in sustainable chemistry is the development of acceptorless dehydrogenative coupling (ADC) reactions. In the context of pyrazine synthesis, this method allows for the self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, catalyzed by earth-abundant transition metals like manganese.[9][10][11][12][13][14] This atom-economical process generates only water and hydrogen gas as byproducts, making it an environmentally benign alternative to classical methods.[1]

Causality Behind Experimental Choices: The manganese pincer complex catalyst is crucial for facilitating the dehydrogenation of the alcohol to an aldehyde in situ. The subsequent reaction with the amine of another molecule forms an imine, which then undergoes further catalytic steps to form the dihydropyrazine. The liberation of hydrogen gas drives the reaction forward, and the final aromatization occurs through another dehydrogenation step.

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols [1]

  • Step 1: Reaction Setup. In a Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-amino alcohol, a manganese pincer complex catalyst (e.g., 2 mol%), and a base (e.g., potassium hydride, 3 mol%) in a high-boiling solvent like toluene.

  • Step 2: Reaction. Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 24 hours). The reaction generates hydrogen gas, which can be vented periodically if necessary.

  • Step 3: Work-up and Purification. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

C-H Functionalization: Direct and Versatile

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. In pyrazine chemistry, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrazine ring, offering a streamlined approach to complex, substituted pyrazines.[2][15]

Causality Behind Experimental Choices: A palladium catalyst, often in the presence of a ligand and a base, facilitates the activation of a C-H bond on the pyrazine ring. This is followed by a cross-coupling reaction with an aryl halide or another suitable coupling partner. The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrazine Derivative [16][17]

  • Step 1: Reaction Setup. In a reaction vial, combine the pyrazine substrate, the aryl bromide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent like DMA.

  • Step 2: Reaction. The vial is sealed and heated to an elevated temperature (e.g., 110-130 °C) for the required reaction time.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is filtered, and the solvent is removed. The residue is then purified by column chromatography to isolate the arylated pyrazine product.

Accelerated Synthesis: Microwave and Flow Chemistry

Modern synthesis techniques like microwave irradiation and continuous-flow chemistry have been successfully applied to pyrazine synthesis, offering significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. This has been applied to the condensation of 1,2-diamines and 1,2-diketones, leading to high yields of pyrazines in minutes rather than hours.[18][19][20]

Continuous-Flow Synthesis: Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automated, continuous production. The synthesis of pyrazinamide, for example, has been achieved in a continuous-flow system by the catalytic hydration of pyrazinecarbonitrile in a packed-bed reactor.[21][22][23] This approach allows for seamless integration of synthesis and purification steps.

Experimental Protocol: Continuous-Flow Synthesis of Pyrazinamide [21][23][24]

  • Step 1: Reactor Setup. A packed-bed column reactor is filled with a manganese dioxide catalyst. A solution of pyrazinecarbonitrile in a suitable solvent is prepared.

  • Step 2: Flow Reaction. The pyrazinecarbonitrile solution is continuously pumped through the heated packed-bed reactor. The flow rate and temperature are optimized to achieve maximum conversion.

  • Step 3: Integrated Crystallization. The effluent from the reactor, containing the pyrazinamide product, is directly fed into a tubular crystallizer. By controlling the temperature and flow, the product can be crystallized directly from the reaction stream, allowing for continuous isolation of the pure product.

The Biocatalytic Frontier: Enzymatic Synthesis

Harnessing the power of enzymes for chemical synthesis offers a green and highly selective alternative to traditional chemical methods. In the realm of pyrazine synthesis, transaminases have been employed to catalyze the key amination of α-diketones to form α-amino ketones. These intermediates then undergo spontaneous oxidative dimerization to yield substituted pyrazines.[3][18][25][26][27]

Causality Behind Experimental Choices: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. This provides a highly selective and environmentally friendly method for generating the α-amino ketone precursors. The subsequent dimerization and oxidation proceed non-enzymatically, driven by the inherent reactivity of the intermediates.

Experimental Protocol: Enzymatic Synthesis of Alkylpyrazines using a Transaminase [18][25]

  • Step 1: Reaction Mixture Preparation. In a buffered aqueous solution, combine the α-diketone substrate, a transaminase enzyme (e.g., ATA-113), and an amine donor (e.g., isopropylamine). The pH of the solution is often optimized to favor the desired reaction pathway.

  • Step 2: Biocatalytic Reaction. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period.

  • Step 3: Product Extraction and Analysis. The reaction is quenched, and the pyrazine product is extracted with an organic solvent. The product is then analyzed and purified using standard techniques like GC-MS and column chromatography.

III. A Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to a particular pyrazine derivative depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact. The following table provides a comparative overview of the key pyrazine synthesis methods discussed.

Synthesis MethodStarting MaterialsKey FeaturesTypical YieldsTypical Reaction Times
Staedel-Rugheimer α-Halo ketones, AmmoniaHistorical significance, simple procedure.ModerateSeveral hours
Gutknecht Ketones, Nitrosating agent, Reducing agentAccess to α-amino ketones from simple ketones.Moderate to GoodMulti-step, can be lengthy
1,2-Diamine/α-Dicarbonyl Condensation 1,2-Diamines, α-DicarbonylsVersatile, good for a wide range of substituents.Good to ExcellentHours
Acceptorless Dehydrogenative Coupling 2-Amino alcoholsAtom-economical, green, forms H₂ and H₂O as byproducts.[1]Good to Excellent12-24 hours
C-H Functionalization Pyrazines, Aryl halidesDirect functionalization, avoids pre-functionalization.Good to ExcellentSeveral hours
Microwave-Assisted Synthesis 1,2-Diamines, α-DicarbonylsRapid reaction times, high efficiency.ExcellentMinutes
Continuous-Flow Synthesis Varies (e.g., Pyrazinecarbonitrile)Scalable, precise control, integrated synthesis and purification.High throughputContinuous
Enzymatic Synthesis α-Diketones, Amine donor, TransaminaseGreen, highly selective, mild conditions.GoodHours to days

IV. Visualizing the Molecular Choreography: Reaction Mechanisms

Understanding the step-by-step mechanism of a reaction is paramount for optimizing conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for key pyrazine syntheses.

Gutknecht Pyrazine Synthesis Mechanism

Gutknecht_Synthesis Ketone Ketone Oximino_Ketone α-Oximino Ketone Ketone->Oximino_Ketone Nitrosation Amino_Ketone α-Amino Ketone Oximino_Ketone->Amino_Ketone Reduction Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: The Gutknecht synthesis proceeds via nitrosation, reduction, self-condensation, and oxidation.

Acceptorless Dehydrogenative Coupling Workflow

ADC_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Amino_Alcohol 2-Amino Alcohol Dehydrogenation1 Dehydrogenation (-H₂) Amino_Alcohol->Dehydrogenation1 Mn Catalyst Aldehyde_Intermediate Aldehyde Intermediate Dehydrogenation1->Aldehyde_Intermediate Condensation Condensation (-H₂O) Aldehyde_Intermediate->Condensation + another Amino Alcohol Dihydropyrazine_Intermediate Dihydropyrazine Intermediate Condensation->Dihydropyrazine_Intermediate Dehydrogenation2 Dehydrogenation (-H₂) Dihydropyrazine_Intermediate->Dehydrogenation2 Mn Catalyst Pyrazine 2,5-Disubstituted Pyrazine Dehydrogenation2->Pyrazine CH_Arylation Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Pd_II Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd_II CH_Activation C-H Activation Aryl_Pd_II->CH_Activation Pyrazinyl_Aryl_Pd_II Pyrazinyl-Aryl-Pd(II) Intermediate CH_Activation->Pyrazinyl_Aryl_Pd_II Reductive_Elimination Reductive Elimination Pyrazinyl_Aryl_Pd_II->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Arylated_Pyrazine Arylated Pyrazine Reductive_Elimination->Arylated_Pyrazine Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Pyrazine_Substrate Pyrazine Pyrazine_Substrate->CH_Activation

Caption: The catalytic cycle for the palladium-catalyzed C-H arylation of pyrazines.

V. Conclusion: The Enduring and Evolving Legacy of Pyrazine Synthesis

The journey from the classical syntheses of the 19th century to the cutting-edge methodologies of the 21st reveals a continuous drive for innovation in the construction of the pyrazine ring. For the modern researcher, this rich history provides a diverse and powerful toolkit. The classical methods, with their straightforward and robust nature, remain valuable for accessing fundamental pyrazine structures. The novel strategies, with their elegance, efficiency, and environmental consciousness, open up new avenues for creating complex and diverse molecular architectures. As the quest for new therapeutics continues, the ability to efficiently and selectively synthesize novel pyrazine derivatives will undoubtedly play a pivotal role in shaping the future of medicine. The ongoing evolution of pyrazine synthesis ensures that this humble heterocycle will remain a cornerstone of drug discovery for years to come.

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A Guide to Theoretical and Computational Investigations of Pyrazine Structures for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties.[1][2][3][4][5] A deep understanding of their molecular structure, electronic characteristics, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the multifaceted nature of pyrazine structures. We will explore the application of various computational techniques, from Density Functional Theory (DFT) to high-level ab initio methods, for predicting molecular geometries, electronic spectra, and other key physicochemical properties. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage computational chemistry in their pyrazine-related research endeavors.

The Significance of Pyrazine in Scientific Research

Pyrazine, a six-membered heteroaromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of a diverse array of biologically active compounds.[2][4][6] Its unique electronic structure, characterized by the electron-withdrawing nature of the nitrogen atoms, imparts a distinct reactivity profile, making it less susceptible to electrophilic substitution compared to benzene.[5] This inherent stability, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of its physicochemical properties.[3]

The pyrazine scaffold is a key component in several FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib, highlighting its therapeutic relevance.[1] Computational studies have been instrumental in understanding the drug-target interactions of these molecules, paving the way for the design of more potent and selective derivatives.[1]

Foundational Computational Approaches for Studying Pyrazine

The selection of an appropriate computational method is critical for obtaining accurate and reliable predictions of molecular properties. The choice depends on a balance between computational cost and desired accuracy, with different methods being suitable for different research questions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules like pyrazine and its derivatives.[7][8] It offers a good compromise between accuracy and computational efficiency. The B3LYP hybrid functional is a popular choice for investigating the electronic and structural properties of pyrazine, often in conjunction with Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G**.[9][10][11] For studies involving anions or excited states, the inclusion of diffuse functions (e.g., 6-31+G*) is crucial for obtaining accurate results.[9][12]

Time-dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the excitation energies and electronic absorption spectra of molecules.[11][13] This method is invaluable for understanding the photophysical properties of pyrazine and its derivatives.

Ab Initio Methods

For higher accuracy, particularly for excited state calculations and situations where electron correlation is critical, ab initio methods are employed. These methods are computationally more demanding than DFT.

  • Hartree-Fock (HF) Theory: While foundational, Hartree-Fock theory does not account for electron correlation, which can lead to inaccuracies in predicting certain properties.[14] However, it can serve as a starting point for more advanced methods.[14]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is the simplest ab initio method that incorporates electron correlation.[8][9] It often provides more accurate geometries and energies than HF. The combination of MP2 with a suitable basis set, such as aug-cc-pVDZ, has been used to calculate the normal modes of pyrazine.[15]

  • Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules.[16] They are particularly useful for obtaining benchmark geometric parameters and energies.

  • Complete Active Space Self-Consistent Field (CASSCF) and CASPT2: For studying complex electronic structures, such as those involving multiple excited states and their interactions, multireference methods like CASSCF and its second-order perturbation theory correction (CASPT2) are indispensable.[17][18] These methods are essential for accurately describing phenomena like conical intersections, which play a crucial role in the photochemistry of pyrazine.[18]

Workflow for Computational Analysis of Pyrazine Derivatives

A systematic computational workflow is essential for a thorough investigation of pyrazine-based compounds. This workflow typically involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Interpretation mol_build Molecular Structure Generation method_select Method & Basis Set Selection mol_build->method_select Define System geom_opt Geometry Optimization method_select->geom_opt Input for Calculation freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure prop_calc Property Calculations freq_calc->prop_calc Confirmation of Minimum data_vis Data Visualization prop_calc->data_vis Calculated Properties exp_comp Comparison with Experiment data_vis->exp_comp report Reporting exp_comp->report

Caption: A generalized workflow for the computational study of pyrazine derivatives.

Step-by-Step Protocol for Geometry Optimization and Frequency Analysis
  • Molecule Building: Construct the 3D structure of the pyrazine derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:

    • Calculation Type: Opt for geometry optimization followed by Freq for frequency analysis.

    • Method: Select the desired level of theory (e.g., B3LYP).

    • Basis Set: Choose an appropriate basis set (e.g., 6-31+G*).

    • Charge and Multiplicity: Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

  • Execution: Run the calculation on a suitable computing resource.

  • Analysis of Results:

    • Convergence: Verify that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Zero-Point Energy (ZPE): Note the calculated zero-point vibrational energy for use in subsequent energy calculations.

Key Properties from Computational Studies

Computational methods can provide a wealth of information about the structural, electronic, and spectroscopic properties of pyrazine and its derivatives.

Molecular Geometry

Accurate prediction of bond lengths and angles is a primary output of geometry optimization. High-level computational approaches, such as CCSD(T)-F12b with a large basis set, can yield equilibrium structures with very high accuracy.[16][19] These theoretical structures can be compared with experimental data from techniques like electron diffraction and microwave spectroscopy to validate the computational model.[20][21]

Table 1: Comparison of Experimental and Calculated Equilibrium Structural Parameters for Pyrazine

ParameterExperimental (re)[16]Calculated (CCSD(T)-F12b/cc-pCVQZ-F12)[16]
r(C-H)-108.16 pm
r(C-N)-133.34 pm
r(C-C)-139.07 pm
θ(C-N-C)-115.60°
θ(H-C-C)-120.75°
Electronic Structure and Properties

Understanding the electronic structure of pyrazine is crucial for predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.[22]

  • Electron Affinity and Ionization Potential: These properties, which relate to the energies of the LUMO and HOMO, respectively, can be calculated and compared with experimental values.[9][10]

  • Dipole Moment and Polarizability: These properties govern the non-covalent interactions of the molecule and can be accurately predicted by computational methods.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[22]

FMO_Diagram cluster_lumo LUMO cluster_homo HOMO lumo π* homo n lumo->homo ΔE energy Energy

Caption: A simplified Frontier Molecular Orbital diagram for pyrazine.

Spectroscopic Properties

Computational chemistry is a powerful tool for interpreting and predicting various types of spectra.

  • Vibrational Spectra (IR and Raman): The frequencies and intensities of vibrational modes calculated from a frequency analysis can be used to simulate the IR and Raman spectra of pyrazine derivatives.[10][13] This allows for the assignment of experimental spectral features to specific molecular vibrations.

  • Electronic Absorption Spectra (UV-Vis): As mentioned earlier, TD-DFT is widely used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[11] This is crucial for understanding the photophysical behavior of these compounds.

  • Photoelectron Spectra: Theoretical calculations of ionization potentials are essential for interpreting photoelectron spectra, which probe the energies of the molecular orbitals.[23]

Advanced Applications in Drug Discovery

The computational tools and workflows described above have significant applications in the field of drug discovery.

  • Structure-Activity Relationship (SAR) Studies: By calculating various electronic and structural descriptors for a series of pyrazine derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds.

  • Molecular Docking: The optimized 3D structure of a pyrazine-based ligand can be used in molecular docking simulations to predict its binding mode and affinity to a protein target.[24] This is a crucial step in virtual screening and lead optimization.

  • ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.[24]

Drug_Discovery_Workflow start Pyrazine Scaffold qsar QSAR & SAR Analysis start->qsar design Rational Drug Design qsar->design synthesis Chemical Synthesis design->synthesis docking Molecular Docking design->docking admet ADMET Prediction design->admet testing Biological Testing synthesis->testing testing->qsar Feedback Loop lead_opt Lead Optimization testing->lead_opt docking->design admet->design

Caption: The role of computational studies in a typical drug discovery workflow.

Conclusion

Theoretical and computational studies provide an indispensable toolkit for modern research on pyrazine structures. From elucidating fundamental molecular properties to guiding the design of novel therapeutic agents, these methods offer unparalleled insights at the atomic level. By carefully selecting the appropriate computational methodology and following a systematic workflow, researchers can significantly accelerate their research and development efforts. As computational power continues to increase and theoretical models become more sophisticated, the predictive power of these approaches will undoubtedly continue to grow, further solidifying their role in scientific discovery.

References

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Investigating the Mechanism of Action of 2-Chloro-3-(ethoxymethyl)pyrazine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile platform for designing novel therapeutics.[3][4][5] This guide presents a comprehensive, multi-phased strategy for the elucidation of the mechanism of action (MoA) of a novel pyrazine derivative, 2-Chloro-3-(ethoxymethyl)pyrazine. We provide a detailed roadmap, from initial phenotypic characterization and unbiased 'omics' analysis to direct target identification, validation, and pathway deconvolution. This document is designed to be an actionable resource, offering not just procedural steps but the underlying scientific rationale, self-validating protocols, and field-proven insights necessary for a rigorous MoA investigation in a modern drug discovery context.

Part 1: Foundational Analysis & Phenotypic Profiling

The initial phase of any MoA investigation is to understand the compound's fundamental interaction with a biological system. This involves determining its activity spectrum and identifying a measurable, reproducible phenotypic effect. This phase establishes the biological context and concentration range for all subsequent, more targeted experiments.

Initial Cytotoxicity and Cellular Viability Assessment

Before exploring complex mechanisms, it is crucial to determine the concentration at which this compound affects cell viability. This establishes a therapeutic window, distinguishing between a specific pharmacological effect and general toxicity. Cell-based assays are indispensable for this initial screening.[6][7]

Key Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Methodology:

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat cells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Incubation: Incubate the plates for a relevant duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value.

Data Presentation Template:

Cell LineCompoundIncubation Time (h)IC50 (µM)Max Inhibition (%)
MCF-7Cpd X7212.595.2
A549Cpd X72>10015.3
HEK293TCpd X72>1008.1
High-Content Phenotypic Screening

If a significant anti-proliferative effect is observed in a specific cell line, a broader, unbiased phenotypic screen can provide the first clues towards the MoA.[9][10] The Cell Painting assay, for example, uses multiplexed fluorescent dyes to "paint" various organelles, allowing for the generation of a detailed morphological fingerprint upon compound treatment.[8]

Workflow for Phenotypic Screening:

  • Assay: Treat a phenotypically relevant cell line (e.g., U2OS) with this compound at 2-3 concentrations around its IC50.

  • Staining: Stain cells with a panel of fluorescent dyes targeting the nucleus, mitochondria, cytoskeleton, Golgi, and endoplasmic reticulum.

  • Imaging: Acquire multi-channel fluorescence images using an automated high-content imaging system.

  • Analysis: Use image analysis software to extract hundreds of morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal integrity).

  • Comparison: Compare the morphological profile of this compound to a reference database of compounds with known MoAs. A similar profile suggests a similar MoA.

Part 2: Target Hypothesis Generation via 'Omics' Technologies

Based on the initial phenotypic data, the next step is to generate hypotheses about the molecular pathways and potential protein targets affected by the compound. Unbiased 'omics' approaches are powerful tools for this discovery phase.[11][12]

Transcriptomic Profiling (RNA-Seq)

RNA-sequencing provides a global snapshot of changes in gene expression following compound treatment. This can reveal which signaling pathways are activated or inhibited.

Experimental Workflow:

  • Treat cells with this compound at a functionally active concentration for a relevant time course (e.g., 6 and 24 hours).

  • Isolate total RNA and perform library preparation.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Align reads to the reference genome and perform differential gene expression analysis.

  • Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways.

Global Proteomics and Phosphoproteomics

Mass spectrometry-based proteomics can identify changes in protein abundance or post-translational modifications (like phosphorylation), which are often more direct indicators of pathway activity than transcript-level changes.

Experimental Workflow:

  • Treat cells and harvest lysates at various time points.

  • Digest proteins into peptides. For phosphoproteomics, enrich for phosphopeptides.

  • Analyze peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify proteins/phosphosites that are significantly altered by the compound treatment.

  • Perform pathway analysis on the differentially regulated proteins.

Part 3: Direct Target Deconvolution and Validation

This is the most critical phase: identifying the specific protein(s) that this compound directly binds to. A multi-pronged approach combining affinity-based and label-free methods provides the most robust evidence.[13][14]

Affinity-Based Target Identification

These methods use a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[14][15]

Workflow Diagram: Affinity Pulldown-Mass Spectrometry

APMS_Workflow cluster_prep Probe Synthesis & Lysate Prep cluster_binding Binding & Capture cluster_analysis Elution & Analysis synthesis 1. Synthesize Affinity Probe (e.g., Biotin-linker-Compound) beads 3. Immobilize Probe on Beads (e.g., Streptavidin-Agarose) synthesis->beads lysate 2. Prepare Native Cell Lysate incubation 4. Incubate Lysate with Beads lysate->incubation beads->incubation wash 5. Wash to Remove Non-specific Binders incubation->wash elution 6. Elute Bound Proteins (e.g., with excess free compound) wash->elution ms 7. Identify Proteins by LC-MS/MS elution->ms

Caption: Workflow for affinity-based target identification.

Key Protocol: Kinobeads Profiling

If the compound is suspected to be a kinase inhibitor, Kinobeads profiling is a powerful approach.[16][17][18][19] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a large portion of the expressed kinome from a cell lysate.[18]

Methodology:

  • Lysate Preparation: Prepare native cell lysate from the cell line of interest.

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound.

  • Kinobeads Enrichment: Add Kinobeads to the lysates to capture kinases that are not bound by the free compound.

  • Digestion and MS: Elute, digest, and analyze the bead-bound proteins by LC-MS/MS.

  • Analysis: Proteins that are true targets of the compound will show a dose-dependent decrease in their abundance on the beads. This data can be used to generate IC50 values for binding affinity across the kinome.

Label-Free Target Validation: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for confirming direct target engagement in an intact, live-cell environment.[20][21] The principle is that a protein becomes more thermally stable when bound to a ligand.[22][23]

Key Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response

Part A: Melt Curve to Determine Optimal Temperature

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the putative target protein remaining using Western blotting or other detection methods.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to the right for the compound-treated sample confirms target stabilization.

Part B: Isothermal Dose-Response (ITDR) to Quantify Engagement

  • Cell Treatment: Treat cells with a range of concentrations of this compound.

  • Heating: Heat all samples to the optimal temperature identified from the melt curve (a temperature that causes significant, but not complete, denaturation).

  • Lysis & Detection: Perform lysis, centrifugation, and detection as described above.

  • Analysis: Plot the amount of soluble target protein against the compound concentration. This confirms dose-dependent target engagement in a cellular context.

Workflow Diagram: CETSA Protocol

CETSA_Workflow cluster_treatment Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_separation Step 3: Lysis & Separation cluster_detection Step 4: Detection & Analysis treat_cells Treat intact cells with Compound or Vehicle heat_cells Heat cell aliquots to a specific temperature or range treat_cells->heat_cells lyse Lyse cells (e.g., freeze-thaw) heat_cells->lyse spin Centrifuge to pellet aggregated proteins lyse->spin collect Collect supernatant (soluble protein fraction) spin->collect detect Detect target protein (e.g., Western Blot) collect->detect analyze Plot soluble protein vs. Temperature or Dose detect->analyze

Caption: The four main stages of a CETSA experiment.

Part 4: Mechanistic Elucidation & Pathway Analysis

With a validated target in hand, the final step is to connect the direct binding event to the observed cellular phenotype.

Target Engagement & Downstream Signaling
  • Target Activity Assay: Develop a biochemical or cell-based assay to directly measure the activity of the identified target (e.g., an enzyme activity assay or a receptor binding assay).[6][24] Use this to confirm that this compound modulates the target's function.

  • Western Blot Analysis: Probe key downstream nodes of the target's known signaling pathway. For example, if the target is a kinase, examine the phosphorylation status of its known substrates in compound-treated cells.

Genetic Validation

Genetic methods provide orthogonal validation that the identified target is responsible for the compound's effect.

  • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's phenotype is diminished or abolished in these cells, it provides strong evidence that the effect is on-target.

  • Overexpression: Conversely, overexpressing the target protein may confer resistance to the compound.

Hypothetical Signaling Pathway

Signaling_Pathway compound 2-Chloro-3- (ethoxymethyl)pyrazine target Target Protein (e.g., Kinase X) compound->target Inhibition substrate Substrate Y target->substrate Phosphorylation downstream Downstream Effector Z substrate->downstream phenotype Cellular Phenotype (e.g., Apoptosis) downstream->phenotype

Caption: Example of a signaling pathway modulated by the compound.

Part 5: Preclinical Trajectory

Once the MoA is thoroughly characterized, the compound can be advanced into preclinical development.[25][26][27] This phase aims to gather the necessary data to justify human clinical trials and is conducted under strict regulatory guidelines such as Good Laboratory Practices (GLP).[28][29]

  • Lead Optimization: Medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • In Vivo Efficacy: Testing the compound in relevant animal models of disease to demonstrate therapeutic benefit.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Studying how the drug is processed by the body and the relationship between dose, exposure, and response.[26]

  • Toxicology: Comprehensive safety testing in at least two animal species to identify potential toxicities and establish a safe starting dose for human trials.[29]

References

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  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-3-(ethoxymethyl)pyrazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-Chloro-3-(ethoxymethyl)pyrazine, a versatile heterocyclic building block. We move beyond simple procedural outlines to deliver a technical narrative grounded in mechanistic principles and field-proven insights. This document is designed for researchers, medicinal chemists, and process development scientists, offering detailed protocols for key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Our focus is on the causality behind experimental choices, empowering users to not only replicate but also innovate upon these methodologies.

Introduction: The Pyrazine Core and the Role of this compound

The pyrazine moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its 1,4-dinitrogen arrangement creates an electron-deficient aromatic system, which profoundly influences its reactivity and imparts desirable pharmacokinetic properties. This compound emerges as a particularly valuable synthon. The chloro-substituent at the C2 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the adjacent ethoxymethyl group provides steric and electronic influence, in addition to being a potential site for further modification.

The strategic importance of this building block lies in its ability to undergo predictable and high-yielding transformations, making it an ideal starting point for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1289388-23-3[3]
Molecular Formula C₇H₉ClN₂O[4]
Molecular Weight 172.61 g/mol [4]
Boiling Point 218 °C[4]
Density 1.202 g/cm³[4]
Appearance Not specified (typically a liquid or low-melting solid)-

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The chlorine atom on the electron-poor pyrazine ring is an excellent electrophile for palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing the biaryl and amino-aryl linkages prevalent in modern pharmaceuticals.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron species.[5][6] For a substrate like this compound, this reaction opens a direct route to 2-aryl-pyrazines, a privileged scaffold in drug discovery.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with an activated boronic acid species, and concluding with reductive elimination to yield the product and regenerate the catalyst.[7] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, thereby facilitating the transmetalation step.[8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)(Cl)L₂ (Ar = Pyrazinyl) pd_complex->pd0 Ar-Cl transmetal Transmetalation pd_intermediate Ar-Pd(II)(R)L₂ boronate R-B(OR)₃⁻ boronate->pd_complex R-B(OR)₃⁻ base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R-B(OH)₂ pd_intermediate->pd0 red_elim Reductive Elimination product Ar-R product->pd0 Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of 2-(4-methoxyphenyl)-3-(ethoxymethyl)pyrazine

This protocol serves as a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

    • 1,4-Dioxane

    • Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Experimental Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 172.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and K₂CO₃ (3.0 mmol, 414.6 mg).

    • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1,4-dioxane (2 mL). Stir for 5 minutes to pre-form the catalyst.

    • Add the catalyst solution to the Schlenk flask, followed by 1,4-dioxane (8 mL) and water (2 mL).

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 2: Guide to Optimizing Suzuki-Miyaura Reaction Conditions

ComponentOptionsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. Pd₂(dba)₃ is a Pd(0) source, avoiding an in-situ reduction step.[9]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling challenging heteroaryl chlorides by promoting the rate-limiting oxidative addition and reductive elimination steps.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is a stronger base often used for less reactive boronic acids. Cs₂CO₃ can be effective but is more expensive. K₂CO₃ provides a good balance of reactivity and cost.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, THFThe use of a water co-solvent is common and often beneficial for dissolving the inorganic base and facilitating the reaction.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is otherwise challenging.[11][12] For this compound, this reaction allows for the direct introduction of primary and secondary amines, which are key functional groups in many bioactive molecules.

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Cl bond. The amine then coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[9][13] Ligand choice is paramount to facilitate this final step and prevent side reactions.[13]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)(Cl)L₂ (Ar = Pyrazinyl) pd_complex->pd0 Ar-Cl amine_coord Amine Coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ amine R₂NH amine->pd_complex base Base (e.g., NaOtBu) base->pd_amine_complex deprotonation Deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L₂ pd_amido_complex->pd0 red_elim Reductive Elimination product Ar-NR₂ product->pd0 Product Release

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Protocol 2: Synthesis of N-benzyl-3-(ethoxymethyl)pyrazin-2-amine

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Standard glassware for inert atmosphere reactions

  • Experimental Procedure:

    • Caution: NaOtBu is highly reactive and hygroscopic. Handle strictly under an inert atmosphere in a glovebox.

    • In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and NaOtBu (1.4 mmol, 134.5 mg).

    • Add this compound (1.0 mmol, 172.6 mg) followed by anhydrous toluene (10 mL).

    • Finally, add benzylamine (1.1 mmol, 117.9 mg, 120 µL).

    • Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours.

    • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the target amine.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyrazine ring, exacerbated by the inductive effect of the two nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[14][15] This provides a palladium-free method for introducing a wide range of nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized onto the electronegative nitrogen atoms, which is a key stabilizing factor. In the second, typically fast step, the chloride leaving group is expelled, restoring aromaticity.[16]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr). (Note: Placeholder images used for structural representation).

Application Protocol 3: General Procedure for SNAr with Sodium Methoxide

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (1.5 equiv, can be used as a solution in methanol or as a solid)

    • Anhydrous Methanol or DMF

    • Standard laboratory glassware

  • Experimental Procedure:

    • Dissolve this compound (1.0 mmol, 172.6 mg) in anhydrous methanol (10 mL) in a round-bottom flask.

    • Add sodium methoxide (1.5 mmol, 81.0 mg) to the solution.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

    • After cooling, neutralize the reaction mixture with a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by chromatography or distillation.

Table 3: Scope of Nucleophiles for SNAr Reactions

Nucleophile TypeExample ReagentTypical SolventConditions
O-Nucleophiles Sodium Methoxide (NaOMe)MethanolReflux
Sodium Ethoxide (NaOEt)EthanolReflux
S-Nucleophiles Sodium Thiophenoxide (NaSPh)DMF, THF25-80 °C
N-Nucleophiles Ammonia (aq. or in Dioxane)DioxaneSealed tube, 120 °C
PiperidineNeat or in DMSO80-120 °C

Experimental Workflow and Best Practices

A systematic approach is crucial for success and safety in synthesizing pyrazine derivatives.

Experimental_Workflow General Synthetic Workflow planning Reaction Planning & Stoichiometry setup Glassware Setup (Dry, Inert Atmosphere) planning->setup reagents Reagent Addition (Under Argon/N₂) setup->reagents reaction Reaction Monitoring (TLC, LC-MS) reagents->reaction workup Quenching & Extraction reaction->workup Upon Completion purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A standardized workflow for organic synthesis experiments.

Safety Considerations:

  • Halopyrazines: Can be irritants. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders. Implement procedures to recover and recycle catalysts where feasible.

  • Bases: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere. Reactions involving strong bases can be exothermic.

Conclusion

This compound is a high-value, versatile intermediate for organic synthesis. Its reactivity profile allows for selective and efficient functionalization through cornerstone reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to leverage this building block in the creation of novel and complex molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • Charyulu, P. T., et al. An improved process for eszopiclone: Anti-insomnia agent . Organic Communications, 1:2 (2008) 33-38. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Process for the preparation of eszopiclone.
  • Gao, W., et al. Synthesis of RP 48497, an Impurity of Eszopiclone . Molecules, 13(8) (2008) 1817-1823. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic-Chemistry.org. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions . . [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Roberts, A. L., et al. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . Environmental Science & Technology, 36(14) (2002) 3017-25. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Barrow, J. C. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . Molecules, 27(4) (2022) 1112. [Link]

  • Choudhary, D., et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review . Polycyclic Aromatic Compounds, (2022). [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . Molecules, 28(19) (2023) 7440. [Link]

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Application Notes & Protocols for Reactions Involving 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-(ethoxymethyl)pyrazine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Pyrazine derivatives are integral scaffolds in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of a reactive chlorine atom and an ethoxymethyl group on the electron-deficient pyrazine ring makes this compound a versatile substrate for a variety of chemical transformations. The chlorine atom serves as an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the facile introduction of diverse functional groups.

This guide provides an in-depth exploration of the core reactivity of this compound and offers detailed, field-proven protocols for its most critical reactions. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that govern reaction outcomes.

Physicochemical Properties and Safety

A thorough understanding of the substrate's properties is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₇H₉ClN₂ON/A
Molecular Weight 172.61 g/mol N/A
Boiling Point 218°C[4]
Density 1.202 g/cm³[4]
Flash Point 86°C[4]
Appearance Colorless to yellow oilN/A

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chloro-3-methylpyrazine, a related compound, is classified as harmful if swallowed and causes skin irritation.[5] Similar precautions should be taken for this compound.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Reactivity Principles

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[2][6] This inherent electronic property makes the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is significantly activated towards displacement because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the adjacent ring nitrogen.[7][8][9] Consequently, this compound is an excellent substrate for two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[10] The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in the catalytic cycle.

  • Nucleophilic Aromatic Substitution (SNA r): This reaction involves the direct displacement of the chloride by a nucleophile. Halopyrazines are generally more reactive in SNAr reactions than their corresponding halopyridine analogues.[6][11]

The following sections provide detailed protocols for the most synthetically useful transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or heteroaryl-aryl structures by coupling an organoboron reagent with a halide.[12][13]

Reaction Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the palladium catalyst into the C-Cl bond of the pyrazine, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[12][14] A base is essential for activating the boronic acid to facilitate the transmetalation step.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or reaction vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), phosphine ligand (e.g., PCy₃, 6 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data

The following table provides expected outcomes based on protocols for similar chloro-heterocycles.[15][16]

Arylboronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (3) / PCy₃ (6)K₂CO₃ (2)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane100890-98
3-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DME901675-85
4-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Toluene/H₂O1101280-90

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[17][18] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19]

Reaction Principle

Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[20][21] The key steps are: (1) Oxidative Addition of Pd(0) to the C-Cl bond, (2) Amine Coordination and Deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to yield the desired N-aryl pyrazine and regenerate the Pd(0) catalyst.[19] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[21]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 - 1.3 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄), 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add degassed anhydrous solvent (e.g., Toluene, ~0.2 M) via syringe.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkyne structures.[22][23]

Reaction Principle

This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[22] The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is a more reactive species for the transmetalation step with the palladium center.[22] An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and a co-solvent.[24]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF, if Et₃N is not used as the solvent)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 1.5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The reaction is often mildly exothermic. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified alkyne product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a direct, often metal-free, pathway to substitute the chlorine atom with a suitable nucleophile.[7]

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism.[25] The nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, and the aromaticity of the pyrazine ring is restored.[7] The reaction is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens.[8][9]

Workflow start Start setup Reaction Setup (Reagents, Solvent) start->setup 1. Prepare react Reaction (Heating, Stirring) setup->react 2. Initiate monitor Monitor Progress (TLC, LC-MS) react->monitor 3. Control monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify 4. Isolate char Characterization (NMR, MS) purify->char 5. Verify end End (Pure Product) char->end 6. Finalize

Caption: A general experimental workflow applicable to all described protocols.

Detailed Experimental Protocol (Example with an Amine Nucleophile)

Materials and Reagents:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine) (2.0 - 3.0 equivalents)

  • Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) if using an amine salt

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.) and the amine nucleophile (2.5 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO, ~0.5 M).

  • Reaction Conditions: Seal the vial tightly and heat the mixture to 100-150°C. Microwave irradiation can often accelerate the reaction significantly. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash thoroughly with water (to remove DMSO), then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the electron-deficient nature of the pyrazine core, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols detailed in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and SNAr—provide robust and reliable pathways for the synthesis of complex, highly functionalized pyrazine derivatives. By understanding the principles behind these transformations and adhering to meticulous experimental technique, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sygula, A. et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Byers, J. A. et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.[Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Roberts, A. L. et al. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ. Sci. Technol.[Link]

  • Ma, Y. et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Singh, P. et al. Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. Request PDF. [Link]

  • Organic Chemistry. Nucleophilic Aromatic Substitutions. [Link]

  • PubChem. Pyrazine, 2-chloro-3-methyl-. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

  • Cheméo. Chemical Properties of Pyrazine, 2-chloro-3-methyl-5-(2-methylbutyl). [Link]

  • Sperry, J. et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • Sumby, C. J. et al. Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • NBU-IR. Chapter IV Section A (General introduction and synthetic background). [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

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  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

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  • National Institutes of Health. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). [Link]

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  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

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  • PubMed. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

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Introduction: The Imperative for Quantifying Pyrazine Intermediates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-Chloro-3-(ethoxymethyl)pyrazine

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] These aromatic heterocyclic compounds are valued for their unique electronic properties and ability to act as bioisosteres for other aromatic rings like benzene or pyridine.[1] this compound is a substituted pyrazine that serves as a critical intermediate or can arise as a process-related impurity during the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The presence of unreacted intermediates or by-products, even at trace levels, can significantly impact the safety and efficacy of a final drug product. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over such impurities.[2] Therefore, the development of robust, accurate, and validated analytical methods for quantifying compounds like this compound is not merely an academic exercise; it is a fundamental requirement for ensuring drug quality and patient safety in a regulated environment.

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of this compound using two orthogonal, high-sensitivity techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The causality behind methodological choices is explained to empower the user to adapt these protocols to their specific needs.

Method Selection: A Rationale for Orthogonal Approaches

Choosing an appropriate analytical technique hinges on the physicochemical properties of the analyte and the required sensitivity. For this compound (Boiling Point: 218°C), both GC and HPLC are viable options.[3] Presenting protocols for both provides a powerful, orthogonal approach to impurity quantification, a practice highly regarded in pharmaceutical quality control for cross-validation of results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[4] The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns, along with high sensitivity.[5] Given the analyte's boiling point, GC-MS is an ideal and highly specific method.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.[4] Coupling it with a tandem mass spectrometer (MS/MS) allows for unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6][7] This is particularly useful for quantifying trace-level impurities in complex matrices, such as an API or a formulated drug product, by filtering out background noise.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method leverages the volatility of this compound for sensitive and specific quantification.

Principle of the Method

The sample is injected into a heated port, where the analyte is vaporized and carried by an inert gas (helium) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio, and detects them. Quantification is achieved by comparing the analyte's peak area to that of a calibration curve prepared from certified reference standards.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • This compound certified reference standard

  • Dichloromethane (DCM), HPLC or GC-MS grade

  • Methanol, HPLC or GC-MS grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

2. Standard Solution Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with DCM.

  • Working Standards: Perform serial dilutions of the stock standard with DCM to prepare a series of calibration standards. A typical range for impurity analysis would be 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API or drug product into a 10 mL volumetric flask.

  • Add approximately 7 mL of DCM, sonicate for 5 minutes to dissolve, and then dilute to the mark with DCM. This results in a sample concentration of 10 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

4. GC-MS Instrumentation and Parameters: The parameters below are a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA widely used, reliable gas chromatograph.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[5]
Injector Temp. 250°CEnsures complete and rapid vaporization of the analyte without thermal degradation.[8]
Injection Vol. 1 µL (Splitless mode)Splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for trace-level sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The initial hold allows for proper focusing of analytes on the column head. The ramp rate provides a good balance between separation efficiency and analysis time.
MS System Agilent 7010B Triple Quad or equivalentProvides high sensitivity and specificity.
Ion Source Temp. 230°CStandard temperature for EI sources to promote ionization and minimize degradation.[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[9]
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode is used to monitor specific ions for the analyte, dramatically increasing sensitivity and reducing noise compared to a full scan. Target ions should be determined by analyzing a standard in full scan mode first.

5. System Suitability Test (SST):

  • Inject a mid-level calibration standard (e.g., 1.0 µg/mL) six times consecutively.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 5.0%. The signal-to-noise ratio (S/N) for the analyte peak should be ≥ 10.

Data Analysis and Validation
  • Calibration: Generate a calibration curve by plotting the peak area of the analyte against its concentration for each working standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.

  • Reporting: Calculate the final amount of the impurity in the original sample, typically expressed in parts per million (ppm) or as a weight/weight percentage (% w/w).

  • Method Validation (Summary): The method should be validated according to ICH Q2(R1) guidelines, establishing parameters such as:

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the S/N ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Accuracy: Assessed by spiking the sample matrix with known amounts of the analyte at different levels (e.g., 50%, 100%, 150% of the target concentration) and calculating the percent recovery.

    • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as %RSD.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Standard (1000 µg/mL in DCM) RefStd->Stock API_Sample API Sample SamplePrep Sample Solution (10 mg/mL in DCM) API_Sample->SamplePrep Cal Calibration Standards (0.05-5.0 µg/mL) Stock->Cal Inject Inject 1 µL (Splitless) Cal->Inject SamplePrep->Inject GC_Sep GC Separation (DB-5ms Column) Inject->GC_Sep MS_Detect MS Detection (EI, SIM Mode) GC_Sep->MS_Detect CalCurve Generate Calibration Curve (r² ≥ 0.995) MS_Detect->CalCurve Quant Quantify Analyte in Sample CalCurve->Quant Report Report Result (ppm or % w/w) Quant->Report HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Standard (1000 µg/mL in Diluent) RefStd->Stock API_Sample API Sample SamplePrep Sample Solution (1 mg/mL in Diluent) API_Sample->SamplePrep Cal Calibration Standards (0.5-100 ng/mL) Stock->Cal Inject Inject 5 µL Cal->Inject SamplePrep->Inject HPLC_Sep HPLC Separation (C18 Column, Gradient) Inject->HPLC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) HPLC_Sep->MS_Detect CalCurve Generate Calibration Curve (r² ≥ 0.998) MS_Detect->CalCurve Quant Quantify Analyte (Quantifier Ion) CalCurve->Quant Confirm Confirm Identity (Qualifier Ion Ratio) Quant->Confirm Report Report Result (ppm or % w/w) Confirm->Report

Caption: High-level workflow for the HPLC-MS/MS quantification of this compound.

Summary of Method Performance Characteristics

The following table presents a summary of expected performance characteristics for the two validated methods. These values are representative and should be confirmed during in-lab validation.

Parameter GC-MS Method HPLC-MS/MS Method
Linearity Range 0.05 - 5.0 µg/mL0.5 - 100 ng/mL
Correlation Coeff. (r²) ≥ 0.995≥ 0.998
LOD (Typical) ~15 ng/mL (in solution)~0.15 ng/mL (in solution)
LOQ (Typical) ~50 ng/mL (in solution)~0.5 ng/mL (in solution)
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) ≤ 5.0%≤ 5.0%

Conclusion

The GC-MS and HPLC-MS/MS methods detailed in this application note provide robust, sensitive, and specific protocols for the quantification of this compound. The GC-MS method is a highly reliable approach well-suited for this semi-volatile analyte, while the HPLC-MS/MS method offers superior sensitivity and is ideal for complex matrices or when lower detection limits are required. The application of these self-validating, orthogonal techniques, grounded in established analytical principles, will enable researchers and quality control professionals to accurately monitor and control this critical pyrazine intermediate, ensuring the quality and safety of pharmaceutical products.

References

  • Veeprho. (n.d.). Favipiravir Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Favipiravir and its Impurities. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Retrieved from [Link]

  • SynZeal. (n.d.). Favipiravir Impurity 10. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Attigala, L., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • de Oliveira, R. L., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(8), 869-896. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438. Retrieved from [Link]

  • Harianja, J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Retrieved from [Link]

  • Al-Shamary, A., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Processes, 12(10), 2170. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(15), 5851. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Chloro-3-(ethoxymethyl)pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold and the Strategic Value of 2-Chloro-3-(ethoxymethyl)pyrazine

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous clinically approved drugs and investigational agents.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties.[1][5]

Within the diverse landscape of pyrazine-based building blocks, This compound emerges as a particularly valuable intermediate for drug discovery. This trifunctional molecule offers medicinal chemists a strategic platform for molecular elaboration through three distinct points of reactivity:

  • The Chlorine Atom: As a halogen on an electron-deficient aromatic ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. More significantly, it serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents.

  • The Ethoxymethyl Group: This ether linkage provides a degree of lipophilicity and can engage in hydrogen bonding interactions with biological targets. The methylene bridge is also amenable to metabolic oxidation, which can be a consideration in drug design and metabolism studies.

  • The Pyrazine Ring Nitrogen Atoms: The lone pairs of the pyrazine nitrogens can act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.

This application note will provide a detailed overview of the synthetic utility of this compound in medicinal chemistry, with a focus on its application as a key intermediate in the synthesis of potent kinase inhibitors. We will provide detailed, field-proven protocols for its use in key chemical transformations and discuss the rationale behind these synthetic strategies.

Key Synthetic Applications and Methodologies

The strategic placement of the chloro and ethoxymethyl groups on the pyrazine ring makes this compound an ideal precursor for the synthesis of highly substituted pyrazine derivatives. Below, we detail its application in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C-C bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 2-position of the pyrazine ring, a common structural motif in many kinase inhibitors.

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl chlorides like our target molecule, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often preferred as they promote the oxidative addition of the palladium(0) species to the C-Cl bond, which is typically the rate-limiting step of the catalytic cycle. The base is required to activate the boronic acid partner for transmetalation. An aqueous solution of a carbonate or phosphate base is often used to ensure solubility and facilitate the reaction.

Experimental Protocol: Synthesis of 2-Aryl-3-(ethoxymethyl)pyrazine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and Na2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Aryl-3-(ethoxymethyl)pyrazine.

Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl2 - Na2CO3 inert 2. Inert Atmosphere: Evacuate and backfill with N2/Ar reagents->inert solvents 3. Add Solvents: 1,4-Dioxane and Water inert->solvents heat 4. Heat and Stir: 90 °C, 4-12 hours solvents->heat monitor 5. Monitor Progress: TLC or LC-MS heat->monitor quench 6. Quench and Extract: Add EtOAc and H2O, separate layers monitor->quench wash_dry 7. Wash and Dry: Wash with brine, dry over MgSO4 quench->wash_dry purify 8. Purify: Silica gel chromatography wash_dry->purify product Final Product: 2-Aryl-3-(ethoxymethyl)pyrazine purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry as the aniline and related amino-heterocycle motifs are prevalent in a vast number of bioactive molecules.[4] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality in Experimental Choices: Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial. For the amination of heteroaryl chlorides, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and generate the active palladium-amido complex.

Experimental Protocol: Synthesis of N-Aryl-3-(ethoxymethyl)pyrazin-2-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline.

Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Nitrogen or argon gas manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the aniline derivative (1.1 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-Aryl-3-(ethoxymethyl)pyrazin-2-amine.

Self-Validating System: The reaction should be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation. The purity and identity of the final compound must be confirmed by analytical methods such as NMR and MS.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)(L2)-Cl OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex Base_Amine Base + Amine (R2NH) Base_Amine->Ligand_Ex PdII_Amido Aryl-Pd(II)(L2)-NR2 Ligand_Ex->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Coupled Product Red_Elim->Product ArylCl This compound ArylCl->OxAdd Amine Amine (R2NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of this compound based on analogous transformations reported in the literature.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl2Na2CO3Dioxane/H2O90-1004-1275-95
Buchwald-Hartwig Pd2(dba)3 / RuPhosNaOtBuToluene100-1106-1870-90

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable its reliable incorporation into drug discovery pipelines. As the demand for novel, highly substituted heterocyclic compounds continues to grow, the importance of intermediates like this compound in the synthesis of next-generation therapeutics is set to increase.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL not available)
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the prepar
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • (Pyrazin-2-yl)methanamine. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). [Link]

  • Pyrazine deriv
  • NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPAR
  • Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

Sources

The Versatile Building Block: Application Notes for 2-Chloro-3-(ethoxymethyl)pyrazine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Core and the Utility of a Functionalized Building Block

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable motif in drug design.[4] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

2-Chloro-3-(ethoxymethyl)pyrazine emerges as a particularly valuable building block for the synthesis of novel heterocyclic systems. The chlorine atom at the 2-position serves as a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The adjacent ethoxymethyl group at the 3-position offers several strategic advantages: it can influence the reactivity of the chloro-substituent, provide a site for further functionalization, and contribute to the overall physicochemical properties of the final molecule, potentially enhancing solubility or modulating biological activity.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in constructing diverse and complex heterocyclic structures. The methodologies presented are grounded in established chemical principles and are designed to be robust and adaptable for various research and development applications.

Core Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the chemistry of the chloropyrazine core. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the carbon atoms electron-deficient, facilitating nucleophilic attack. This makes the chlorine atom susceptible to displacement by a range of nucleophiles. Furthermore, the C-Cl bond provides a reactive site for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The primary synthetic transformations involving this compound can be categorized as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by various nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with a wide range of amines.

The interplay of these key reactions allows for the strategic construction of a vast array of novel heterocyclic compounds with potential applications in drug discovery and materials science.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-(ethoxymethyl)pyrazines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6]

  • Catalyst and Ligand: A palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species, is commonly used. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups can enhance catalyst stability and promote the key steps of the catalytic cycle.[5]

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, and must be compatible with the substrates and other reagents.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction and be stable at the required reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions This compound This compound Product 2-Amino-3-(ethoxymethyl)pyrazine Derivative This compound->Product Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Product Palladium Precatalyst (e.g., Pd2(dba)3) Palladium Precatalyst (e.g., Pd2(dba)3) Palladium Precatalyst (e.g., Pd2(dba)3)->Product Catalyzes Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos)->Product Enables Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Product Activates Amine Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Product Provides Medium Inert Atmosphere Inert Atmosphere Inert Atmosphere->Product Ensures Stability Elevated Temperature Elevated Temperature Elevated Temperature->Product Drives Reaction

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-3-(ethoxymethyl)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazine Analogs

The pyrazine moiety is a critical pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a valuable scaffold in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme-inhibiting properties.[4][5] Specifically, many pyrazine-containing molecules have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][6] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of kinase proteins.[2]

This guide focuses on providing robust high-throughput screening (HTS) methodologies for the discovery of novel bioactive analogs of 2-Chloro-3-(ethoxymethyl)pyrazine. By leveraging automated and miniaturized biochemical and cell-based assays, researchers can efficiently screen large compound libraries to identify promising "hit" compounds for further development.[7][8][9] The protocols detailed herein are designed to be self-validating systems, emphasizing rigorous quality control to ensure data integrity and minimize false positives.[10][11][12]

Pillar 1: Rationale for Target Selection - Pim-1 Kinase

For the purpose of these protocols, we have selected Pim-1 kinase as a representative target. Pim-1 is a serine/threonine kinase that is frequently overexpressed in various cancers, including prostate cancer and certain leukemias. It plays a crucial role in cell survival, proliferation, and apoptosis resistance, making it a compelling target for anticancer drug discovery. Several studies have successfully identified pyrazine-based inhibitors of Pim kinases through high-throughput screening, validating this target class for the scaffold of interest.[5][6]

The following protocols describe two distinct HTS assays to identify inhibitors of Pim-1 kinase:

  • A Biochemical TR-FRET Assay: A direct, in-vitro assay to measure the inhibition of Pim-1 kinase activity.

  • A Cell-Based Phosphorylation Assay: An assay to assess the ability of compounds to inhibit Pim-1 activity within a relevant cellular context.

Pillar 2: Assay Quality Control & Validation

A cornerstone of any successful HTS campaign is rigorous quality control.[10][11] Before initiating a full-scale screen, every assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The primary metric for this is the Z'-factor , a statistical parameter that reflects the dynamic range of the assay signal and the data variation.[13][14][15]

Formula for Z'-factor: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay is generally considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[15][16]

Data Presentation: Assay Validation Summary

The following table represents typical validation data for the two assays described in this guide, performed in a 384-well plate format.

ParameterBiochemical TR-FRET AssayCell-Based Phosphorylation AssayAcceptance Criterion
Signal to Background (S/B) 12.58.2> 5
Signal to Noise (S/N) 35.121.7> 10
Z'-factor 0.820.75≥ 0.5[16]
CV% of Controls < 5%< 8%< 10%

These data indicate that both assays are of excellent quality and are well-suited for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Pim-1 Kinase Inhibitors using TR-FRET

This protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust technology for biochemical HTS.[17] It measures the phosphorylation of a substrate peptide by Pim-1 kinase.

Principle of the Assay

The assay uses a biotinylated peptide substrate and a phospho-specific antibody labeled with a Europium (Eu) cryptate donor. The kinase reaction product, the phosphorylated peptide, is detected by adding Streptavidin-XL665 (acceptor). When the peptide is phosphorylated, the antibody binds, bringing the Eu-donor and the SA-acceptor into close proximity, resulting in a FRET signal. Inhibitors of Pim-1 will prevent peptide phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Compound Analogs (2-Chloro-3-ethoxymethylpyrazine library) and Controls (DMSO, Staurosporine) to 384-well plate Enzyme 2. Add Pim-1 Kinase and Biotinylated Peptide Substrate ATP 3. Initiate Reaction by adding ATP Incubate_1 4. Incubate at RT (e.g., 60 minutes) ATP->Incubate_1 Stop 5. Stop Reaction & Add Detection Reagents (Eu-Ab, SA-XL665) Incubate_2 6. Incubate at RT (e.g., 60 minutes, protected from light) Stop->Incubate_2 Read 7. Read TR-FRET Signal (665 nm / 620 nm) Incubate_2->Read

Caption: Workflow for the Pim-1 Kinase TR-FRET Assay.

Detailed Step-by-Step Methodology

Materials:

  • Pim-1 Kinase, active (e.g., SignalChem, P39-10G)

  • Biotinylated peptide substrate (e.g., Biotin-ARKRRRHPSGPPTA)

  • Anti-phospho-substrate antibody, Eu-labeled

  • Streptavidin-XL665 (SA-XL665)

  • ATP

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing 10 mM EDTA

  • Low-volume 384-well assay plates (e.g., Corning 3820)

  • Acoustic liquid handler (e.g., Echo 525) for compound dispensing

  • Multidrop dispenser and plate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog from a 10 mM DMSO stock into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

    • Negative Control: Dispense 50 nL of DMSO.

    • Positive Control: Dispense 50 nL of a 10 mM Staurosporine stock.

  • Enzyme/Substrate Addition: Prepare a master mix of Pim-1 kinase and biotinylated peptide substrate in Assay Buffer. Dispense 2.5 µL of this mix into each well. The final concentration should be optimized during assay development (e.g., 1 nM Pim-1, 200 nM peptide).

  • Pre-incubation: Gently centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Prepare a solution of ATP in Assay Buffer. Dispense 2.5 µL to all wells to initiate the kinase reaction. The final ATP concentration should be at its Km value (e.g., 25 µM), which is determined during assay development to ensure sensitivity to competitive inhibitors.[18]

  • Kinase Reaction Incubation: Centrifuge the plates again and incubate for 60 minutes at room temperature.

  • Stop and Detect: Prepare the detection reagent mix in Stop/Detection Buffer containing the Eu-labeled antibody and SA-XL665. Dispense 5 µL of this mix into each well. The EDTA in the buffer will chelate Mg²⁺, stopping the kinase reaction.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm. Calculate the emission ratio (665/620) * 10,000.

Protocol 2: Cell-Based HTS for Pim-1 Kinase Inhibitors

This protocol uses a cell-based assay to measure the inhibition of Pim-1-mediated phosphorylation of a downstream target, such as the pro-apoptotic protein BAD at Serine 112 (pBAD-S112), in a relevant cancer cell line (e.g., K562, a leukemia cell line with known Pim-1 activity).

Principle of the Assay

The assay is a homogeneous (add-and-read) format that quantifies the levels of intracellular pBAD-S112. Cells are seeded, treated with compounds, and then lysed. The lysate is analyzed using a technology like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®, where two antibodies—one recognizing total BAD (e.g., labeled with an acceptor bead/fluorophore) and another specific for pBAD-S112 (labeled with a donor bead/fluorophore)—bind to the target protein. Inhibition of Pim-1 kinase leads to reduced pBAD-S112 levels, causing a decrease in the fluorescent signal.

Signaling Pathway Diagram

G Pim1 Pim-1 Kinase pBAD pBAD (S112) Pim1->pBAD Phosphorylates Compound 2-Chloro-3- (ethoxymethyl)pyrazine Analog (Inhibitor) Compound->Pim1 BAD BAD Apoptosis Apoptosis pBAD->Apoptosis Inactivates

Caption: Simplified Pim-1 signaling pathway.

Detailed Step-by-Step Methodology

Materials:

  • K562 human leukemia cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Assay plates: 384-well, white, solid-bottom, cell-culture treated

  • Compound library as described in Protocol 1

  • Cell-based phosphorylation assay kit (e.g., Cisbio HTRF® p-BAD (Ser112) kit)

  • Multidrop dispenser, automated incubator, and HTRF®-capable plate reader

Procedure:

  • Cell Seeding: Harvest K562 cells in their logarithmic growth phase. Resuspend the cells in serum-free RPMI medium to a density of 2 x 10⁶ cells/mL. Using a multidrop dispenser, seed 5 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plate.

  • Compound Addition: Immediately after seeding, perform compound transfer as described in Protocol 1 (50 nL addition for a final concentration of 10 µM).

    • Negative Control: DMSO (represents 100% pBAD signal).

    • Positive Control: A known potent Pim-1 inhibitor (e.g., SGI-1776) at a high concentration (e.g., 20 µM).

  • Incubation: Incubate the plates for 90 minutes in a humidified incubator at 37°C, 5% CO₂.

  • Cell Lysis and Antibody Addition: Prepare the lysis/detection reagent mix according to the manufacturer's protocol. This mix contains lysis buffer and the two HTRF® antibodies (anti-total BAD-d2 and anti-pBAD(S112)-Europium cryptate). Dispense 5 µL of this mix into each well.

  • Detection Incubation: Seal the plates and incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF® ratio as described in the kit protocol.

Pillar 3: Data Analysis and Hit Confirmation

Following the primary screen, raw data must be analyzed to identify "hits."

  • Normalization: Data from each plate is typically normalized to the plate-specific controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Hit Selection: A common threshold for hit selection is a percent inhibition value greater than 3 standard deviations from the mean of the negative controls (DMSO).[16]

  • Confirmation and Dose-Response: All selected hits must be re-tested under the same assay conditions to confirm their activity.[19] Confirmed hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

Data Presentation: Example Hit Profile
Compound IDPrimary Screen (% Inhibition)Confirmed ActivityBiochemical IC₅₀ (µM)Cellular IC₅₀ (µM)
Analog-00178.5%Yes0.251.5
Analog-00212.3%No> 50> 50
Analog-00392.1%Yes0.080.6
Analog-00455.4%Yes2.115.8

This structured approach, moving from a high-quality primary screen to rigorous confirmation and potency determination, ensures that resources are focused on the most promising chemical matter for subsequent lead optimization studies.

References

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

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scale-up synthesis and purification of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis and Purification of 2-Chloro-3-(ethoxymethyl)pyrazine

Introduction

This compound is a key heterocyclic building block with significant applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable intermediate for creating more complex molecular architectures. The ability to produce this compound on a large scale with high purity is critical for advancing research and development pipelines.

This guide provides a comprehensive, field-proven methodology for the scale-up synthesis and subsequent purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and critical process parameters that ensure a safe, efficient, and reproducible outcome. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for obtaining high-quality material.

Part I: Scale-Up Synthesis

The synthesis of this compound is most effectively achieved via a two-step process starting from the readily available 2-chloro-3-methylpyrazine. This strategy involves the initial free-radical chlorination of the methyl group, followed by a nucleophilic substitution with sodium ethoxide. This approach is selected for its scalability and reliance on well-understood chemical transformations.

Reaction Scheme
Reaction Scheme for the synthesis of this compound

Figure 1: Overall two-step synthesis of this compound from 2-chloro-3-methylpyrazine.

Causality of Experimental Design
  • Step 1: Free-Radical Chlorination: The activation of the methyl group on the pyrazine ring is achieved through a free-radical pathway. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent in combination with a radical initiator like benzoyl peroxide (BPO). This method is preferred for scale-up over using chlorine gas due to significantly improved handling safety and reaction control. The reaction is performed under anhydrous conditions to prevent hydrolysis of the chlorinated intermediate and side reactions.

  • Step 2: Williamson Ether Synthesis: The crude 2-chloro-3-(chloromethyl)pyrazine is a reactive intermediate. It undergoes a nucleophilic substitution reaction with sodium ethoxide. This classic Williamson ether synthesis is highly efficient and proceeds readily. The sodium ethoxide is prepared in situ from sodium metal and anhydrous ethanol to ensure it is fresh and reactive, which is critical for driving the reaction to completion and maximizing yield.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Protocol A Charge Reactor: - 2-Chloro-3-methylpyrazine - Carbon Tetrachloride (Solvent) B Add Reagents: - N-Chlorosuccinimide (NCS) - Benzoyl Peroxide (BPO, initiator) A->B C Heat to Reflux (75-80°C) Monitor reaction by TLC/GC B->C D Reaction Complete: Cool to Room Temperature C->D E Work-up Step 1: Filter to remove succinimide D->E F Work-up Step 2: Wash filtrate with aq. NaHCO3 and Brine E->F G Work-up Step 3: Dry organic layer (Na2SO4) Concentrate under vacuum F->G H Crude 2-Chloro-3-(chloromethyl)pyrazine (Intermediate) G->H J Add Intermediate dropwise to Sodium Ethoxide solution at 0-5°C H->J I Prepare Sodium Ethoxide: - Add Sodium metal to Anhydrous Ethanol I->J K Warm to Room Temperature Stir until completion (TLC/GC) J->K L Quench with Water Extract with Ethyl Acetate K->L M Combine Organic Layers Wash with Brine, Dry (Na2SO4) L->M N Concentrate under Vacuum M->N O Crude this compound N->O

Caption: Synthesis workflow from starting material to crude product.

Experimental Protocol: Synthesis

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3] Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents like chlorobenzene can be considered. Sodium metal reacts violently with water.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
2-Chloro-3-methylpyrazine128.5 g (1.0 mol)
N-Chlorosuccinimide (NCS)140.0 g (1.05 mol)
Benzoyl Peroxide (BPO)2.4 g (0.01 mol)
Carbon Tetrachloride (CCl₄)1.5 L
Sodium Metal25.3 g (1.1 mol)
Anhydrous Ethanol600 mL
Ethyl Acetate1 L
Saturated NaHCO₃ solution500 mL
Brine (Saturated NaCl)500 mL
Anhydrous Sodium SulfateFor drying
5L Jacketed Glass ReactorEquipped with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe
Step-by-Step Procedure

Part A: Synthesis of 2-Chloro-3-(chloromethyl)pyrazine (Intermediate)

  • Reactor Setup: Set up the 5L jacketed glass reactor. Ensure all glassware is dry.

  • Charge Reagents: To the reactor, add 2-chloro-3-methylpyrazine (128.5 g, 1.0 mol) and carbon tetrachloride (1.5 L). Stir until the solid dissolves completely.

  • Initiation: Add N-Chlorosuccinimide (140.0 g, 1.05 mol) and benzoyl peroxide (2.4 g, 0.01 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the solid cake with a small amount of cold carbon tetrachloride.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 2-chloro-3-(chloromethyl)pyrazine. This intermediate is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • Prepare Sodium Ethoxide: In a separate dry 2L flask equipped with a stirrer and condenser, add anhydrous ethanol (600 mL). Carefully add sodium metal (25.3 g, 1.1 mol) in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0-5°C in an ice bath.

  • Nucleophilic Substitution: Dissolve the crude 2-chloro-3-(chloromethyl)pyrazine from Part A in anhydrous ethanol (200 mL). Add this solution dropwise to the cold sodium ethoxide solution over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by GC/TLC until the intermediate is consumed.

  • Quenching: Carefully pour the reaction mixture into 1L of cold water.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude this compound as a dark oil.

Part II: Purification

For scale-up operations, fractional vacuum distillation is the most effective method for purifying the final product, as it efficiently separates the target compound from non-volatile impurities and residual solvent.[4] For smaller scales or when high-purity solid material is desired, column chromatography or recrystallization can be employed.[5][6]

Purification Workflow Diagram

G cluster_purification Purification Protocol A Crude Product Oil C Charge Crude Oil to Distillation Flask A->C B Set up Fractional Vacuum Distillation Apparatus B->C D Reduce Pressure (e.g., 1-5 mmHg) C->D E Gradually Heat Oil Bath D->E F Collect Fractions: - Fore-run (low boiling impurities) - Main Fraction (Product) - Residue (high boiling impurities) E->F G Monitor Purity of Fractions by GC F->G H Combine Pure Fractions G->H I Pure this compound H->I

Caption: Workflow for purification by fractional vacuum distillation.

Experimental Protocol: Purification

Equipment
  • Short-path distillation head with Vigreux column

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Receiving flasks (multiple)

  • Cold trap (liquid nitrogen or dry ice/acetone)

Step-by-Step Procedure
  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charge Flask: Transfer the crude this compound oil into the distillation flask. Add a magnetic stir bar.

  • Evacuate System: Slowly and carefully apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Distillation: Begin heating the distillation flask with the heating mantle.

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents and volatile impurities.

    • Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product. The boiling point of this compound is approximately 218°C at atmospheric pressure, but will be significantly lower under vacuum.[7] Collect fractions in separate pre-weighed receiving flasks.

    • Residue: High-boiling impurities will remain in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or HPLC.[8][9]

  • Combine & Store: Combine the fractions with >98% purity. The final product should be a clear, colorless to pale yellow oil. Store under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Expected Yield and Purity
ParameterExpected Value
Overall Yield60-75%
Purity (by GC)>98%
AppearanceColorless to pale yellow oil

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Application Notes and Protocols for the Experimental Design of 2-Chloro-3-(ethoxymethyl)pyrazine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a cornerstone in the development of a diverse array of therapeutic agents.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][3][4] Notable drugs such as the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib, used in the treatment of multiple myeloma, feature the pyrazine core, underscoring its clinical significance.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo experimental design for a novel pyrazine derivative, 2-Chloro-3-(ethoxymethyl)pyrazine . Given the limited publicly available data on this specific molecule, this guide is structured as a strategic workflow for the systematic evaluation of its biological potential, from initial cell-based screening to preliminary animal studies.

A Phased Approach to Biological Characterization

A logical, stepwise progression is crucial for the efficient and cost-effective evaluation of a new chemical entity. The proposed workflow for this compound is designed to first identify biological activity in a broad sense (in vitro screening), followed by a more focused investigation into its mechanism of action, and culminating in a preliminary assessment of its in vivo properties.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Initial Cytotoxicity Screening (Broad Cancer Cell Line Panel) B Cytotoxic Hit? A->B C Mechanism of Action Studies: - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis (Propidium Iodide) - Western Blot for Apoptotic Markers B->C Yes D Alternative Activity Screening: - Antimicrobial Assays (MIC/MBC) - Enzyme Inhibition Assays - Anti-inflammatory Assays B->D No E Pharmacokinetic (PK) Studies: - Formulation Development - Single Dose PK in Rodents C->E D->E F Efficacy Studies (Model Dependent): - Xenograft Models (if anticancer) - Infection Models (if antimicrobial) E->F G Toxicology Assessment: - Acute Toxicity - Preliminary Histopathology F->G

Caption: Phased experimental workflow for this compound.

Part 1: In Vitro Characterization Protocols

The initial phase of investigation aims to answer a fundamental question: does this compound elicit a biological response in a cellular context?

Initial Cytotoxicity Screening

The rationale for beginning with a broad cytotoxicity screen is that many pyrazine derivatives have demonstrated potent anticancer activity.[3] This approach maximizes the chances of identifying a relevant biological effect.

Protocol: MTT/XTT Cell Viability Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia). A common starting panel includes:

    • A549 (non-small cell lung cancer)

    • MCF-7 (breast adenocarcinoma)

    • HCT116 (colorectal carcinoma)

    • K562 (chronic myelogenous leukemia)

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the culture medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/XTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineTissue of OriginPredicted IC₅₀ (µM) for a "Hit"
A549Lung Cancer< 10
MCF-7Breast Cancer< 10
HCT116Colorectal Cancer< 10
K562Leukemia< 10
Mechanism of Action Studies (If Cytotoxic)

If this compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM) in one or more cell lines, the next logical step is to elucidate the mechanism of cell death.

Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed a sensitive cell line (identified from the cytotoxicity screen) in 6-well plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Interpretation: A significant increase in the Annexin V-positive population upon treatment indicates the induction of apoptosis.

G cluster_0 Apoptotic Pathway A This compound B Cancer Cell A->B C Induction of Apoptosis B->C E Caspase Activation (e.g., Caspase-3, -9) C->E F Mitochondrial Disruption (Bcl-2/Bax ratio) C->F D Cell Death E->D F->E

Caption: Potential apoptotic pathway induced by the compound.

Alternative Activity Screening (If Not Cytotoxic)

If the compound is not cytotoxic, it may possess other biological activities characteristic of the pyrazine class, such as antimicrobial or enzyme-inhibiting properties.[6][7]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Selection: Test against a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate microbial growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Part 2: In Vivo Experimental Design

Promising in vitro results warrant progression to in vivo studies to assess the compound's behavior in a whole-organism context.

Pharmacokinetic (PK) Studies

Before efficacy testing, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Protocol: Single-Dose PK in Mice

  • Animal Model: Use healthy male C57BL/6 or BALB/c mice.

  • Formulation: Develop a suitable vehicle for administration (e.g., a solution in saline with a co-solvent like PEG400).

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters.

ParameterDescriptionIdeal Characteristics for a "Good" Candidate
T½ (Half-life) Time for plasma concentration to decrease by half2-12 hours
Cmax Maximum plasma concentrationSufficiently above the in vitro effective concentration
Tmax Time to reach Cmax0.5-2 hours (for oral dosing)
AUC Area under the concentration-time curveHigh, indicating good overall exposure
F (%) (Bioavailability) Fraction of oral dose reaching systemic circulation> 30%
Efficacy Studies (Hypothetical Anticancer Model)

Assuming the compound was cytotoxic in vitro, a xenograft study is a standard model to evaluate in vivo anticancer efficacy.

Protocol: Human Tumor Xenograft in Nude Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment: Administer this compound daily (or on another optimized schedule based on PK data) via an appropriate route (e.g., oral gavage). The control group receives the vehicle only. A positive control group (e.g., a standard-of-care chemotherapy agent) should also be included.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This document outlines a systematic and logical approach to the preclinical evaluation of this compound. By progressing through a phased workflow of in vitro screening, mechanism of action studies, and in vivo validation, researchers can efficiently characterize the biological activity of this novel compound and determine its potential for further therapeutic development. The diverse biological activities of the pyrazine scaffold provide a strong rationale for such an investigation.[1][3]

References

  • Flavor and Extract Manufacturers Association. 2-ETHOXY-3-ETHYLPYRAZINE | FEMA. Available from: [Link]

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  • Duan, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Available from: [Link]

  • Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Available from: [Link]

  • Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available from: [Link]

  • de Villiers, K. A., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 17, 284–293. Available from: [Link]

  • Kauthale, S. S., et al. (2015). Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1024-1031. Available from: [Link]

  • Rosse, G. (2017). Pyrazine Analogs for the Treatment of Protozoal Infections. ACS Medicinal Chemistry Letters, 8(8), 812–813. Available from: [Link]

  • Fun, H.-K., et al. (2010). N-(2-Chloro-eth-yl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2886–o2887. Available from: [Link]

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  • Gaponova, I. S., et al. (2017). Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. Pharmaceutical Chemistry Journal, 51(5), 364-368. Available from: [Link]

  • de Villiers, K. A., et al. (2021). Investigations of amination reactions on an antimalarial 1, 2, 4-triazolo [4, 3- a] pyrazine scaffold. Beilstein Journal of Organic Chemistry, 17, 284-293. Available from: [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-3,5 or 6-ethoxypyrazine, CAS Registry Number 32737-14-7. Food and Chemical Toxicology, 183(Suppl 1), 114338. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the chemical derivatization of 2-Chloro-3-(ethoxymethyl)pyrazine. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyrazine core and the strategic placement of its functional groups. This document details field-proven protocols for several key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr). Each section offers a detailed explanation of the reaction mechanism, step-by-step experimental protocols, and guidance on reaction optimization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a scaffold for the synthesis of novel, high-value molecules.

Introduction: The Synthetic Versatility of this compound

The pyrazine moiety is a common feature in a vast array of biologically active compounds and functional materials.[1] The inherent electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, renders it susceptible to nucleophilic attack and facilitates participation in various metal-catalyzed cross-coupling reactions. This compound is a particularly useful starting material. The chloro substituent at the 2-position serves as a versatile handle for derivatization, while the ethoxymethyl group at the 3-position can influence the electronic properties of the ring and provides an additional site for potential modification or interaction in a target molecule.

This guide is structured to provide both the theoretical underpinnings and practical, actionable protocols for the derivatization of this key intermediate. The methodologies described are foundational for creating diverse libraries of pyrazine derivatives for screening in drug discovery programs and for the development of novel organic materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For this compound, these reactions offer a reliable and modular approach to introduce a wide variety of substituents at the 2-position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[4][5] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The active Pd(0) catalyst first undergoes oxidative addition into the C-Cl bond of the pyrazine. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Coupling Start Pd(0)Ln OxAdd Oxidative Addition (Py-Cl) Start->OxAdd Pd_II_Complex Py-Pd(II)(Cl)Ln OxAdd->Pd_II_Complex Transmetalation Transmetalation (R-B(OH)2 / Base) Pd_II_Complex->Transmetalation Pd_II_R_Complex Py-Pd(II)(R)Ln Transmetalation->Pd_II_R_Complex RedElim Reductive Elimination Pd_II_R_Complex->RedElim RedElim->Start Regenerates Catalyst Product Py-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or a more advanced ligand like SPhos

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • 1,4-Dioxane and water (solvent mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)2 / PPh3K2CO3Dioxane/H2O90-10070-85
Pd(dppf)Cl2Cs2CO3Toluene/H2O10080-95
XPhos Pd G3K3PO42-MeTHF8085-98
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][6] This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with aryl chlorides.[7]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl chloride to a Pd(0) complex.[8] The amine then coordinates to the resulting Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[8] Bulky, electron-rich phosphine ligands are often essential for promoting the reductive elimination step.[2]

Buchwald_Hartwig_Amination Start Pd(0)Ln OxAdd Oxidative Addition (Py-Cl) Start->OxAdd Pd_II_Complex Py-Pd(II)(Cl)Ln OxAdd->Pd_II_Complex Amine_Coord Amine Coordination & Deprotonation Pd_II_Complex->Amine_Coord R'RNH / Base Pd_Amido_Complex Py-Pd(II)(NRR')Ln Amine_Coord->Pd_Amido_Complex RedElim Reductive Elimination Pd_Amido_Complex->RedElim RedElim->Start Regenerates Catalyst Product Py-NRR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube, add Pd2(dba)3 (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Formation of C(sp2)-C(sp) Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes.[11][12]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to give the product. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the key copper(I) acetylide intermediate.[9] Copper-free versions of this reaction have also been developed.[9]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[13] This provides a direct, often metal-free, method for introducing nucleophiles such as amines, alkoxides, and thiolates at the 2-position.[14]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored.[13] The presence of electron-withdrawing nitrogen atoms in the pyrazine ring helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.

SNAr_Reaction Reactants Py-Cl + Nu- Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product Py-Nu Elimination->Product

Caption: General mechanism of the SNAr reaction.

Protocol: SNAr of this compound with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K2CO3) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Add DMSO (5 mL) and benzylamine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 80-120 °C with stirring. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine to remove the high-boiling solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
BenzylamineK2CO3DMSO10075-90
Sodium MethoxideN/AMethanolReflux80-95
Sodium ThiophenoxideK2CO3DMF8085-98

Safety and Handling

Standard laboratory safety precautions should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, particularly palladium catalysts, ligands, and strong bases, can be toxic, corrosive, or air-sensitive. All reactions, especially those involving volatile or odorous compounds, should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of Products

The identity and purity of the synthesized pyrazine derivatives should be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazine derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods detailed in this guide provide reliable and adaptable pathways for its derivatization. By understanding the underlying principles and following the provided protocols, researchers can effectively utilize this compound to accelerate their research in drug discovery and materials science. Further optimization of the presented conditions may be necessary for specific substrates to achieve maximum efficiency and yield.

References

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Introduction: The Unique Catalytic Potential of Pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic applications of pyrazine-based compounds for researchers, scientists, and drug development professionals. This document provides detailed application notes, protocols, and mechanistic insights into the use of these versatile N-heterocyclic compounds in catalysis.

Pyrazine, a 1,4-diazine, is a six-membered aromatic heterocycle containing two nitrogen atoms at opposite corners of the ring. This seemingly simple structure possesses a unique combination of electronic and steric properties that make its derivatives highly effective in various catalytic applications. The nitrogen atoms act as excellent coordinating sites for metal centers, while the electron-withdrawing nature of the pyrazine ring can be tuned to modulate the reactivity of the resulting catalyst. Furthermore, the planar and rigid structure of the pyrazine core allows for the rational design of ligands and organocatalysts with well-defined three-dimensional structures.

This guide explores the diverse catalytic roles of pyrazine-based compounds, from their use as ligands in transition metal catalysis to their incorporation into advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). We will delve into specific applications, providing detailed protocols and mechanistic explanations to enable researchers to harness the full potential of these remarkable compounds.

Part 1: Pyrazine-Based Ligands in Transition Metal Catalysis

The ability of pyrazine's nitrogen atoms to coordinate with transition metals has led to the development of a wide array of ligands for various catalytic transformations. These ligands can influence the steric and electronic environment of the metal center, thereby controlling the catalyst's activity, selectivity, and stability.

Application Note 1: Pyrazine-Phosphine Ligands in Cross-Coupling Reactions

Pyrazine-phosphine ligands are a class of hybrid ligands that combine the σ-donating properties of a phosphine group with the π-accepting ability of a pyrazine ring. This combination makes them particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry, especially in drug discovery for the formation of C-C bonds.

One notable example is 2-(diphenylphosphino)pyrazine (PPh2Pyz). In a Pd-catalyzed Suzuki-Miyaura coupling, the pyrazine nitrogen and the phosphine phosphorus can coordinate to the palladium center, forming a stable chelate that promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-deficient pyrazine ring can help to stabilize the electron-rich metal center in its low oxidation states, facilitating the reductive elimination step and enhancing catalyst turnover.

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex bearing a pyrazine-phosphine ligand.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X L Oxidative_Addition->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation R'-B(OR)2 Base ArPd(II)R'L Ar-Pd(II)-R' L Transmetalation->ArPd(II)R'L Reductive_Elimination Reductive Elimination ArPd(II)R'L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid using an in-situ generated palladium catalyst with a pyrazine-phosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Diphenylphosphino)pyrazine (or a similar pyrazine-phosphine ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene/water (10:1 v/v) or another suitable solvent system

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (1 mol%) and the pyrazine-phosphine ligand (2 mol%).

  • Reaction Setup: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Pyrazine-Based Functional Materials in Catalysis

The rigid and geometrically well-defined structure of pyrazine makes it an excellent building block for porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have high surface areas and tunable pore environments, making them promising platforms for heterogeneous catalysis.

Application Note 2: Pyrazine-Containing MOFs for CO2 Reduction

Pyrazine-based ligands, such as 2,5-diaminopyrazine, can be used to construct MOFs with accessible nitrogen sites within the pores. These nitrogen atoms can act as Lewis bases to capture and activate CO2 molecules. When combined with a catalytically active metal center, such as cobalt or rhenium, these MOFs can serve as efficient and selective catalysts for the electrochemical or photochemical reduction of CO2 to valuable products like carbon monoxide (CO) or formic acid (HCOOH).

The pyrazine units can play a dual role: first, as structural linkers to form the robust framework, and second, as active sites for CO2 binding and activation, often in cooperation with the metal nodes.

MOF_CO2_Reduction_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Electrocatalytic CO2 Reduction Metal_Salt Metal Salt Solvothermal_Synthesis Solvothermal Synthesis Metal_Salt->Solvothermal_Synthesis Pyrazine_Linker Pyrazine Linker Pyrazine_Linker->Solvothermal_Synthesis Pyrazine_MOF Pyrazine-based MOF Solvothermal_Synthesis->Pyrazine_MOF MOF_Electrode MOF-coated Electrode Pyrazine_MOF->MOF_Electrode Electrode Preparation Electrochemical_Cell Electrochemical Cell (CO2-saturated electrolyte) MOF_Electrode->Electrochemical_Cell Product_Analysis Product Analysis (GC, HPLC) Electrochemical_Cell->Product_Analysis Reduced_Products CO, HCOOH, etc. Product_Analysis->Reduced_Products

Caption: Workflow from pyrazine-based MOF synthesis to its application in electrocatalytic CO2 reduction.

Protocol 2: General Procedure for Electrocatalytic CO2 Reduction using a Pyrazine-Based MOF

This protocol outlines the general steps for evaluating the performance of a pyrazine-based MOF as an electrocatalyst for CO2 reduction.

Materials:

  • Synthesized pyrazine-based MOF

  • Conductive substrate (e.g., carbon paper, FTO glass)

  • Nafion solution (5 wt%)

  • Isopropyl alcohol

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

  • CO2 gas (high purity)

  • Electrolyte (e.g., 0.5 M KHCO3 aqueous solution)

Procedure:

  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the pyrazine-MOF (e.g., 5 mg) in a mixture of isopropyl alcohol (e.g., 950 µL) and Nafion solution (e.g., 50 µL).

    • Sonciate the mixture for at least 30 minutes to form a homogeneous suspension.

    • Drop-cast a specific volume of the ink onto the conductive substrate to achieve a desired catalyst loading (e.g., 1 mg/cm²).

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared MOF-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the electrolyte solution (e.g., 0.5 M KHCO3).

    • Saturate the electrolyte with CO2 by bubbling the gas through it for at least 30 minutes before the measurement. Maintain a CO2 atmosphere above the electrolyte during the experiment.

    • Perform electrochemical measurements, such as linear sweep voltammetry (LSV) to determine the onset potential for CO2 reduction, and controlled potential electrolysis (chronoamperometry) at a fixed potential for a set duration to quantify the products.

  • Product Analysis:

    • Analyze the gaseous products (e.g., CO, H2) from the headspace of the electrochemical cell using a gas chromatograph (GC).

    • Analyze the liquid products (e.g., formic acid, methanol) in the electrolyte using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Calculate the Faradaic efficiency for each product to determine the selectivity of the catalyst.

Part 3: Data Summary and Performance Comparison

The performance of pyrazine-based catalysts can vary significantly depending on the specific ligand structure, the metal center, and the reaction conditions. The following table summarizes representative data for different catalytic applications.

Catalyst SystemApplicationKey Performance MetricReference
Pd(OAc)2 / 2-(dicyclohexylphosphino)pyrazineSuzuki-Miyaura Coupling98% yield for coupling of 4-chlorotoluene and phenylboronic acid
Cobalt-porphyrin-pyrazine COFCO2 ReductionFaradaic efficiency for CO of >90% at -0.7 V vs. RHE
Ruthenium(II) bipyridyl-pyrazine complexWater OxidationTurnover frequency of >300 s⁻¹

Conclusion

Pyrazine-based compounds represent a versatile and powerful class of molecules in the field of catalysis. Their unique electronic properties and structural rigidity allow for the rational design of highly efficient homogeneous and heterogeneous catalysts for a wide range of chemical transformations. From facilitating the synthesis of complex organic molecules to enabling the conversion of CO2 into valuable fuels, the applications of pyrazine-based catalysts continue to expand. The protocols and insights provided in this guide serve as a starting point for researchers looking to explore and innovate in this exciting area of chemistry.

References

  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented rates for the palladium-catalyzed cross-coupling of aryl bromides and chlorides. Angewandte Chemie International Edition, 41(23), 4746-4748. [Link]

  • Wang, H., et al. (2018). Covalent organic frameworks for catalysis. Nature Reviews Chemistry, 2(8), 150-163. [Link]

  • Concepcion, J. J., et al. (2009). Catalytic water oxidation by a ruthenium complex with a bipyridyl-pyrazine ligand. Journal of the American Chemical Society, 131(7), 2516-2527. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-3-(ethoxymethyl)pyrazine. This resource is designed for researchers, chemists, and professionals in drug development who are actively engaged in or planning to undertake this synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion, leaving a significant amount of starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious not to overheat, as this can lead to byproduct formation.

  • Potential Cause 2: Suboptimal Reaction Temperature. The temperature of the reaction is a critical parameter.

    • Solution: Ensure your reaction is maintained at the optimal temperature. For the chlorination of 2-hydroxy-3-(ethoxymethyl)pyrazine, a temperature of 85-95°C is often recommended. Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain a stable temperature.

  • Potential Cause 3: Inactive Reagents. The quality of your reagents, particularly the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), is crucial.

    • Solution: Use fresh or properly stored POCl₃. This reagent is sensitive to moisture and can decompose over time. Consider using a newly opened bottle or purifying the POCl₃ by distillation before use.

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of your final product.

  • Potential Cause 1: Side Reactions. At elevated temperatures, side reactions can occur, leading to the formation of undesired byproducts.

    • Solution: Maintain strict temperature control. If byproduct formation is consistently observed, consider running the reaction at a slightly lower temperature for a longer duration.

  • Potential Cause 2: Excess Reagents. Using a large excess of the chlorinating agent can sometimes lead to the formation of dichlorinated or other over-chlorinated pyrazine species.

    • Solution: Carefully control the stoichiometry of your reagents. A slight excess of the chlorinating agent is often necessary, but a large excess should be avoided. A molar ratio of 1.5 to 2.0 equivalents of POCl₃ to the pyrazine substrate is a good starting point.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Potential Cause 1: Inefficient Extraction. The product may not be efficiently extracted from the aqueous phase after quenching the reaction.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions with smaller volumes of solvent to maximize recovery.

  • Potential Cause 2: Co-eluting Impurities during Chromatography. Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve the separation. Using a high-quality silica gel is also important.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most frequently used precursor is 2-hydroxy-3-(ethoxymethyl)pyrazine. This compound can be readily chlorinated to afford the desired product.

Q2: What is the mechanism of the chlorination reaction using phosphorus oxychloride (POCl₃)?

The reaction proceeds through the formation of a chlorophosphate intermediate. The hydroxyl group of the 2-hydroxy-3-(ethoxymethyl)pyrazine attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is followed by the formation of a pyridinium-like intermediate, which is then attacked by the displaced chloride ion to yield the this compound product.

Q3: Are there any alternative chlorinating agents to POCl₃?

While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used. However, these may require different reaction conditions and can sometimes lead to different byproduct profiles.

Q4: What are the key safety precautions to take during this synthesis?

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent that reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • The quenching of the reaction with water or ice is highly exothermic and should be done slowly and cautiously in an ice bath.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is designed to be a self-validating system for achieving a high yield of the target compound.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-3-(ethoxymethyl)pyrazine (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) to the dropping funnel.

  • Place the flask in an oil bath.

Step 2: Reaction

  • Begin stirring the 2-hydroxy-3-(ethoxymethyl)pyrazine.

  • Slowly add the POCl₃ dropwise to the flask at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to 85-95°C.

  • Maintain this temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Extraction

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Combine the organic layers and wash with brine.

Step 4: Purification

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Molar Ratio (Substrate:POCl₃) 1 : 1.5-2.0A slight excess of POCl₃ ensures complete conversion of the starting material.
Reaction Temperature 85-95°COptimal temperature for the chlorination reaction; lower temperatures may be too slow, while higher temperatures can lead to byproduct formation.
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion; should be monitored by TLC or GC.
Quenching Method Slow addition to crushed iceControls the highly exothermic reaction between POCl₃ and water.
Extraction Solvent Dichloromethane or Ethyl AcetateEfficiently extracts the product from the aqueous layer.
Expected Yield 75-85%A typical yield for this reaction under optimized conditions.

Visualizing the Process

Diagram 1: Synthesis Pathway

Synthesis_Pathway start 2-hydroxy-3-(ethoxymethyl)pyrazine product This compound start->product 85-95°C reagent POCl3 reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn temp_issue Suboptimal Temperature? incomplete_rxn->temp_issue No extend_time Extend Reaction Time / Increase Temp incomplete_rxn->extend_time Yes reagent_issue Inactive Reagents? temp_issue->reagent_issue No optimize_temp Calibrate & Maintain 85-95°C temp_issue->optimize_temp Yes fresh_reagent Use Fresh/Purified POCl3 reagent_issue->fresh_reagent Yes success Yield Improved extend_time->success optimize_temp->success fresh_reagent->success

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: Overcoming Challenges in the Purification of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-3-(ethoxymethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to enhance the purity and yield of your target compound.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted pyrazine derivative with a moderately lipophilic nature, as suggested by its predicted logP of 1.66650. Its purification is often complicated by the presence of structurally similar impurities arising from its synthesis. A common synthetic route involves the nucleophilic substitution of a chlorine atom in 2,3-dichloropyrazine with ethanol in the presence of a base. This reaction can lead to a mixture of products and unreacted starting materials, necessitating robust purification strategies. The presence of the ether linkage also introduces considerations regarding the stability of the molecule, particularly under strongly acidic conditions which can cause cleavage.[1][2]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Boiling Point 218 °C
Density 1.202 g/cm³
Flash Point 86 °C
Predicted pKa -1.72 ± 0.10
Predicted logP 1.66650

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How should I begin the purification?

A dark, oily appearance often indicates the presence of polymeric byproducts or residual colored impurities from the synthesis. An initial workup using liquid-liquid extraction (LLE) is highly recommended before proceeding to more refined techniques like column chromatography or recrystallization.

Causality: The basic conditions used in the synthesis can sometimes promote polymerization or side reactions leading to high molecular weight, colored impurities. LLE is an effective first-pass purification to separate your target compound from these and any water-soluble inorganic salts.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent with moderate polarity, such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities. Follow this with a brine wash (saturated NaCl solution) to remove excess water and break any emulsions.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should now be cleaner.

Question 2: I'm having difficulty separating my product from a closely-related impurity using column chromatography. What could be the issue and how can I resolve it?

The most likely persistent impurity is the isomeric byproduct, 3-Chloro-2-(ethoxymethyl)pyrazine, and unreacted 2,3-dichloropyrazine. These compounds have very similar polarities, making their separation by standard column chromatography challenging.

Causality: The synthesis of this compound from 2,3-dichloropyrazine can result in substitution at either the 2- or 3-position, leading to isomeric products. The starting material, 2,3-dichloropyrazine, is also non-polar and can co-elute with the product if the solvent system is not optimized.

Troubleshooting Steps for Column Chromatography:

  • Solvent System Optimization: The key to separating compounds with similar polarities is to use a solvent system with low polarity. Start with a high ratio of a non-polar solvent (e.g., hexane or heptane) to a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). A gradient elution, starting with a very low concentration of the polar solvent and gradually increasing it, can improve separation. A mixture of 90/10 hexane/ethyl acetate is a good starting point for pyrazine derivatives.[3]

  • Stationary Phase Selection: Standard silica gel is acidic and can sometimes cause streaking or degradation of basic compounds like pyrazines. If you observe this, consider using neutral or basic alumina as the stationary phase.

  • Flash Column Chromatography: This technique, which uses pressure to force the solvent through the column, often provides better resolution than gravity chromatography.

Experimental Workflow for Purification

Caption: A typical purification workflow for this compound.

Question 3: My product "oils out" during recrystallization. What causes this and how can I obtain solid crystals?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.

Troubleshooting Steps for Recrystallization:

  • Solvent Selection: Use a solvent pair. A "good" solvent is one in which your compound is soluble when hot (e.g., ethanol), and a "poor" solvent is one in which it is insoluble (e.g., water). The two solvents must be miscible. For chloropyrazines, ethanol/water or DMF/water mixtures can be effective.[4][5]

  • Controlled Cooling: Reheat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation. Allow the solution to cool slowly to room temperature undisturbed before moving it to an ice bath.

  • Induce Nucleation: Scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and promote crystal growth. Adding a seed crystal of the pure product, if available, is also highly effective.

Question 4: I am concerned about the stability of the ethoxymethyl group during purification. What conditions should I avoid?

The ether linkage in the ethoxymethyl group is susceptible to cleavage under strong acidic conditions.

Causality: The ether oxygen can be protonated by a strong acid, making it a good leaving group. This can lead to the cleavage of the C-O bond, resulting in the formation of an alcohol and an alkyl halide (if a hydrohalic acid is present).[1][2]

Recommendations:

  • Avoid Strong Acids: Do not use strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) during workup or chromatography.

  • Use Neutral or Basic Conditions: Neutral or mildly basic conditions are generally safe for the ethoxymethyl group. Washing with sodium bicarbonate solution during LLE is a safe practice.

  • Choice of Stationary Phase: As mentioned earlier, if using column chromatography, standard silica gel is acidic. If you suspect degradation on the column, switch to neutral or basic alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

Based on a likely synthesis from 2,3-dichloropyrazine and ethanol, the primary impurities are:

  • Unreacted 2,3-dichloropyrazine: The starting material.

  • 3-Chloro-2-(ethoxymethyl)pyrazine: The isomeric product.

  • Polymeric byproducts: Formed from side reactions.

  • Inorganic salts: From the base used in the reaction (e.g., sodium hydride).

Logical Troubleshooting Flowchart

troubleshooting_logic start Purification Challenge oily_crude Crude product is an oil? start->oily_crude coelution Co-eluting impurities in chromatography? start->coelution oiling_out Product oils out during recrystallization? start->oiling_out solution_lle Perform Liquid-Liquid Extraction (LLE) to remove polar and polymeric impurities. oily_crude->solution_lle solution_chromatography Optimize column chromatography: - Use a less polar solvent system (e.g., hexane/ethyl acetate gradient). - Consider neutral or basic alumina instead of silica gel. - Employ flash chromatography for better resolution. coelution->solution_chromatography solution_recrystallization Optimize recrystallization: - Use a two-solvent system (e.g., ethanol/water). - Ensure slow cooling. - Scratch the flask or add a seed crystal to induce nucleation. oiling_out->solution_recrystallization

Caption: A decision tree for troubleshooting common purification issues.

Q2: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is an indispensable tool. Use the same solvent system you plan to use for column chromatography to check the separation of your product from impurities. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q3: Can I use distillation to purify this compound?

Given its relatively high boiling point (218 °C), simple distillation may not be effective for removing the likely isomeric impurity and unreacted starting material, which will likely have similar boiling points. Fractional distillation under reduced pressure could be an option, but column chromatography is generally more effective for separating isomers.

References

Sources

identifying and minimizing side products in pyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazine reactions, focusing on the identification and minimization of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazine synthesis?

The formation of side products in pyrazine synthesis is highly dependent on the chosen synthetic route and reaction conditions. However, some common classes of impurities include:

  • Over-alkylated or Polysubstituted Pyrazines: These arise when the reaction conditions are too harsh, or the stoichiometry of the reactants is not carefully controlled.

  • Partially Reduced or Oxidized Pyrazine Derivatives: Incomplete oxidation of dihydropyrazine intermediates or undesired reduction of the pyrazine ring can lead to impurities.

  • Polymerization Products: Under certain conditions, especially at high temperatures, starting materials or intermediates can polymerize, leading to a complex mixture of byproducts and a dark-colored reaction mixture.[1]

  • Aldol Condensation Products: If the starting materials or solvents contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, resulting in colored impurities.[1]

  • Hydrolyzed Starting Materials: In syntheses involving sensitive functional groups, such as sulfonyl chlorides, the presence of water can lead to hydrolysis of the starting material, reducing the overall yield.[2]

  • Positional Isomers: When using unsymmetrical starting materials, the formation of different positional isomers of the desired pyrazine product is possible.

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A dark reaction mixture often indicates polymerization or degradation of starting materials or intermediates.[1] This can be caused by:

  • High Temperatures: Many pyrazine syntheses are sensitive to heat. Lowering the reaction temperature can often mitigate side reactions.[1][2]

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air, leading to complex side reactions and discoloration.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1][2]

  • Presence of Reactive Impurities: Impurities in starting materials or solvents can initiate polymerization. Ensure the purity of all reagents before use.

Q3: I am observing multiple spots on my TLC plate that are close to my product spot. How can I differentiate and remove them?

The presence of multiple spots near your product on a TLC plate suggests the formation of closely related side products, such as positional isomers or over-alkylated pyrazines.

  • Identification: The most effective way to identify these byproducts is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[3] For volatile pyrazines, GC-MS is a widely applied technique.[4]

  • Purification:

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2] Experimenting with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) can improve separation.[2][5]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method to achieve high purity.[2]

Q4: How does the choice of catalyst influence side product formation?

The catalyst plays a crucial role in directing the reaction towards the desired product and can significantly impact selectivity. For example, in the synthesis of pyrazine from ethylenediamine, a copper oxide/copper chromite catalyst can achieve very high selectivity (98–100%).[5] This catalytic system favors the intermolecular deamination and cyclization to piperazine, which is then dehydrogenated to pyrazine.[5] In other reactions, such as those involving dehydrogenative coupling, manganese pincer complexes have been shown to be effective.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazine Product

A low yield can be attributed to several factors. This guide will walk you through a systematic approach to identify and resolve the issue.

Troubleshooting Workflow: Low Product Yield

Caption: Troubleshooting workflow for low pyrazine yield.

Step-by-Step Guide:

  • Verify Starting Material Purity and Stoichiometry:

    • Action: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities can lead to unwanted side reactions.

    • Action: Carefully re-check the molar ratios of your reactants. An incorrect stoichiometry can lead to incomplete conversion or the formation of side products. For instance, in the synthesis of pyrazine sulfonamides, a precise 1:1 molar ratio of aminopyrazine to sulfonyl chloride is crucial to avoid di-sulfonylation.[2]

  • Optimize Reaction Conditions:

    • Temperature: Temperature is a critical parameter. High temperatures can lead to degradation and polymerization, while low temperatures may result in incomplete reactions.[1][7] If you observe significant byproduct formation, try running the reaction at a lower temperature.[2]

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to the formation of degradation products.

    • Atmosphere: As mentioned, some intermediates are air-sensitive.[1] If you suspect oxidation is an issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Identify and Address Side Product Formation:

    • Action: Isolate and identify the major side products using techniques like GC-MS, HPLC, or NMR.[3] Understanding the structure of the side products can provide valuable insights into the reaction mechanism and how to prevent their formation.

    • Action: Once the side products are identified, you can modify the reaction conditions to disfavor their formation. For example, if you identify an over-alkylated product, you can reduce the amount of the alkylating agent used.

Issue 2: Difficulty in Product Purification

Challenges in purification often arise from the presence of side products with similar physical properties to the desired pyrazine.

Purification Strategy Flowchart

Caption: Decision tree for selecting a purification strategy.

Detailed Protocols:

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation of a 1,2-Dicarbonyl with a 1,2-Diamine [8]

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., methanol).

  • Addition of Diamine: Add the 1,2-diamine (1 equivalent) to the solution.

  • Catalyst (if required): Add a catalytic amount of a suitable catalyst (e.g., t-BuOK).[8]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate).[8]

Table 1: Common Solvents and Catalysts for Pyrazine Synthesis

Synthetic RouteCommon SolventsCommon Catalysts
Condensation of Dicarbonyls and DiaminesMethanol, Ethanolt-BuOK[8]
Dehydrogenative CouplingTolueneManganese Pincer Complexes[6]
Maillard ReactionPhosphate BufferNone (thermal)[5]
From EthylenediamineNone (vapor phase)Copper-Chromium, Copper Oxide[5]

Protocol 2: Identification of Volatile Byproducts by Headspace GC-MS

This technique is particularly useful for identifying volatile impurities in your reaction mixture.

  • Sample Preparation: Place a small amount of the crude reaction mixture into a headspace vial.

  • Incubation: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • Separation and Detection: The components are separated by the GC column and detected by the mass spectrometer.

  • Data Analysis: The resulting mass spectra can be compared to libraries (e.g., NIST) to identify the volatile byproducts.[4]

References

  • Ghosh, P., & Mandal, A. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions. BenchChem Tech Support.
  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Tech Support.
  • N-Heterocyclic Chemistry for Sustainable Synthesis. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467.
  • Chen, G., & Ho, C.-T. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(11), 4489–4492.
  • BenchChem. (n.d.).
  • Moran, M. C., & Ewert, M. A. (2018). Methods of selectively forming substituted pyrazines. U.S.
  • BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology, 7(2).
  • Chen, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(49), 35697-35705.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
  • Syntheses and Reactions of Pyrazine and Quinoxaline. (n.d.). UM Students' Repository.
  • Krasavin, M., & Konstantinov, I. (2013). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine.
  • Main reaction pathways for the formation of pyrazine derivatives
  • How to minimize side products of this reaction. (2024, March 16). Reddit.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
  • What are the mechanism of reaction in preparing pyrazine? (2014, November 24).
  • Analytical methods for pyrazine detection. (n.d.).
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • The Pyrazines. (n.d.).
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  • PYRAZINE CHEMISTRY CONCEPTS. (2022, November 15). YouTube.
  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube.
  • Analysis method for detecting pyrazine compounds in beer. (n.d.).
  • Zhao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 415.
  • Pyrazine. (n.d.). In Wikipedia.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Molecules, 27(15), 4948.

Sources

Technical Support Center: Troubleshooting Common Issues in the Analysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of pyrazines. As six-membered heterocyclic aromatic compounds, pyrazines are pivotal in flavor and aroma chemistry and are significant scaffolds in pharmaceuticals.[1][2][3] However, their inherent volatility, structural similarity among isomers, and presence in complex matrices can present considerable analytical hurdles.[4][5]

This resource provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices. Our goal is to equip you with the expertise to troubleshoot effectively and ensure the integrity and trustworthiness of your results.

Section 1: Sample Preparation Challenges

Effective sample preparation is the cornerstone of reliable pyrazine analysis. It is often the most significant source of variability and potential error. This section addresses common issues encountered during the extraction and concentration of pyrazines from various matrices.

Q1: I am experiencing low or inconsistent recovery of pyrazines from my solid/liquid samples. What are the likely causes and how can I improve my extraction efficiency?

Low and variable recovery is a frequent problem, often stemming from a suboptimal choice of extraction technique or poorly optimized parameters. The physicochemical properties of pyrazines—notably their volatility and basicity—are key factors to consider.[6][7]

Causality & Solution:

  • Extraction Method Selection: For volatile pyrazines in food and beverage matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique.[8][9] For less volatile pyrazines or in matrices where headspace techniques are not suitable, Liquid-Liquid Extraction (LLE) is a robust alternative.[10][11]

  • HS-SPME Optimization:

    • Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines due to its mixed-mode polarity.[8][12]

    • Equilibrium Time and Temperature: Insufficient equilibration time or temperature can lead to incomplete partitioning of pyrazines into the headspace. Optimization of these parameters is critical. For example, in the analysis of pyrazines in yeast extract, extraction time and temperature were found to be the most significant variables.[12] A typical starting point is an incubation temperature of 40-60°C for 15-30 minutes.[8]

    • Matrix Modification: The addition of salt ("salting out") can increase the volatility of pyrazines in aqueous samples, thereby improving their transfer to the headspace.

  • LLE Optimization:

    • Solvent Choice: The choice of extraction solvent is critical and depends on the polarity of the target pyrazines. Dichloromethane or diethyl ether are commonly used.[10] For selective extraction, hexane can be employed to avoid co-extraction of more polar compounds like imidazoles.[11][13]

    • pH Adjustment: Since pyrazines are weakly basic, adjusting the sample pH to be more alkaline can improve extraction efficiency into an organic solvent.

    • Multiple Extractions: A single extraction is often insufficient. Performing multiple extractions with fresh solvent and pooling the extracts will significantly improve recovery.[11][14]

Experimental Protocol: Optimizing HS-SPME for Pyrazine Analysis

  • Sample Preparation: Homogenize a known quantity of your sample and place it in a headspace vial. For liquid samples, pipette a known volume.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (ideally, an isotopically labeled pyrazine) to the vial.[8]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.

  • Parameter Optimization (Design of Experiment approach recommended):

    • Equilibration Temperature: Test a range of temperatures (e.g., 40°C, 50°C, 60°C, 80°C).[15][16]

    • Equilibration Time: Evaluate different times (e.g., 15 min, 30 min, 45 min).

    • Extraction Time: Assess various fiber exposure times (e.g., 20 min, 40 min, 60 min).[16]

  • Desorption and GC-MS Analysis: Thermally desorb the analytes from the SPME fiber in the GC injector port.[15][16]

  • Data Analysis: Compare the peak areas of the target pyrazines under the different conditions to determine the optimal parameters.

Q2: I am observing interfering peaks from my sample matrix. How can I minimize these matrix effects?

Matrix effects can mask the peaks of interest, suppress ionization in the mass spectrometer, and lead to inaccurate quantification.[17][18]

Causality & Solution:

  • Selective Extraction: As mentioned, using a less polar solvent like hexane during LLE can reduce the co-extraction of interfering polar compounds.[11][14]

  • Cleanup Steps: For complex matrices, a post-extraction cleanup step may be necessary. This can involve passing the extract through a silica gel column to retain polar interferences.[11][13]

  • Distillation: For aqueous reaction mixtures, distillation can be an effective way to isolate volatile pyrazines, leaving non-volatile impurities behind.[11][13]

  • Use of Internal Standards: The use of stable isotope-labeled internal standards is the gold standard for correcting matrix effects, as they behave almost identically to the analyte of interest during sample preparation and analysis.[19]

Section 2: Chromatographic Separation Issues

Gas Chromatography (GC) is the most common technique for separating pyrazine compounds.[4][5] However, their similar chemical structures can lead to separation challenges.

Q3: I am struggling with the co-elution of pyrazine isomers. How can I improve their chromatographic resolution?

Co-elution of pyrazine isomers is a significant challenge because their similar physicochemical properties result in very similar retention times on many standard GC columns.[20] Their mass spectra can also be very similar, making differentiation without adequate separation difficult.[4][5][20]

Causality & Solution:

  • Column Selection:

    • Stationary Phase Polarity: Employing a column with a different polarity can alter the selectivity for pyrazine isomers. A common starting point is a non-polar DB-1 or a mid-polarity ZB-5MS column.[21] For enhanced separation, a more polar column, such as one with a WAX stationary phase, can be beneficial.[5]

    • Column Dimensions: Using a longer column increases the number of theoretical plates and can improve resolution.[22][23] A narrower internal diameter column can also enhance efficiency.[22]

  • GC Oven Temperature Program Optimization:

    • Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile pyrazines.

    • Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, often leading to better separation.[15][19]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium is recommended) can improve column efficiency and resolution.[22][23]

Troubleshooting Workflow for Co-eluting Pyrazine Isomers

A Start: Co-elution of Pyrazine Isomers Observed B Confirm Co-elution (Peak Shape Analysis, Mass Spectra Across Peak) A->B C Optimize GC Oven Program (Lower initial temp, slower ramp rate) B->C D Resolution Improved? C->D E Optimize Carrier Gas Flow Rate D->E No H Problem Solved D->H Yes F Resolution Improved? E->F G Change GC Column (Different polarity, longer column) F->G No F->H Yes G->H I Consider 2D-GC (GCxGC) for highly complex mixtures G->I

Caption: A decision tree for troubleshooting the co-elution of pyrazine isomers.

Q4: My pyrazine peaks are showing significant tailing. What is causing this and how can I fix it?

Peak tailing is often indicative of active sites within the GC system that are interacting with the analytes. For pyrazines, which have basic nitrogen atoms, this is a common issue.

Causality & Solution:

  • Active Sites in the Inlet: The GC inlet liner can be a source of active sites (silanol groups) that can cause peak tailing. Using a deactivated liner is crucial.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak distortion.

  • Analyte-Stationary Phase Interaction: The choice of stationary phase can influence peak shape. If tailing persists, consider a column specifically designed for the analysis of basic compounds.

Section 3: Mass Spectrometry Detection & Data Analysis

Mass spectrometry (MS) is the preferred detection method for pyrazine analysis due to its sensitivity and selectivity.[19]

Q5: I am having difficulty distinguishing between pyrazine isomers based on their mass spectra alone. Are there any characteristic fragmentation patterns I should look for?

While many alkylpyrazine isomers have very similar electron ionization (EI) mass spectra, subtle differences in fragmentation can aid in their identification, especially when combined with chromatographic retention data.[4][5]

Causality & Solution:

  • Fragmentation of Alkylpyrazines: The fragmentation of alkylpyrazines often involves the loss of a methyl group (M-15) or other alkyl substituents. The relative intensities of these fragment ions can sometimes provide clues to the substitution pattern.

  • Hydroxymethylpyrazines: Positional isomers of hydroxymethylpyrazines can be distinguished based on the presence or absence of characteristic fragment ions such as [M-17]+ (loss of OH), [M-18]+• (loss of H2O), or [M-19]+ (loss of H2O + H).[24]

  • Use of Retention Indices (RI): Due to the similarity of mass spectra, relying on retention indices is a highly recommended and often necessary practice for the unambiguous identification of pyrazine isomers.[4][5] Comparing the experimentally determined RI on a given column to a reliable database is a robust identification method.

Table 1: Common Mass Fragments for Select Pyrazines

Pyrazine CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
2,3,5-Trimethyl-6-ethylpyrazine150149, 122, 121, 53[25]
3,5-Diethyl-2-methylpyrazine150149, 101, 85, 67[25]
3-Ethyl-2,5-dimethylpyrazine136135, 108, 107, 42[25]
Q6: My analytes are present at very low concentrations. How can I improve the sensitivity of my GC-MS method for pyrazine analysis?

For trace-level analysis, maximizing the sensitivity of the GC-MS system is essential.

Causality & Solution:

  • Acquisition Mode: For quantitative analysis of target pyrazines, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan mode will significantly increase sensitivity.[19] SIM mode focuses the detector on only the ions of interest, increasing the signal-to-noise ratio.

  • Injector Settings: Using a splitless injection ensures that the entire sample is transferred to the column, maximizing the amount of analyte introduced into the system.[26]

  • Sample Concentration: If possible, include a concentration step in your sample preparation protocol, such as evaporating the extraction solvent under a gentle stream of nitrogen.[8]

  • Derivatization: For pyrazines with active hydrogens (e.g., hydroxyl or amino groups), derivatization can improve volatility and thermal stability, leading to better peak shapes and increased sensitivity.[27][28][29] Silylation is a common derivatization technique for these compounds.[27][29]

GC-MS Analysis Workflow for High Sensitivity

A Start: Low Sensitivity for Pyrazine Analysis B Optimize Sample Preparation (e.g., HS-SPME, LLE with concentration step) A->B C Use Splitless Injection Mode B->C D Operate MS in Selected Ion Monitoring (SIM) Mode C->D E Check for and Address Peak Tailing Issues D->E F Consider Derivatization for Polar Pyrazines E->F G High Sensitivity Achieved E->G If derivatization is not applicable F->G

Caption: A workflow for enhancing the sensitivity of GC-MS analysis for pyrazines.

References

  • Application Notes and Protocols for Pyrazine Quantification - Benchchem. (n.d.).
  • Identification of hydroxymethylpyrazines using mass spectrometry. (2015). J Mass Spectrom, 50(8), 987-993.
  • Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide - Benchchem. (n.d.).
  • Navigating the Analytical Landscape for Pyrazine-d4 Detection: A Comparative Guide - Benchchem. (n.d.).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. (n.d.).
  • Mass spectra of tentatively identified pyrazine products. The 5 largest... - ResearchGate. (n.d.).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. (2019).
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - MDPI. (2021).
  • CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents. (n.d.).
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (n.d.).
  • Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF - ResearchGate. (n.d.).
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - NIH. (2021).
  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME) - ResearchGate. (n.d.).
  • A NEW APPROACH FOR NATURAL ACTIVE PRINCIPLES CONCENTRATION - SUPPORTED LIQUID MEMBRANE EXTRACTION TECHNIQUE. (n.d.).
  • Scheme of sampling preparation. - ResearchGate. (n.d.).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (n.d.).
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction - ResearchGate. (n.d.).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). J Chromatogr A, 1589, 149-161.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF - ResearchGate. (n.d.).
  • Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.).
  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - vscht.cz. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • REDUCTION OF MATRIX EFFECTS IN PESTICIDE RESIDUE ANALYSIS IN FOOD BY PROGRAMMABLE TEMPERATURE VAPORIZER - SciELO Colombia. (n.d.).
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  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
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  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards - Benchchem. (n.d.).
  • SPME Troubleshooting Guide - Bulletin 928 - Sigma-Aldrich. (n.d.).
  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (n.d.).
  • Optimisation of Column Parameters in GC - Feb 26 2014 - Chromatography Today. (2014).
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
  • Analysis of Pyrazines by GC | PDF | Time Of Flight Mass Spectrometry - Scribd. (n.d.).
  • Pyrazine | Aromatic, Aromaticity, Heterocyclic - Britannica. (n.d.).
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. (n.d.).
  • Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. (n.d.).
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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (2022).
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Technical Support Center: Enhancing the Stability of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-(ethoxymethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. By understanding the potential degradation pathways and implementing proactive stabilization strategies, you can ensure the integrity and reproducibility of your results.

Introduction: The Chemistry of Instability

This compound is a substituted pyrazine, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] The stability of this molecule is critical for its efficacy and safety in pharmaceutical applications.[2][3] The electron-deficient nature of the pyrazine ring, coupled with the presence of a labile chlorine atom, makes the compound susceptible to various degradation pathways. This guide will provide a structured approach to identifying and mitigating these stability issues.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in Chromatographic Analysis Over Time

Question: I've observed a decrease in the peak area of this compound and the emergence of new, more polar peaks in my HPLC analysis of a sample that has been stored in solution. What is the likely cause?

Answer: The most probable cause is hydrolytic degradation . The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-Hydroxy-3-(ethoxymethyl)pyrazine. This reaction is often accelerated by alkaline or acidic conditions.[4][5]

This compound This compound 2-Hydroxy-3-(ethoxymethyl)pyrazine 2-Hydroxy-3-(ethoxymethyl)pyrazine This compound->2-Hydroxy-3-(ethoxymethyl)pyrazine H₂O / OH⁻

Caption: Hydrolytic degradation of this compound.

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-7) to minimize hydrolysis.[5] Buffering the solution can help maintain a stable pH.

  • Solvent Selection: If possible, use aprotic solvents for storage to eliminate the source of protons for hydrolysis.

  • Temperature Control: Store solutions at reduced temperatures (2-8 °C) to decrease the rate of hydrolysis.

  • Forced Degradation Study: To confirm hydrolysis as the degradation pathway, perform a forced degradation study.[6][7] Expose your compound to acidic, basic, and neutral aqueous solutions and monitor the degradation profile by HPLC.[7][8]

Issue 2: Sample Discoloration and Degradation Upon Exposure to Light

Question: My solid sample of this compound has developed a yellowish tint after being left on the lab bench. What could be causing this?

Answer: This is likely due to photodegradation . Aromatic and heterocyclic compounds, including pyrazines, can absorb UV and visible light, leading to electronic excitation and subsequent chemical reactions.[9] This can involve cleavage of the C-Cl bond or reactions involving the side chain.

This compound This compound Degradation Products Degradation Products This compound->Degradation Products hν (Light)

Caption: General pathway for photodegradation.

  • Light Protection: Always store both solid and solution samples in amber vials or containers that block UV and visible light.[10]

  • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

  • Packaging: For long-term storage, consider light-resistant packaging.[10]

Issue 3: Degradation in the Presence of Metal Ions

Question: I'm seeing unexpected degradation of my compound when using certain metal spatulas or reaction vessels. Is there a connection?

Answer: Yes, metal-catalyzed degradation is a possibility. Transition metals can catalyze the dehalogenation of chlorinated organic compounds.[7] If your compound is in contact with reactive metal surfaces, this could accelerate its degradation.

This compound This compound Dehalogenated Products Dehalogenated Products This compound->Dehalogenated Products Metal Catalyst (e.g., Fe⁰)

Caption: Potential metal-catalyzed dehalogenation.

  • Material Compatibility: Use non-reactive materials such as glass, PEEK, or stainless steel (grade 316 or higher) for handling and storage.

  • Chelating Agents: In solution, the addition of a chelating agent like EDTA can sequester trace metal ions and prevent them from catalyzing degradation.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere.

Q2: How can I enhance the stability of this compound in a pharmaceutical formulation?

A2: Several formulation strategies can improve stability:

  • Excipient Selection: Use excipients with low moisture content.[[“]]

  • Coating: Applying a moisture-barrier film coating to a solid dosage form can protect the active pharmaceutical ingredient (API) from humidity.[12][13]

  • Encapsulation: Microencapsulation can create a protective barrier around the API.[10]

  • Co-crystallization: Forming co-crystals can sometimes enhance the stability of moisture-sensitive compounds.[14][15]

  • Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants may be beneficial.[16]

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.[17][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile pyrazine derivatives and can be used to characterize degradation products.[4][20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile degradation products, LC-MS provides excellent sensitivity and specificity for identification and quantification.[22]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection: 254 nm or MS detection Injection Volume: 10 µL

Method Validation: Validate the method according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

References

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • Lee, P. I., & Zhang, Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1936.
  • Pharmaguideline. (2023, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Gala, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules, 28(1), 408.
  • Lee, P. I., & Zhang, Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Deng, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4887.
  • Trends in Food Science & Technology. (2021).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Atticus, L. L. C. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • ResearchGate. (2021, January). Forced degradation studies. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 24-43.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Marksa, M., et al. (2016). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis, 131, 272-280.
  • Hajslova, J., et al. (2009). Several methods have been developed for the analysis of substituted pyrazines and related substances in potato chips. Analytica Chimica Acta, 641(1-2), 47-55.
  • BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • OUCI. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]

  • Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry, 70(29), 9095-9105.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 177, 24-43.
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(11), 2795.
  • OUCI. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Waterman, K. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326.
  • The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from [Link]

  • Cherkupally, P., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320.
  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Aslam, J., et al. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of heterocyclic chemistry, 55(5), 983-1002.
  • PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

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Technical Support Center: Resolving Solubility Challenges of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experiments with 2-Chloro-3-(ethoxymethyl)pyrazine (CAS No. 1289388-23-3). By understanding the physicochemical properties of this compound and employing systematic troubleshooting strategies, you can ensure reliable and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

This compound is a substituted pyrazine derivative. The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity. However, the presence of a chloro group and an ethoxymethyl group contributes to its lipophilic character. A calculated logP of 1.66650 suggests a moderate lipophilicity, indicating that while it may have some solubility in polar solvents, it is likely more soluble in organic solvents.[1]

Based on the behavior of structurally similar compounds like 2-chloropyrazine, which is soluble in alcohol and highly soluble in DMSO, we can anticipate a similar solubility pattern for this compound.[2][3]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale and Key Considerations
Water Low to Very LowThe hydrophobic chloro and ethoxymethyl groups likely limit aqueous solubility.
Ethanol SolubleAlcohols are often good solvents for moderately polar compounds.[3]
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a powerful aprotic polar solvent capable of dissolving a wide range of organic compounds.[2]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule.[4]
Acetonitrile Moderately SolubleA polar aprotic solvent, but may be less effective than DMSO or DMF.
Acetone SolubleA good solvent for many moderately polar organic compounds.
Dichloromethane (DCM) SolubleA non-polar aprotic solvent that can be effective for compounds with lipophilic character.
Toluene Sparingly SolubleA non-polar aromatic solvent, may have limited utility.
Hexane InsolubleA non-polar aliphatic solvent, unlikely to be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful solvent for a wide range of organic compounds and is compatible with many downstream biological assays when diluted to a low final concentration (typically <0.5%).[2]

Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," is common when a compound is highly soluble in an organic solvent but poorly soluble in the aqueous destination buffer. Here’s a troubleshooting workflow:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining compound solubility. For most cell-based assays, a final DMSO concentration of 0.5% or less is recommended to avoid solvent-induced artifacts.

  • Perform a Serial Dilution: Instead of a single large dilution, try a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Utilize a Co-solvent System: Introduce a water-miscible co-solvent into your aqueous buffer. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5] Common co-solvents for in vitro studies include ethanol and polyethylene glycol (PEG).

  • Consider Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[6]

Q3: Can I heat the solution to dissolve my compound?

A3: Gently warming the solution can increase the rate of dissolution and the solubility of the compound. However, be cautious. Prolonged heating or high temperatures can lead to degradation of the compound. It is advisable to perform a stability check if you plan to heat the solution for an extended period.

Q4: How does pH affect the solubility of this compound?

A4: The pyrazine ring contains two nitrogen atoms which are weakly basic. Therefore, the solubility of this compound is likely to be pH-dependent. In acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt. If you are working with an aqueous solution, adjusting the pH to a lower value may increase its solubility.[7]

In-Depth Troubleshooting Guides

Systematic Solvent Selection and Testing

If you are unsure about the best solvent for your experiment, a systematic approach is recommended.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from Table 1.

  • Mixing: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for complete dissolution. Note any undissolved particles.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vials (e.g., to 40-50°C) and observe any changes in solubility.

  • Documentation: Record your observations to create a solubility profile for your specific experimental conditions.

Advanced Solubility Enhancement Techniques

For challenging solubility issues, more advanced techniques may be necessary.

Principle: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a hydrophobic compound by reducing the polarity of the solvent system.[5]

Protocol for Preparing a Co-solvent System:

  • Prepare your aqueous buffer as usual.

  • In a separate container, mix the aqueous buffer with a co-solvent such as ethanol or PEG 400 at a predetermined ratio (e.g., 90:10, 80:20 v/v).

  • Prepare your stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the stock solution to the co-solvent/buffer mixture to achieve your desired final concentration.

  • Vortex thoroughly and observe for any precipitation.

Principle: For weakly basic compounds like pyrazine derivatives, decreasing the pH of the aqueous solution can lead to protonation of the nitrogen atoms, forming a more soluble cationic species.[7]

Protocol for pH-Mediated Solubilization:

  • Prepare a stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.5, 7.4).

  • Add the stock solution to each buffer to the desired final concentration.

  • Mix well and observe solubility at each pH.

  • Determine the optimal pH range for your experiment that maintains solubility without compromising the integrity of your assay.

Quantitative Solubility Determination

For drug development and other applications requiring precise solubility data, a quantitative solubility assay is recommended. Both kinetic and thermodynamic solubility assays are widely used.

Diagram 1: Workflow for Kinetic vs. Thermodynamic Solubility Assays

G cluster_0 Solubility Assay Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with Compound ks_prep Prepare high-concentration stock in DMSO start->ks_prep For early screening ts_prep Add excess solid compound to buffer start->ts_prep For lead optimization ks_add Add stock to aqueous buffer ks_prep->ks_add ks_measure Measure precipitation (e.g., nephelometry, UV-Vis) ks_add->ks_measure ks_result Fast, high-throughput assessment of solubility ks_measure->ks_result ts_equilibrate Equilibrate over time (e.g., 24-48h with shaking) ts_prep->ts_equilibrate ts_separate Separate solid from solution (filter/centrifuge) ts_equilibrate->ts_separate ts_quantify Quantify concentration in supernatant (HPLC) ts_separate->ts_quantify ts_result 'Gold standard' equilibrium solubility value ts_quantify->ts_result G start Compound precipitates upon dilution into aqueous buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_solubility_limit Is the final compound concentration too high? check_dmso->check_solubility_limit No reduce_dmso->check_solubility_limit lower_concentration Lower the final compound concentration check_solubility_limit->lower_concentration Yes try_cosolvent Try a co-solvent system (e.g., with Ethanol or PEG) check_solubility_limit->try_cosolvent No lower_concentration->try_cosolvent adjust_ph Adjust the pH of the aqueous buffer (lower pH) try_cosolvent->adjust_ph Still precipitates success Solubility issue resolved try_cosolvent->success Success use_surfactant Add a surfactant (e.g., Tween® 80) adjust_ph->use_surfactant Still precipitates adjust_ph->success Success use_surfactant->success Success

Sources

Technical Support Center: Best Practices for Handling and Storing Chlorinated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chlorinated pyrazines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet hazardous compounds in their experiments. The following information is structured in a question-and-answer format to directly address the practical challenges and safety considerations you may encounter. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring both safety and experimental integrity.

Section 1: Fundamental Properties and Hazards (FAQs)

Q1: What are chlorinated pyrazines and what are their primary applications?

Chlorinated pyrazines are aromatic heterocyclic compounds, structurally similar to benzene, but with two nitrogen atoms at positions 1 and 4 of the six-membered ring.[1] The addition of chlorine atoms to the pyrazine ring significantly alters its chemical properties, making these compounds important intermediates and building blocks in various synthetic applications. They are frequently used in the development of pharmaceuticals, agrochemicals, and specialty materials due to their unique reactivity.[2]

Q2: What are the main hazards associated with chlorinated pyrazines?

The hazards can be significant and vary depending on the specific compound, but generally include:

  • Toxicity: Many chlorinated pyrazines are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] For example, 2-chloropyrazine is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5]

  • Irritation: They can cause severe irritation to the skin, eyes, and respiratory tract.[5][6]

  • Flammability: Some chlorinated pyrazines are flammable liquids and pose a fire risk, especially in the presence of ignition sources.[4][7]

  • Reactivity: They can react violently with strong oxidizing agents and strong acids.[5][8]

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life and can have long-lasting environmental effects.[3][9]

Q3: Where can I find reliable safety information for a specific chlorinated pyrazine?

The most reliable source of information is the Safety Data Sheet (SDS) provided by the manufacturer.[5][10] The SDS contains detailed information on physical and chemical properties, hazards, first-aid measures, handling and storage precautions, and disposal considerations. Always review the SDS for any chemical before you begin working with it.

Section 2: Handling Best Practices

Q4: What Personal Protective Equipment (PPE) is mandatory when working with chlorinated pyrazines?

A comprehensive PPE ensemble is crucial to minimize exposure.[11] The following should be considered standard practice:

  • Eye and Face Protection: Chemical safety goggles are a minimum requirement. A full-face shield worn over goggles is recommended when there is a higher risk of splashes.[12][13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as neoprene or butyl rubber, are essential. It is good practice to double-glove to reduce the risk of exposure if the outer glove is breached.[11][12]

    • Lab Coat/Gown: A low-permeability, long-sleeved lab coat or a chemical-resistant gown should be worn to protect your body and personal clothing.[11]

  • Respiratory Protection: All work with chlorinated pyrazines, especially volatile compounds or fine powders, should be conducted in a certified chemical fume hood to prevent inhalation.[11] In situations where a fume hood is not feasible or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[13][14]

Q5: What are the key considerations for spill cleanup?

For small spills, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For larger spills or if you feel unwell, evacuate the area.[11]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Q4.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]

  • Collect and Dispose: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Below is a decision workflow for handling a chemical spill.

Caption: A decision workflow for handling chemical spills.

Protocol: Weighing and Dispensing Solid Chlorinated Pyrazines
  • Preparation: Ensure the chemical fume hood is clean and functioning correctly. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and a pre-labeled receiving container.

  • PPE: Don the complete PPE as outlined in Q4.

  • Dispensing:

    • Place the stock container of the chlorinated pyrazine in the fume hood.

    • Carefully open the container, avoiding any inhalation of dust or vapors.

    • Use a clean spatula to transfer the desired amount of the solid onto weighing paper on the balance.

    • Minimize the creation of dust by handling the material gently.

  • Transfer: Once the desired weight is obtained, carefully transfer the solid to the receiving container.

  • Cleanup:

    • Tightly seal both the stock and receiving containers.

    • Wipe down the balance and surrounding area with a damp cloth to remove any residual powder.

    • Dispose of the weighing paper and any contaminated cleaning materials in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Section 3: Storage Best Practices

Q6: What are the ideal storage conditions for chlorinated pyrazines?

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.[16]

  • Location: Store in a cool, dry, and well-ventilated area.[5][17]

  • Temperature: Avoid exposure to heat or direct sunlight, which can lead to degradation.[18] Some chlorinated pyrazines are flammable and should be stored in a designated flammables cabinet.[7][19]

  • Light: Protect from light by storing in amber bottles or in a dark cabinet.[16]

  • Inert Atmosphere: For particularly sensitive or reactive chlorinated pyrazines, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from moisture and oxygen.

  • Containers: Ensure containers are tightly sealed to prevent the escape of vapors and the entry of moisture.[16] Regularly inspect containers for any signs of damage or corrosion.[18]

Table 1: Storage Recommendations for Common Chlorinated Pyrazines
CompoundCAS NumberPhysical FormKey Storage Requirements
2-Chloropyrazine14508-49-7LiquidFlammable liquid; store in a flammables cabinet away from ignition sources.[4][7]
2,6-Dichloropyrazine4774-14-5SolidStore in a cool, dry, well-ventilated place. Keep container tightly closed.[5]
Tetrachloropyrazine13503-45-6SolidKeep in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.[5]
Q7: What substances are incompatible with chlorinated pyrazines?

To prevent dangerous reactions, it is crucial to segregate chlorinated pyrazines from incompatible materials.[16][19]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can cause violent reactions.[8]

  • Strong Acids: (e.g., sulfuric acid, nitric acid) Can lead to vigorous reactions.[5]

  • Bases: While not universally incompatible, some halogenated compounds can react with strong bases.

  • Reactive Metals: (e.g., sodium, potassium, magnesium) Should be stored separately.[16]

Below is a diagram illustrating key incompatibilities.

Incompatible_Materials CP Chlorinated Pyrazines Oxidizers Strong Oxidizing Agents CP->Oxidizers Violent Reaction Acids Strong Acids CP->Acids Vigorous Reaction Metals Reactive Metals CP->Metals Potential Reaction

Caption: Incompatible materials with chlorinated pyrazines.

Section 4: Troubleshooting Common Experimental Issues

Q8: My reaction is giving a low yield. Could the chlorinated pyrazine be the issue?

Yes, the quality and handling of the chlorinated pyrazine can significantly impact reaction outcomes.[20] Consider the following:

  • Degradation: If the compound has been stored improperly (e.g., exposed to light, heat, or moisture), it may have degraded.[18] Signs of degradation can include a change in color or physical state.

  • Purity: Ensure the purity of your starting material. Impurities can interfere with the reaction.

  • Reactivity: Some chlorinated pyrazines can undergo side reactions, such as "halogen dance" rearrangements, where the halogen atom migrates to a different position on the ring, especially in the presence of strong bases.[21]

Q9: I'm seeing unexpected byproducts in my reaction. What could be the cause?

Unexpected byproducts can often be traced back to the stability of the chlorinated pyrazine.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloro group to a hydroxyl group, especially under basic or acidic conditions or at elevated temperatures.

  • Solvent Interaction: Ensure the solvent used is inert under the reaction conditions. Some solvents may react with the chlorinated pyrazine.

Section 5: Waste Disposal

Q10: How should I properly dispose of chlorinated pyrazine waste?

Chlorinated pyrazine waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.[9]

  • Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[22][23] This is because the disposal methods and costs can differ significantly.[9]

  • Labeling: All waste containers must be clearly labeled with the contents, including the words "Hazardous Waste" and the specific names of the chemicals.[15]

  • Containers: Use appropriate, sealed containers for waste collection.[15]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the waste.[9]

References

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  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors . Starr Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Chlorine Safety . Texas Department of Insurance. [Link]

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  • What are the mechanism of reaction in preparing pyrazine? . ResearchGate. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions . PubMed Central, National Institutes of Health. [Link]

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  • Best Practices for Proper Chemical Storage . The Synergist. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis . Taylor & Francis eBooks. [Link]

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  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . PubMed Central, National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Analysis of 2-Chloro-3-(ethoxymethyl)pyrazine and Other Key Pyrazine Derivatives in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-3-(ethoxymethyl)pyrazine alongside two other significant pyrazine derivatives: 2,5-dimethylpyrazine and 2-methoxy-3-methylpyrazine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and sensory profiles of these compounds, supported by experimental data and protocols. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the selection of synthetic routes and analytical methodologies.

Introduction to Pyrazines and the Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are renowned for their potent and diverse aroma profiles. They are key contributors to the desirable roasted, nutty, and toasted notes in a vast array of food products, including coffee, cocoa, baked goods, and roasted nuts. The specific substituents on the pyrazine ring dictate the unique sensory characteristics of each derivative.

This compound is a synthetic pyrazine derivative of particular interest due to its potential to introduce unique flavor and aroma nuances. The presence of both a chloro and an ethoxymethyl group suggests a complex sensory profile and offers versatile reactivity for further chemical modifications, making it a valuable building block in the synthesis of novel flavor compounds and pharmaceutical intermediates. This guide will explore its characteristics in relation to the well-established and commercially significant 2,5-dimethylpyrazine and 2-methoxy-3-methylpyrazine.

Comparative Analysis of Pyrazine Derivatives

This section provides a detailed comparison of the chemical, physical, and sensory properties of this compound, 2,5-dimethylpyrazine, and 2-methoxy-3-methylpyrazine.

Chemical Structures and Properties

The structural differences between these three pyrazine derivatives are fundamental to their distinct properties.

PropertyThis compound2,5-Dimethylpyrazine2-Methoxy-3-methylpyrazine
CAS Number 1289388-23-3123-32-02847-30-5
Molecular Formula C₇H₉ClN₂OC₆H₈N₂C₆H₈N₂O
Molecular Weight 172.61 g/mol 108.14 g/mol 124.14 g/mol
Boiling Point 218 °C155 °C158-159 °C
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to light yellow liquid
Sensory Profile and Applications

The sensory characteristics of pyrazines are of paramount importance in their application in the food and fragrance industries. The following table summarizes their organoleptic properties.

Pyrazine DerivativeSensory ProfileOdor Threshold (in water)Typical Applications
This compound Believed to have a complex profile with potential roasted, nutty, and slightly sweet notes. The ethoxymethyl group may contribute a subtle fruity or ethereal character.Not widely reported.Flavor and fragrance intermediate, potential for creating novel roasted and savory flavors.
2,5-Dimethylpyrazine Roasted peanut, coffee, cocoa, nutty, and musty notes.[1]1.8 mg/kg[2]Flavoring for coffee, cocoa, nuts, baked goods, and savory products.[1]
2-Methoxy-3-methylpyrazine Roasted, nutty (hazelnut, almond), earthy, with a hint of greenness.[3][4][5]Extremely low, in the parts-per-trillion range for some methoxypyrazines.Enhancing nutty and roasted flavors in a wide range of products, including cereals, snacks, and beverages.[3]

Synthesis Methodologies: A Comparative Overview

The synthetic route chosen for a pyrazine derivative significantly impacts its purity, yield, and cost-effectiveness. Here, we outline plausible and established synthesis protocols for the three compounds.

Synthesis of this compound

Proposed Synthetic Workflow:

A α-Amino Aldehyde/Ketone Precursor C Condensation A->C B Dicarbonyl Compound B->C D Dihydropyrazine Intermediate C->D Cyclization E Oxidation D->E F Hydroxypyrazine E->F G Chlorination (e.g., POCl3) F->G H This compound G->H A L-Threonine C 2-Amino-3-ketobutyrate A->C Enzymatic Reaction B L-threonine dehydrogenase B->C E Aminoacetone C->E Spontaneous D Decarboxylation F Self-Condensation E->F G Dihydropyrazine Intermediate F->G Dimerization H Oxidation G->H I 2,5-Dimethylpyrazine H->I

Caption: Biomimetic synthesis of 2,5-Dimethylpyrazine.

Synthesis of 2-Methoxy-3-methylpyrazine

The synthesis of 2-methoxy-3-methylpyrazine often involves the methylation of the corresponding 2-hydroxypyrazine. A common method involves the condensation of an α-amino acid amide with a dicarbonyl compound, followed by methylation. [7] Experimental Protocol: Synthesis of 2-Methoxy-3-methylpyrazine (Conceptual)

  • Condensation: React an appropriate α-amino amide (e.g., from alanine) with a dicarbonyl compound like glyoxal to form 2-hydroxy-3-methylpyrazine.

  • Methylation: The resulting hydroxypyrazine is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base to yield 2-methoxy-3-methylpyrazine.

A α-Amino Amide C Condensation A->C B Dicarbonyl Compound B->C D 2-Hydroxy-3-methylpyrazine C->D Cyclization & Oxidation G Methylation D->G E Methylating Agent E->G F Base F->G H 2-Methoxy-3-methylpyrazine G->H

Caption: Synthesis of 2-Methoxy-3-methylpyrazine.

Analytical Characterization: Protocols and Interpretation

Accurate characterization of pyrazine derivatives is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like pyrazines. [8] Experimental Protocol: GC-MS Analysis of Pyrazines

  • Sample Preparation: Dilute the pyrazine sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration. For trace analysis in a complex matrix, headspace solid-phase microextraction (HS-SPME) is often employed.

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: Compare the obtained mass spectra with a reference library (e.g., NIST) and retention indices.

A Sample Preparation B GC Injection A->B C Separation in GC Column B->C D Elution C->D E Ionization (EI) D->E F Mass Analyzer E->F G Detector F->G H Data Acquisition & Analysis G->H

Caption: Workflow for GC-MS analysis of pyrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of pyrazine derivatives, confirming the positions of substituents on the pyrazine ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms on the pyrazine ring and its substituents.

    • ¹³C NMR: Acquire a carbon spectrum to determine the number and chemical environment of the carbon atoms.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling constants to elucidate the precise structure of the molecule.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound with the well-characterized flavor compounds 2,5-dimethylpyrazine and 2-methoxy-3-methylpyrazine. While 2,5-dimethylpyrazine and 2-methoxy-3-methylpyrazine are cornerstones in the creation of roasted and nutty flavors, the unique structure of this compound suggests a novel sensory profile and a versatile platform for the synthesis of new derivatives.

The causality behind the choice of synthetic and analytical methods lies in the principles of efficiency, purity, and structural elucidation. Biomimetic synthesis routes are favored for producing "natural" flavors, while traditional organic synthesis offers flexibility. GC-MS is indispensable for separating and identifying these volatile compounds, and NMR is crucial for unambiguous structure confirmation.

Future research should focus on the detailed sensory characterization of this compound through quantitative descriptive analysis by trained panels. Elucidating its odor threshold and flavor profile will be key to unlocking its potential in the food and fragrance industries. Furthermore, exploring its reactivity could lead to the development of a new generation of high-impact flavor and aroma compounds.

References

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  • Belhassan, T., Chtita, S., & Bouachrine, M. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 14(11), 103411.
  • Mihara, S., & Masuda, H. (1988). Odor Threshold of Some Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
  • Du, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
  • Koehler, P. E., Mason, M. E., & Newell, J. A. (1971). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Journal of Food Science, 36(5), 816-818.
  • Zhang, L., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Biotechnology for Biofuels and Bioproducts, 17(1), 1-15.
  • Sperry, J. (2013). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 11(36), 6125-6130.
  • Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01633-19.
  • ResearchGate. (2019). 2,5-Dimethylpyrazine (2,5-DMP) is derived from the metabolism of.... Retrieved from [Link]

  • Google Patents. (2005). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • INCHEM. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Retrieved from [Link]

  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

  • Du, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
  • Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 1-16.
  • Maga, J. A. (1982). Pyrazines in foods. A review. Journal of Agricultural and Food Chemistry, 30(1), 1-4.
  • Buchbauer, G., et al. (2000). Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor. Journal of Agricultural and Food Chemistry, 48(9), 4273–4278.
  • Google Patents. (1970). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
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  • Google Patents. (1966). US3328402A - Pyrazine derivatives.
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  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • A. A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
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  • Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Google Patents. (1966). US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 2-Chloro-3-(ethoxymethyl)pyrazine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, ensuring its quality through robust analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, complete with supporting experimental data and detailed protocols.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrazine derivative whose purity can significantly impact the yield, impurity profile, and overall safety of the final product. The synthesis of such heterocyclic compounds can often lead to the formation of structurally similar impurities, necessitating analytical methods with high specificity and sensitivity.[1][2][3] The validation of these methods is not merely a regulatory requirement but a cornerstone of quality assurance, demonstrating that a method is fit for its intended purpose.[4][5] This guide will compare two primary analytical techniques, HPLC and GC, for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.[10][11]

Below is a comparative overview of these two powerful analytical techniques.

Table 1: High-Level Comparison of HPLC and GC for this compound Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[10][12]
Applicability Ideal for a wide range of compounds, including those that are non-volatile or thermally labile.[10]Best suited for volatile and thermally stable compounds.[10][12]
Typical Column Reversed-phase C18 or C8 columns.Capillary columns with non-polar or medium-polarity stationary phases (e.g., DB-5ms).[11]
Detector UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages High resolution, versatility for various compound polarities, non-destructive.High sensitivity, excellent for resolving volatile isomers, robust and cost-effective.
Considerations Mobile phase selection can be complex, potential for peak tailing with basic compounds.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.

Method Validation: A Deep Dive into Performance Characteristics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][6][7][9] The following sections detail the validation parameters for both HPLC and GC methods for the analysis of this compound, with illustrative experimental data.

Validation Workflow

The validation process follows a structured approach to assess various performance characteristics.

Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Documentation Documentation Define_Purpose Define Purpose (Assay, Impurity) Select_Method Select Method (HPLC or GC) Define_Purpose->Select_Method Specificity Specificity Select_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A typical workflow for analytical method validation.

Comparative Validation Data

The following tables summarize the validation data for hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-FID Method
Specificity No interference from placebo and known impurities at the retention time of the main peak.No interference from solvent and known volatile impurities at the retention time of the main peak.
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 80% to 120% of the nominal concentration.[8]80% to 120% of the nominal concentration.[8]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%Repeatability: < 1.0%, Intermediate Precision: < 2.0%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Robustness No significant impact on results with minor changes in mobile phase composition, pH, and flow rate.No significant impact on results with minor changes in oven temperature ramp rate and carrier gas flow rate.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the validated HPLC and GC methods. These protocols are provided as a starting point for method development and validation in your laboratory.

HPLC-UV Method for Assay and Impurity Determination

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[13]

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[14]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase (initial composition) to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-FID Method for Volatile Impurity Analysis

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to prepare a stock solution (e.g., 10 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

Causality Behind Experimental Choices

The selection of specific parameters in the analytical methods is driven by the physicochemical properties of this compound and the principles of chromatography.

Experimental_Choices cluster_HPLC HPLC Method cluster_GC GC Method cluster_Rationale Rationale C18_Column Reversed-Phase C18 Column Analyte_Polarity Analyte Polarity & Impurity Profile C18_Column->Analyte_Polarity Acidified_Mobile_Phase Acidified Mobile Phase (0.1% Formic Acid) Peak_Shape Improved Peak Shape for Basic Pyrazine Ring Acidified_Mobile_Phase->Peak_Shape Gradient_Elution Gradient Elution Resolution Efficient Elution of Analytes with Varying Polarities Gradient_Elution->Resolution DB5ms_Column DB-5ms Column Analyte_Volatility Analyte Volatility & Thermal Stability DB5ms_Column->Analyte_Volatility Temperature_Program Temperature Programming Separation_Efficiency Separation of Compounds with Different Boiling Points Temperature_Program->Separation_Efficiency FID_Detector Flame Ionization Detector (FID) Universal_Detection Universal Detection of Organic Compounds FID_Detector->Universal_Detection

Caption: Rationale behind key experimental choices in HPLC and GC methods.

  • HPLC Method: The use of a C18 column is standard for moderately polar compounds like pyrazine derivatives. The acidified mobile phase helps to protonate the nitrogen atoms in the pyrazine ring, leading to improved peak shape and minimizing tailing. Gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable runtime.

  • GC Method: A DB-5ms column is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds. Temperature programming is essential for separating compounds with different boiling points, ensuring sharp peaks for both early and late-eluting components. The Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for quantitative analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are suitable and robust methods for the analysis of this compound. The choice of method will ultimately depend on the specific analytical need.

  • For comprehensive analysis of the bulk material and non-volatile impurities, the HPLC-UV method is recommended. Its versatility and non-destructive nature make it ideal for routine quality control and stability studies.

  • For the specific analysis of volatile impurities and residual solvents, the GC-FID method is the preferred choice. Its high sensitivity and resolving power for volatile compounds are unparalleled.

For a complete characterization, particularly during method development and forced degradation studies, employing both techniques will provide a comprehensive understanding of the impurity profile of this compound.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • BenchChem. Managing impurities in the synthesis of substituted pyrazines.
  • Pharmaffiliates. Pyrazine-impurities.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Aroma: Understanding Pyrazine Synthesis Intermediates.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • National Center for Biotechnology Information. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • National Center for Biotechnology Information. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.

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A Comparative Guide to the Synthetic Routes of 2-Chloro-3-(ethoxymethyl)pyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged structure, integral to a multitude of FDA-approved therapeutics and clinical candidates. Its unique electronic properties and capacity for hydrogen bonding render it a cornerstone in the design of bioactive molecules. Among the vast array of pyrazine derivatives, 2-Chloro-3-(ethoxymethyl)pyrazine emerges as a key building block, its strategic functionalization paving the way for the synthesis of complex molecular architectures with diverse pharmacological activities.

This in-depth technical guide offers a comparative analysis of two primary synthetic pathways to this compound. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings and strategic considerations that inform the selection of an optimal synthetic route. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, empowering researchers to make informed decisions tailored to their specific research and development objectives.

Route 1: Two-Step Synthesis via a (3-Chloropyrazin-2-yl)methanol Intermediate

This synthetic approach proceeds through a two-step sequence: the formation of a key hydroxymethyl intermediate, (3-chloropyrazin-2-yl)methanol, followed by its etherification to yield the target compound. This strategy offers a modular approach, allowing for the isolation and purification of the intermediate before proceeding to the final etherification step.

Step 1: Synthesis of (3-Chloropyrazin-2-yl)methanol

The initial step focuses on the introduction of a hydroxymethyl group onto the pyrazine ring, adjacent to a chlorine atom. A common and effective method to achieve this is through the lithiation of a 2-chloropyrazine precursor followed by quenching with a suitable electrophile, such as formaldehyde.

Experimental Protocol: Synthesis of (3-Chloropyrazin-2-yl)methanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The THF is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (n-BuLi) is added dropwise, maintaining the temperature below -70 °C. Subsequently, 2-chloropyrazine, dissolved in anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred at this temperature for 1-2 hours to ensure complete lithiation, forming 3-chloro-2-lithiopyrazine.

  • Quenching: Anhydrous paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (3-chloropyrazin-2-yl)methanol.[1]

Step 2: Etherification of (3-Chloropyrazin-2-yl)methanol

The second step involves the conversion of the hydroxymethyl group to an ethoxymethyl group. The Williamson ether synthesis and related methods are well-suited for this transformation. A robust and chemoselective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in ethanol, which has been shown to be effective for the etherification of benzylic alcohols and can be adapted for this heterocyclic system.[2][3]

Experimental Protocol: Etherification of (3-Chloropyrazin-2-yl)methanol

  • Reaction Setup: To a solution of (3-chloropyrazin-2-yl)methanol in ethanol is added 2,4,6-trichloro-1,3,5-triazine (TCT).

  • Catalyst Addition: Dimethyl sulfoxide (DMSO) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield this compound.

Diagram of Route 1 Workflow

Route 1 2-Chloropyrazine 2-Chloropyrazine Lithiation Lithiation 2-Chloropyrazine->Lithiation n-BuLi, THF -78 °C Quenching Quenching Lithiation->Quenching Paraformaldehyde (3-Chloropyrazin-2-yl)methanol (3-Chloropyrazin-2-yl)methanol Quenching->(3-Chloropyrazin-2-yl)methanol Etherification Etherification (3-Chloropyrazin-2-yl)methanol->Etherification Ethanol, TCT, DMSO This compound This compound Etherification->this compound

Caption: Synthetic workflow for Route 1.

Route 2: Single-Step Synthesis via Selective Alkoxylation of 2,3-Dichloropyrazine

This alternative approach offers a more convergent synthesis, aiming to construct the target molecule in a single step from a readily available starting material, 2,3-dichloropyrazine. The success of this route hinges on the ability to achieve selective mono-substitution of one of the chlorine atoms with an ethoxy group. The inherent electronic differences between the C2 and C3 positions of the pyrazine ring can be exploited to achieve this selectivity.

Mechanism and Rationale for Selectivity

The pyrazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms in 2,3-dichloropyrazine are not electronically equivalent. The nitrogen atoms exert a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C2 and C6 positions. This renders the C2 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C3 position. Consequently, a careful selection of reaction conditions can favor the selective displacement of the chlorine atom at the C2 position.

Experimental Protocol: Selective Ethoxylation of 2,3-Dichloropyrazine

  • Reaction Setup: A solution of 2,3-dichloropyrazine is prepared in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Nucleophile Preparation: In a separate flask, sodium metal is carefully dissolved in anhydrous ethanol to generate sodium ethoxide.

  • Reaction: The sodium ethoxide solution is added dropwise to the solution of 2,3-dichloropyrazine at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature while monitoring the progress by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate this compound.

Diagram of Route 2 Workflow

Route 2 2,3-Dichloropyrazine 2,3-Dichloropyrazine Selective Mono-ethoxylation Selective Mono-ethoxylation 2,3-Dichloropyrazine->Selective Mono-ethoxylation Sodium Ethoxide Ethanol, Reflux This compound This compound Selective Mono-ethoxylation->this compound

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic strategies will depend on several factors, including the desired scale of the reaction, the availability of starting materials, and the specific requirements for purity and yield.

ParameterRoute 1: Two-Step SynthesisRoute 2: Single-Step Synthesis
Overall Yield Moderate to Good (stepwise optimization possible)Variable (dependent on selectivity)
Number of Steps TwoOne
Scalability Generally good, but lithiation can be challenging on a large scale.Potentially more scalable due to fewer steps.
Starting Materials 2-Chloropyrazine, n-BuLi, paraformaldehyde, ethanol2,3-Dichloropyrazine, sodium metal, ethanol
Key Challenges Handling of pyrophoric n-BuLi; potential for side reactions during lithiation.Achieving high selectivity for mono-substitution; potential for di-substituted byproducts.
Purification Two chromatographic purifications required.One chromatographic purification, but may be more challenging to separate from starting material and di-substituted product.
Flexibility The intermediate (3-chloropyrazin-2-yl)methanol can be used to synthesize other alkoxy derivatives.Less flexible, as the ethoxy group is introduced directly.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-defined, two-step process that provides greater control over the synthesis through the isolation of a key intermediate. This modularity can be advantageous for process optimization and for the synthesis of a library of analogous compounds with different alkoxy groups. The primary drawback lies in the use of n-butyllithium, which requires stringent anhydrous conditions and careful handling, potentially limiting its scalability in some laboratory settings.

Route 2 presents a more atom-economical and convergent approach. Its single-step nature is attractive for large-scale production. However, the critical challenge lies in achieving high regioselectivity to minimize the formation of the undesired 2,3-diethoxypyrazine byproduct. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of the nucleophile, is crucial for the success of this route.

For researchers in an academic or early-stage drug discovery setting, Route 1 may be preferable due to its reliability and the flexibility offered by the hydroxymethyl intermediate. For process chemistry and large-scale manufacturing, the potential advantages of Route 2 in terms of step economy warrant a thorough investigation and optimization to overcome the selectivity challenges. Ultimately, the choice of synthetic route should be guided by a careful consideration of the specific project goals, available resources, and the desired scale of production.

References

  • Barrow, J. C., et al. (2000). A concise synthesis of the wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. Tetrahedron Letters, 41(16), 2875-2878.
  • GB1156484A. (1969). Pyrazine Flavouring Agents.
  • Guo, W., et al. (2020). A Practical and Scalable Synthesis of Favipiravir. Organic Process Research & Development, 24(8), 1546-1552.
  • Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78-81.
  • Matsumoto, K., et al. (2014). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Chemistry Letters, 43(10), 1624-1626.
  • Onoda, M., & Fujita, K. I. (2020). [Cp*IrCl2]2-Catalyzed C-Alkylation of a Methyl Group on N-Heteroaromatic Compounds with Alcohols. Organic Letters, 22(18), 7230-7233.
  • Sato, N. (1984). Pyrazines. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 1-69). Pergamon.
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • Taylor, E. C., & Macor, J. E. (1986). A new and efficient synthesis of 2-aminopyrazines and their N-oxides. The Journal of Organic Chemistry, 51(10), 1777-1782.
  • WO2005049583A1. (2005). Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • Zhang, Y., et al. (2023). An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines. Synthesis, 55(16), 2554-2560.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-3-(ethoxymethyl)pyrazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide focuses on 2-Chloro-3-(ethoxymethyl)pyrazine, a specific derivative for which, to date, no direct biological activity data has been published in peer-reviewed literature. In the absence of direct experimental evidence, this document serves as a comparative analysis, inferring the potential biological activities of this compound through a detailed examination of structurally similar compounds. By leveraging structure-activity relationship (SAR) data from related chloropyrazines and alkoxy-substituted pyrazines, we can hypothesize potential therapeutic applications and guide future research directions for this novel compound. Our audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the discovery of new therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of their substituents. The subject of this guide, this compound, possesses two key functional groups: a chloro group at the 2-position and an ethoxymethyl group at the 3-position. The chloro group, being an electron-withdrawing group, can modulate the electronic properties of the pyrazine ring, which is crucial for interactions with biological targets. The ethoxymethyl group, with its alkoxy functionality, can influence the compound's lipophilicity and hydrogen bonding capacity.

Antimicrobial and Antitubercular Potential

Substituted chloropyrazines have demonstrated notable activity against various microbial pathogens, particularly Mycobacterium tuberculosis.[3] For instance, derivatives of 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial effects.[2] While our target compound has an ethoxymethyl group instead of an amino group, the presence of a substituent at the 3-position is a common feature. In a series of 3-aminopyrazine-2-carboxamides, the substitution pattern on the amide nitrogen was found to be critical for antimycobacterial and antibacterial activity, with increasing alkyl chain length enhancing activity against certain strains.[2]

Furthermore, a study on 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, revealed that some derivatives had potent in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 6 µM.[4] This highlights the utility of the chloro group as a synthetic handle to introduce diverse functionalities that can impart significant biological activity.

Based on these findings, it is plausible that this compound could exhibit antimicrobial properties. The lipophilic nature of the ethoxymethyl group might enhance its ability to penetrate microbial cell walls.

Anticancer and Cytotoxic Potential

Numerous pyrazine derivatives have been investigated for their anticancer properties.[5][6] For example, pyrazine-based cyclometalated Au(III) carbene complexes have shown significant cytotoxicity against various human cancer cell lines, including leukemia (HL60), breast adenocarcinoma (MCF-7), and human lung adenocarcinoma (A549).[5] While the structures of these gold complexes are quite different from our target compound, this research underscores the potential of the pyrazine core in designing cytotoxic agents.

More relevantly, chloropyrazine-tethered pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities.[7] In one study, a compound bearing a 2",4"-dichlorophenyl ring showed potent activity, suggesting that the presence of chloro substituents can be beneficial for anticancer effects.[7] Another study on pyrazine-based compounds targeting the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in cancer, also demonstrated the cytotoxic potential of substituted pyrazines.[6]

Given that both chloro and alkoxy substituents have been incorporated into cytotoxic molecules, this compound warrants investigation for its potential anticancer activity.

Enzyme Inhibition Potential

The pyrazine nucleus is present in several enzyme inhibitors. A notable example is a series of 2-chloro-3-hydrazinopyrazine derivatives that were designed and synthesized as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8] The most potent compound in this series exhibited an IC50 value of 3.76 µM against AChE.[8] Although the hydrazino group is structurally distinct from the ethoxymethyl group, this study demonstrates that a 2-chloro-3-substituted pyrazine scaffold can effectively interact with enzyme active sites.

Additionally, 1,4-pyrazine-containing compounds have been identified as inhibitors of the histone acetyltransferases (HATs) p300/CBP, which are potential drug targets for cancer.[9] The structure-activity relationship studies in this work revealed that the nature of the substituent at the 5-position of the pyrazine ring was critical for inhibitory activity, with a piperidin-4-ylmethoxy group being favored.[9] This suggests that alkoxy-containing side chains can play a crucial role in the binding of pyrazine derivatives to their target enzymes.

Considering these precedents, this compound could be a candidate for screening against various enzymes, particularly those where a combination of hydrophobic and hydrogen-bonding interactions is important for ligand binding.

Comparative Data of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of several substituted pyrazine derivatives that share some structural features with this compound.

Compound ClassSpecific Compound/DerivativeBiological ActivityPotency (IC50/MIC)Reference
2-Chloro-3-hydrazinopyrazines (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenolAcetylcholinesterase InhibitionIC50 = 3.76 µM[8]
Chloropyrazine-tethered Pyrimidines Derivative with 2",4"-dichlorophenyl ringAntibacterial & AntifungalMIC = 45.37 µM[7]
Pyrazine-based Au(III) Complexes Benzimidazolylidene complexCytotoxicity (HL60 leukemia)IC50 < 1 µM[5]
3-Aminopyrazine-2-carboxamides 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideAntimycobacterial (M. tuberculosis H37Rv)MIC = 12.5 µg/mL[2]
3-Benzylaminopyrazine-2-carboxamides 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideAntimycobacterial (M. tuberculosis H37Rv)MIC = 6 µM[4]
1,4-Pyrazine-containing HAT Inhibitors Derivative with piperidin-4-ylmethoxy groupp300 HAT InhibitionIC50 = 5.7 µM[9]

Experimental Protocols

To facilitate further research on this compound and similar compounds, we provide detailed methodologies for key biological assays based on the cited literature.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Mycobacterium tuberculosis) according to established protocols (e.g., to a McFarland standard of 0.5).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or longer for mycobacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can also be assessed using a growth indicator dye such as resazurin.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

Visualizations

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of pyrazine derivatives that have been shown to influence their biological activity, providing a framework for predicting the potential of this compound.

SAR_Pyrazine cluster_pyrazine Pyrazine Core cluster_substituents Substituents & Effects cluster_activities Potential Biological Activities Pyrazine Pyrazine Ring R1 Position 2: Chloro (Electron-withdrawing) Pyrazine->R1 Influences ring electronics R2 Position 3: Ethoxymethyl (Lipophilic, H-bond acceptor) Pyrazine->R2 Affects solubility & binding Antimicrobial Antimicrobial/ Antitubercular R1->Antimicrobial Anticancer Anticancer/ Cytotoxic R1->Anticancer R2->Antimicrobial R2->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, AChE) R2->Enzyme_Inhibition

Caption: Inferred Structure-Activity Relationships for this compound.

Hypothetical Experimental Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Workflow cluster_secondary Secondary Assays (if primary is positive) start This compound (Test Compound) antimicrobial_screening Primary Antimicrobial Screening (e.g., MIC against bacterial panel) start->antimicrobial_screening cytotoxicity_screening Primary Cytotoxicity Screening (e.g., MTT against cancer cell lines) start->cytotoxicity_screening enzyme_screening Enzyme Inhibition Screening (e.g., Kinase panel, AChE assay) start->enzyme_screening secondary_antimicrobial Mechanism of Action Studies (e.g., bactericidal/bacteriostatic) antimicrobial_screening->secondary_antimicrobial secondary_cytotoxicity Apoptosis Assays (e.g., Caspase activation) cytotoxicity_screening->secondary_cytotoxicity secondary_enzyme IC50 Determination & Selectivity Profiling enzyme_screening->secondary_enzyme end Lead Candidate Identification secondary_antimicrobial->end secondary_cytotoxicity->end secondary_enzyme->end

Caption: Proposed workflow for the biological evaluation of novel pyrazine derivatives.

Conclusion

While there is a current lack of direct experimental data on the biological activity of this compound, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a chloro and an ethoxymethyl substituent on the pyrazine ring suggests that this compound may possess antimicrobial, anticancer, and enzyme inhibitory properties. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the biological evaluation of this and other novel pyrazine derivatives. Further experimental studies are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

  • Bhandare, R.R., & Shaik, A.B. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Applied Sciences, 11(22), 10734. [Link]

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  • Bhandare, R.R., & Shaik, A.B. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Applied Sciences, 11(22), 10734. [Link]

  • Serrano-Giménez, R., Massaguer, A., Closing, M., Rodríguez, L., Calvo, J., Font-Bardia, M., ... & Pérez, S. (2019). Cytotoxicity of Pyrazine-Based Cyclometalated (C^ Npz^ C) Au (III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. Inorganic chemistry, 58(15), 9898-9911. [Link]

  • Özdemir, A., Göktaş, M., & Yılmaz, F. (2019). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 23(3), 443-452. [Link]

  • Papakyriakou, A., Tsoukala, M., Tzioumaki, N., & Giannis, A. (2020). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 25(19), 4485. [Link]

  • Jandourek, O., Tauchman, M., Paterová, P., Konečná, K., Navrátilová, L., Kubíček, V., ... & Doležal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Wang, L., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(3), 1629-1636. [Link]

  • Sperry, J., & Nair, S. K. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

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  • Paterová, P., Konečná, K., Placzek, L., Holas, O., Keltosová, S., Mokrý, P., ... & Doležal, M. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. [Link]

  • Sharma, S., & Kumar, P. (2010). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. E-Journal of Chemistry, 7(4), 1335-1340. [Link]

  • Holas, O., Konečná, K., Paterová, P., Slaninová, I., Gucký, T., & Doležal, M. (2022). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS omega, 7(4), 3568-3580. [Link]

  • Bouz, G., Semelková, L., Slaninová, I., Gucký, T., Konečná, K., Csöllei, J., ... & Zítko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]

  • Bouz, G., Semelková, L., Slaninová, I., Gucký, T., Konečná, K., Csöllei, J., ... & Zítko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. [Link]

  • Chen, S., Li, Y., Wang, Y., Zhang, Y., & Yu, Y. (2022). Structure-Activity Relationship and Antitumor Activity of 1, 4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS medicinal chemistry letters, 13(6), 960-967. [Link]

  • Bouz, G., Semelková, L., Slaninová, I., Gucký, T., Konečná, K., Csöllei, J., ... & Zítko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]

  • Tanaka, H., Nagakura, M., Takagi, H., & Niwa, M. (2000). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug metabolism and disposition, 28(7), 817-821. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Small Molecule Analysis

2-Chloro-3-(ethoxymethyl)pyrazine belongs to the vast family of pyrazine derivatives, compounds recognized for their significant biological activities and roles as key structural motifs in medicinal chemistry and flavor science. The development of sensitive and specific analytical methods is paramount for accurately quantifying such molecules in complex matrices, whether for pharmacokinetic studies, food safety analysis, or environmental monitoring. Immunoassays, prized for their high throughput and sensitivity, are a powerful tool in this endeavor. However, their reliability hinges on the specificity of the antibody used.

Cross-reactivity, where an antibody binds to molecules structurally similar to the target analyte, can lead to false-positive results and inaccurate quantification. Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a cornerstone of robust assay development.

This guide provides a comprehensive, field-proven framework for designing and executing a cross-reactivity study for this compound. We will delve into the strategic rationale behind experimental design, from immunogen synthesis to the final comparative data analysis, equipping researchers with the necessary protocols to establish an antibody's specificity profile.

Part 1: The Foundation - Developing the Immunoassay

For a small molecule like this compound, a competitive immunoassay format is the industry standard.[1] This is because the analyte, or "hapten," is too small to be simultaneously bound by two different antibodies, a requirement of the "sandwich" ELISA format. The competitive assay relies on the principle of a limited number of antibody binding sites for which the target analyte in a sample must compete against a labeled or coated version of the analyte.

Causality in Immunogen Design: Eliciting a Targeted Response

Small molecules are not immunogenic on their own; they must be covalently linked to a large carrier protein to elicit an immune response.[2][3] This hapten-carrier conjugate is the immunogen. The design of this immunogen is the single most critical factor in determining antibody specificity.

The Strategy: The hapten should be conjugated to the carrier protein at a position that is distal from the key functional groups you want the antibody to recognize. For this compound, the chloro and ethoxymethyl groups are defining features. Therefore, an ideal synthetic strategy would involve introducing a linker arm on the pyrazine ring itself, preserving the substituents for antibody recognition.

Immunogen_Preparation cluster_0 Step 1: Hapten Synthesis cluster_1 Step 2: Conjugation cluster_2 Step 3: Immunization Hapten This compound Modified_Hapten Hapten with Linker Arm (e.g., -COOH) Hapten->Modified_Hapten Introduce functional group Immunogen Immunogen (Hapten-KLH Conjugate) Modified_Hapten->Immunogen EDC/NHS Coupling Carrier Carrier Protein (e.g., KLH) Carrier->Immunogen Animal Host Animal Immunogen->Animal Antibody Generate Specific Antibodies Animal->Antibody

Caption: Workflow for immunogen preparation and antibody generation.

Part 2: Designing a Self-Validating Cross-Reactivity Panel

A robust cross-reactivity study compares the antibody's affinity for the target analyte against its affinity for a panel of structurally related compounds. The selection of these compounds is critical and should be based on a logical, hierarchical approach to systematically probe the antibody's recognition sites.

Our panel for this compound will include:

  • Key Structural Analogs: To test the importance of the chloro and ethoxymethyl groups.

  • Potential Metabolites: Pyrazine metabolism often involves oxidation and O-dealkylation.[4] Testing for these metabolites is crucial for in-vivo applications.

  • Synthetic Precursors: To ensure the assay does not detect residual starting materials from synthesis.[5][6]

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameStructureRationale for Inclusion
Target Analyte
ngcontent-ng-c3124257658="" class="ng-star-inserted">
The reference compound (100% cross-reactivity).
2-Chloro-3-(methoxymethyl)pyrazine

Tests specificity for the ethyl vs. methyl group in the ether linkage.
2-Bromo-3-(ethoxymethyl)pyrazine

Assesses the importance of the chloro substituent.
2-Chloro-3-methylpyrazine

Evaluates the contribution of the entire ethoxymethyl side chain.
(2-Chloropyrazin-3-yl)methanol

Potential O-deethylation metabolite.
This compound N-oxide
ngcontent-ng-c3124257658="" class="ng-star-inserted">
Potential N-oxidation metabolite.
2-Chloropyrazine

A common synthetic precursor.[5]
Pyrazine

The core heterocyclic structure.

Part 3: Authoritative Protocol for Competitive ELISA

This protocol is designed as a self-validating system. The key is to use a different carrier protein for the plate coating antigen than was used for the immunogen (e.g., use a Hapten-BSA conjugate for coating if a Hapten-KLH conjugate was used for immunization). This prevents the detection of anti-carrier antibodies, ensuring that the measured signal is due to hapten-specific antibody binding only.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration in Sample cluster_1 Low Analyte Concentration in Sample Ab1 Ab Analyte1 Free Analyte Ab1->Analyte1 Binds free analyte Coated1 Coated Analyte Result1 Few antibodies bind to plate = LOW SIGNAL Ab2 Ab Coated2 Coated Analyte Ab2->Coated2 Binds coated analyte Result2 Many antibodies bind to plate = HIGH SIGNAL

Caption: Principle of competitive ELISA.

Step-by-Step Experimental Workflow
  • Plate Coating:

    • Dilute the Hapten-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • Prepare the primary antibody at its optimal working dilution (predetermined by titration) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Detection:

    • Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Signal Generation:

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The core of the analysis is the calculation of the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).

  • Generate Standard Curves: Plot the absorbance (or %B/B₀) against the log of the concentration for the target analyte and each cross-reactant.

  • Determine IC50: Use a four-parameter logistic curve fit to calculate the IC50 for each compound.

  • Calculate Percent Cross-Reactivity (%CR): Use the following authoritative formula:

    %CR = (IC50 of this compound / IC50 of Test Compound) x 100

Part 4: Comparative Data Presentation (Hypothetical)

The final output should be a clear, comparative table that summarizes the performance of the antibody against all tested compounds. This allows for an at-a-glance assessment of specificity.

Table 2: Hypothetical Cross-Reactivity Profile

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15.2 100%
2-Chloro-3-(methoxymethyl)pyrazine188.78.1%
2-Bromo-3-(ethoxymethyl)pyrazine542.92.8%
2-Chloro-3-methylpyrazine>10,000<0.15%
(2-Chloropyrazin-3-yl)methanol850.11.8%
This compound N-oxide>10,000<0.15%
2-Chloropyrazine>10,000<0.15%
Pyrazine>10,000<0.15%

Interpretation of Hypothetical Results: The hypothetical data in Table 2 would indicate a highly specific antibody. The low cross-reactivity with the methoxy analog (8.1%) and the bromo analog (2.8%) suggests that the antibody strongly recognizes both the ethyl group and the chlorine atom. The negligible reactivity with the other compounds (<0.15%) demonstrates that the antibody has excellent specificity for the intact parent molecule over its core structure, potential metabolites, and precursors. This would validate the assay for specific quantification of this compound.

References

  • Title: Metabolism in the Rat of Some Pyrazine Derivatives having Flavour Importance in Foods Source: Xenobiotica URL: [Link]

  • Title: Competitive ELISA Source: Creative Diagnostics URL: [Link]

  • Title: Microbial metabolism of pyrazines Source: ResearchGate URL: [Link]

  • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines Source: MDPI URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: ResearchGate URL: [Link]

  • Title: A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Small molecule antigen conjugation services Source: Abvigen Inc URL: [Link]

  • Title: Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules Source: American Chemical Society URL: [Link]

  • Title: Byproducts in the Synthesis of Di-2-pyrazinylmethane Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]

  • Title: Pyrazine derivatives - Google Patents Source: Google Patents URL
  • Title: Synthesis of 2-substituted pyrazine derivatives as antibacterial agents Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Establishing the Purity of 2-Chloro-3-(ethoxymethyl)pyrazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and biological screening, the purity of a chemical compound is not merely a quality metric; it is the bedrock of reliable and reproducible data. For a novel scaffold like 2-Chloro-3-(ethoxymethyl)pyrazine, a substance with potential applications in modulating biological pathways, ensuring its purity is paramount before committing to extensive and costly screening campaigns. An undetected impurity could lead to false positives, mask the true activity of the compound, or exhibit unforeseen toxicity, ultimately derailing a promising research program.

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of this compound. We will delve into the technical nuances of each technique, offering a rationale for their application and presenting a framework for a robust, multi-faceted approach to purity verification.

The Impact of Impurities in Biological Screening

Impurities in a sample of this compound can arise from various sources, including the synthetic route, degradation, or storage. These impurities can be structurally related to the parent compound, or they can be entirely different chemical entities. Their presence can have significant consequences:

  • False Positives: An impurity may be biologically active, leading to a positive result in a screening assay that is incorrectly attributed to the main compound.

  • False Negatives: An impurity could inhibit the activity of the primary compound, masking a genuinely positive result.

  • Toxicity: Impurities may exhibit cytotoxic effects, confounding the interpretation of assay results and potentially leading to the premature termination of a promising lead candidate.

  • Irreproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results in biological assays, hindering the establishment of a clear structure-activity relationship (SAR).

Given these risks, a rigorous and orthogonal approach to purity determination is not just recommended; it is essential.

A Comparative Analysis of Purity Determination Techniques

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods is required to provide a comprehensive picture of the sample's composition.

Chromatographic Methods: Separating the Components

Chromatographic techniques are fundamental for separating the main compound from any potential impurities. The choice of method depends on the volatility and polarity of this compound and its likely impurities.

HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Principle: For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The separation is driven by the hydrophobic interactions of the analytes with the stationary phase.

Experimental Protocol: A General RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Data Interpretation: The output from an HPLC analysis is a chromatogram, which shows the detector response as a function of time. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness: The self-validating nature of this protocol lies in the use of a DAD detector. By examining the UV-Vis spectrum across the entire peak, one can assess peak purity. A consistent spectrum across the peak suggests it is a single component.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Acetonitrile (1 mg/mL) inject Inject Sample onto RP-HPLC System prep->inject separate Gradient Elution (Separation of Components) inject->separate detect UV-Vis DAD Detection (254 nm & 280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate Area % Purity integrate->purity

Caption: Workflow for HPLC Purity Assessment.

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and provides structural information from the mass spectrometer.

Principle: The sample is vaporized and introduced into a long, thin capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

Experimental Protocol: A General GC-MS Method

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) is analogous to an HPLC chromatogram. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities.

Trustworthiness: The combination of retention time (from GC) and the mass spectrum (from MS) provides a high degree of confidence in the identification of components.

Table 1: Comparison of Chromatographic Techniques

FeatureHPLC-DADGC-MS
Analyte Suitability Non-volatile, polar to nonpolar compoundsVolatile, thermally stable compounds
Separation Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phases
Detection UV-Vis absorbanceMass-to-charge ratio
Identification Based on retention time and UV spectrumBased on retention time and mass spectrum (high confidence)
Quantitation Excellent with proper calibrationGood, but can be variable
Primary Application Purity assessment and quantitationSeparation and identification of volatile impurities
Spectroscopic Methods: Confirming the Structure

Spectroscopic techniques provide information about the chemical structure of the main component and can help to identify impurities.

NMR is arguably the most powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can confirm the structure of this compound and can be used to identify and quantify impurities.

Experimental Protocol: ¹H NMR

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10 mg of the sample in 0.6 mL of solvent.

  • Spectrometer: 400 MHz or higher.

  • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities. The integration of these signals relative to the signals of the main compound can be used to estimate the level of impurities, provided they have protons that are distinct from the main compound.

Trustworthiness: A clean ¹H NMR spectrum, where all signals can be assigned to the target molecule and the integrations are correct, is strong evidence of high purity.

In addition to its use with GC, standalone MS, often with a soft ionization technique like electrospray ionization (ESI), can confirm the molecular weight of the compound.

Principle: ESI-MS is used to generate ions of the analyte in the gas phase, which are then separated and detected based on their mass-to-charge ratio (m/z). This provides a precise measurement of the molecular weight.

Experimental Protocol: ESI-MS

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion: Direct infusion of a dilute solution (e.g., 10 µg/mL) into the mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₇H₉ClN₂O), the expected monoisotopic mass is 172.04. The expected m/z for [M+H]⁺ is 173.05. The characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl/³⁷Cl ratio of approximately 3:1) should also be observed.

Trustworthiness: The accurate mass measurement and the correct isotopic pattern provide very high confidence in the identity of the main component.

Logical Relationship of Purity Assessment Techniques

cluster_separation Separation & Quantification cluster_structure Structural Confirmation compound This compound (Test Sample) hplc HPLC-DAD (Purity %, Peak Purity) compound->hplc gcms GC-MS (Volatile Impurities) compound->gcms nmr NMR Spectroscopy (Structural Integrity, Impurity ID) compound->nmr ms Mass Spectrometry (Molecular Weight, Isotopic Pattern) compound->ms final_purity Established Purity for Biological Screening hplc->final_purity Quantitative Purity gcms->final_purity Impurity Profile nmr->final_purity Structural Confirmation ms->final_purity Identity Confirmation

Caption: Orthogonal approach to purity verification.

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are then compared to the theoretical values for the pure compound.

Data Interpretation: A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity.

Table 2: Comparison of Spectroscopic and Other Techniques

Feature¹H NMRESI-MSElemental Analysis
Information Provided Detailed structural information, quantitativeMolecular weight, isotopic patternElemental composition (%C, H, N)
Sensitivity Moderate (impurities >0.1%)HighLow (requires high purity)
Primary Application Structural confirmation, identification of impuritiesMolecular weight confirmationConfirmation of elemental composition
Limitations May not detect impurities without protonsDoes not provide structural informationInsensitive to isomeric impurities

Conclusion: An Integrated Approach to Purity Confirmation

For a compound intended for biological screening, such as this compound, a purity value of >95% is typically required, with many assays demanding >98% purity. To confidently establish this, a multi-pronged analytical strategy is essential.

A recommended approach would be:

  • Primary Purity Assessment by RP-HPLC-DAD: This will provide the main quantitative purity value.

  • Structural Confirmation by ¹H NMR and ESI-MS: This confirms the identity of the main peak observed in the HPLC.

  • Orthogonal Purity Check by GC-MS: This is particularly useful for identifying any volatile impurities that may not be well-resolved by HPLC.

  • Confirmation of Elemental Composition by Elemental Analysis: This provides final, independent confirmation of the compound's composition.

By employing this comprehensive suite of analytical techniques, researchers can be confident in the purity of their this compound, ensuring that the results of their biological screening campaigns are both accurate and reproducible. This rigorous approach to quality control is a critical investment in the integrity of the drug discovery process.

References

  • High-Performance Liquid Chromatography (HPLC) , Chemistry LibreTexts, [Link]

  • Gas Chromatography-Mass Spectrometry , Wikipedia, [Link]

  • Nuclear Magnetic Resonance Spectroscopy , Wikipedia, [Link]

  • Electrospray Ionization , Wikipedia, [Link]

  • Elemental Analysis , Wikipedia, [Link]

Benchmarking 2-Chloro-3-(ethoxymethyl)pyrazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Pyrazines in Therapeutics

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] 2-Chloro-3-(ethoxymethyl)pyrazine, a distinct member of this family, presents a compelling case for rigorous performance evaluation due to its unique substitution pattern, which is anticipated to modulate its biological activity.

This guide provides a comprehensive framework for benchmarking the performance of this compound against established standards in two key therapeutic areas: kinase inhibition and antimicrobial activity. While direct comparative experimental data for this specific compound is not yet prevalent in publicly accessible literature, this document outlines the critical experimental workflows and provides contextual data from closely related pyrazine derivatives and established benchmark compounds. This will enable researchers to effectively design and interpret their own evaluation studies.

Section 1: Benchmarking as a Kinase Inhibitor

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazine-based molecules have emerged as a significant class of kinase inhibitors, with several compounds progressing into clinical trials and receiving FDA approval.[5] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket.[6]

Rationale for Kinase Inhibition as a Primary Benchmark

The structural features of this compound, particularly the substituted pyrazine core, suggest its potential to interact with the ATP-binding site of various kinases. Benchmarking its inhibitory activity against a broad-spectrum inhibitor and a clinically relevant selective inhibitor is crucial for understanding its potency and potential therapeutic window.

Selected Benchmark Standards for Kinase Inhibition
  • Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective protein kinase inhibitor. It serves as a valuable positive control to validate kinase assay performance and provides a baseline for the potency of a new inhibitor.[7][8][9]

  • Acalabrutinib (ACP-196): A highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies.[10][11] As a pyrazine-containing drug, it represents a clinically successful and selective benchmark.[12]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol outlines a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This method measures the amount of ADP produced, which is directly proportional to kinase activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis prep_compound Prepare serial dilutions of This compound and benchmark compounds (Staurosporine, Acalabrutinib) in DMSO. add_inhibitor Add diluted compounds or DMSO control to 96-well plate. prep_compound->add_inhibitor prep_kinase Prepare kinase reaction mixture (kinase, substrate, ATP) in assay buffer. start_reaction Initiate reaction by adding substrate/ATP mixture. prep_kinase->start_reaction add_kinase Add kinase to each well. add_inhibitor->add_kinase incubate_binding Incubate for 10 minutes at room temperature to allow inhibitor-kinase binding. add_kinase->incubate_binding incubate_binding->start_reaction incubate_reaction Incubate at 30°C for 60 minutes. start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. incubate_reaction->stop_reaction generate_signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes. stop_reaction->generate_signal read_plate Measure luminescence using a plate reader. generate_signal->read_plate analyze_data Plot luminescence vs. inhibitor concentration and fit to a sigmoidal dose-response curve to determine IC50. read_plate->analyze_data

Figure 1: Workflow for a luminescence-based in vitro kinase inhibition assay.

Comparative Performance Data (Contextual)

The following table presents the IC50 values for the benchmark compounds against various kinases. This data provides a reference range for evaluating the potency of this compound.

Kinase TargetStaurosporine IC50 (nM)Acalabrutinib IC50 (nM)
Protein Kinase C (PKC)0.7 - 3>1000
p60v-src Tyrosine Protein Kinase6>1000
Protein Kinase A (PKA)7>1000
CaM Kinase II20>1000
Bruton's Tyrosine Kinase (BTK)Not widely reported3 - 8
ITK, EGFR, ERBB2, ERBB4, JAK3Not applicable (broad spectrum)>1000

Data sourced from multiple references.[7][8][10]

Section 2: Benchmarking as an Antimicrobial Agent

The pyrazine ring is a key structural motif in several antimicrobial agents.[13] For instance, Pyrazinamide is a first-line medication for tuberculosis. The unique electronic properties of the pyrazine nucleus can contribute to various mechanisms of antimicrobial action. Therefore, evaluating the antimicrobial efficacy of this compound is a logical step in its characterization.

Rationale for Antimicrobial Activity as a Secondary Benchmark

Given the precedent of pyrazinamide and the general interest in novel antimicrobial scaffolds, assessing the activity of this compound against a panel of clinically relevant bacteria is a valuable screening effort.

Selected Benchmark Standards for Antimicrobial Activity
  • Vancomycin: A glycopeptide antibiotic primarily used to treat serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15][16][17]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat urinary tract infections caused by Escherichia coli.[18][19][20][21][22]

  • Gentamicin: An aminoglycoside antibiotic used to treat various types of bacterial infections, particularly those caused by Gram-negative organisms like Pseudomonas aeruginosa.[2][23][24]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. This protocol outlines the key steps for this assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound and benchmark antibiotics in Mueller-Hinton Broth (MHB). add_compound Add diluted compounds or MHB control to a 96-well microtiter plate. prep_compound->add_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration in MHB. add_inoculum Inoculate each well (except sterility control) with the diluted bacterial suspension. prep_inoculum->add_inoculum add_compound->add_inoculum incubate_plate Incubate the plate at 35°C ± 2°C for 16-20 hours. add_inoculum->incubate_plate read_results Visually inspect the plate for bacterial growth (turbidity). incubate_plate->read_results determine_mic The MIC is the lowest concentration of the compound that completely inhibits visible growth. read_results->determine_mic

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(ethoxymethyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-Chloro-3-(ethoxymethyl)pyrazine. However, the life cycle of a chemical does not end with the experiment. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure that this compound is handled safely from the moment it is designated as waste to its final disposition, protecting both laboratory personnel and the environment.

Part 1: Hazard Profile & Immediate Safety

Understanding the potential hazards of a compound is the foundational step in handling it safely. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1289388-23-3) is not readily found, we can infer its likely hazard profile from structurally similar chlorinated pyrazines. This approach, known as "read-across," is a standard toxicological principle for assessing risk in the absence of chemical-specific data.

Compounds like 2,3-Dichloropyrazine and 2-Chloro-3-(chloromethyl)pyrazine are known to be harmful and irritants[1][2]. Therefore, it is imperative to handle this compound with a high degree of caution.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassPotential Effects & RemarksPrimary Sources (Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed.[1][2]Safety Data Sheet for 2,3-Dichloropyrazine, 2-Chloro-3-(chloromethyl)pyrazine
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns upon prolonged contact.[1][2]Safety Data Sheet for 2,3-Dichloropyrazine, 2-Chloro-3-(chloromethyl)pyrazine
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]Safety Data Sheet for 2,3-Dichloropyrazine, 2-Chloro-3-(chloromethyl)pyrazine
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[1][2]Safety Data Sheet for 2,3-Dichloropyrazine, 2-Chloro-3-(chloromethyl)pyrazine
Environmental Hazard As a chlorinated organic compound, it must be prevented from entering drains, soil, or waterways due to potential persistence and aquatic toxicity.[3][4]General guidance for pyrazines and chlorinated compounds.

Immediate Safety Actions:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Ignition Sources: Keep away from heat, sparks, and open flames. While not all pyrazines have low flash points, many are considered combustible or flammable solids.[5][7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The principle here is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure they are rated for resistance to chlorinated organic compounds. Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[5] If there is a splash risk, a full-face shield is required over safety glasses.

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or in the event of a spill, impervious clothing such as a chemical-resistant apron or suit should be used.[5]

  • Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Part 3: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step 1: Evacuate & Secure

  • Immediately alert others in the vicinity.

  • If the spill is large or the ventilation is poor, evacuate the area.

  • Remove all sources of ignition.[5]

Step 2: Assess & Don PPE

  • Evaluate the scale of the spill from a safe distance.

  • Don the full PPE ensemble described in Part 2.

Step 3: Contain & Absorb

  • For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Work from the outside of the spill inward to prevent spreading.

Step 4: Collect & Containerize

  • Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[3]

  • The container must be clearly labeled "HAZARDOUS WASTE" and include the full chemical name: "this compound".

Step 5: Decontaminate & Dispose

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.[3]

Part 4: The Core Directive: Proper Disposal Protocol

Disposal of this compound is governed by its nature as a chlorinated organic compound. Such chemicals are regulated as hazardous waste and must not be disposed of via sanitary sewer or as regular trash.[3][4] The US Environmental Protection Agency (EPA) has specific regulations for chlorinated hydrocarbons.[8]

Step-by-Step Disposal Workflow:

  • Designation as Waste:

    • Causality: The moment the material is no longer needed, is expired, or is a byproduct of a reaction, it legally becomes waste and must be managed as such.

    • Action: Designate a specific, compatible container for "this compound Waste." This can be the original container or a dedicated waste bottle.

  • Waste Accumulation & Labeling:

    • Causality: Proper labeling is a legal requirement and ensures safe handling by everyone, including waste management personnel.

    • Action:

      • The container must be kept tightly closed except when adding waste.[3][6]

      • Store the waste container in a secondary containment bin in a cool, dry, well-ventilated area designated for hazardous waste.[6]

      • The label must clearly state:

        • "HAZARDOUS WASTE"

        • "this compound"

        • Associated Hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

        • Accumulation Start Date

  • Segregation of Waste:

    • Causality: Chlorinated waste must be segregated from other waste streams (e.g., non-halogenated solvents, acids, bases) to prevent dangerous reactions and to ensure correct final disposal. Mixing waste streams can complicate and significantly increase the cost of disposal.

    • Action: Maintain a dedicated waste stream specifically for halogenated organic compounds. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Arranging for Professional Disposal:

    • Causality: Federal and local regulations mandate that hazardous waste be transported, treated, and disposed of by licensed professionals.[5] This ensures the material is handled in a way that is safe and environmentally sound.

    • Action:

      • Contact your institution's EHS department to schedule a waste pickup.

      • They will provide the necessary paperwork (e.g., hazardous waste manifest) and ensure the container is compliant for transport.

      • The most common and accepted disposal method for chlorinated organic compounds is high-temperature incineration in a facility with scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.[9]

Part 5: Visualization - Disposal Decision Workflow

The following diagram illustrates the logical workflow for a researcher managing this compound from use to final disposal.

G cluster_prep Phase 1: Pre-Disposal & Handling cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Final Disposition start Chemical is designated as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Sealable Container fume_hood->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazards container->labeling segregate Segregate from Non-Halogenated & Incompatible Wastes labeling->segregate storage Store in Secondary Containment in designated waste area segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs paperwork Complete Hazardous Waste Manifest contact_ehs->paperwork licensed_disposal Transfer to Licensed Waste Disposal Service paperwork->licensed_disposal end_process High-Temperature Incineration licensed_disposal->end_process Final Treatment

Caption: Disposal workflow for this compound.

References

  • Synerzine. (2021). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrazine.
  • Unknown. MATERIAL SAFETY DATA SHEET - 2-Methyl-3-(methylthio)pyrazine. Retrieved from a university chemical safety resource.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,3-Dichloro pyrazine.
  • Axxence Aromatic GmbH. (2022). Safety Data Sheet - NATURAL PYRAZINES 36.
  • Google Patents. (2012). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • ChemicalBook. 2-Chloro-3-ethoxymethyl-pyrazine CAS#: 1289388-23-3.
  • ECHEMI. 2-Chloro-3-(chloromethyl)pyrazine SDS, 45660-95-5 Safety Data Sheets.
  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • C/D/N Isotopes. (2015). Safety Data Sheet - Pyrazine.
  • CPAChem. (2024). Safety data sheet - Pyrazine.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section II: Chapter 2.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.